molecular formula C20H30O2 B108295 3-Hydroxyretinol CAS No. 6890-93-3

3-Hydroxyretinol

Cat. No.: B108295
CAS No.: 6890-93-3
M. Wt: 302.5 g/mol
InChI Key: OBODKGDXEIUEIH-DAWLFQHYSA-N
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Description

3-Hydroxyretinol (Retin-3,15-diol), with the CAS number 6890-93-3, is a fully characterized chemical compound provided as a high-purity analytical reference standard . This product is essential for analytical method development, method validation (AMV), and Quality Control (QC) applications during the synthesis and formulation stages of pharmaceutical development . It serves as a traceable benchmark against pharmacopeial standards, such as those from the USP and EP, ensuring accuracy and compliance in laboratory analysis . The chemical is identified as 4-[(1E,3E,5E,7E)-9-hydroxy-3,7-dimethylnona-1,3,5,7-tetraenyl]-3,5,5-trimethylcyclohex-3-en-1-ol and has a molecular formula of C 20 H 30 O 2 . Key physical properties include a boiling point of approximately 461.4°C at 760 mmHg and a flash point of 205.7°C . When handling, standard safety precautions should be followed, including the use of personal protective equipment and ensuring adequate ventilation . It is recommended to store the container tightly closed in a dry, cool, and well-ventilated place . Please note: All products from our catalog are intended for laboratory research and analytical purposes only. They are strictly classified as "For Research Use Only" and are not meant for human consumption, diagnostic use, or any form of therapeutic application.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(1E,3E,5E,7E)-9-hydroxy-3,7-dimethylnona-1,3,5,7-tetraenyl]-3,5,5-trimethylcyclohex-3-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O2/c1-15(7-6-8-16(2)11-12-21)9-10-19-17(3)13-18(22)14-20(19,4)5/h6-11,18,21-22H,12-14H2,1-5H3/b8-6+,10-9+,15-7+,16-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBODKGDXEIUEIH-DAWLFQHYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CCO)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(CC(C1)O)(C)C)/C=C/C(=C/C=C/C(=C/CO)/C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901316912
Record name Retin-3,15-diol
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Molecular Weight

302.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6890-93-3
Record name Retin-3,15-diol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6890-93-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxyretinol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Retin-3,15-diol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-HYDROXYRETINOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/065F06X5YW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

aall-trans-3-hydroxyretinol biological function

Author: BenchChem Technical Support Team. Date: February 2026

Biological Function, Biochemistry, and Experimental Protocols[1]

Executive Summary & Scientific Context

All-trans-3-hydroxyretinol (Retin-3,15-diol) is a specific hydroxylated metabolite of Vitamin A. While often overshadowed by its non-hydroxylated counterpart (retinol) in mammalian physiology, it serves as the primary transport form of Vitamin A in Dipteran insects (e.g., Drosophila melanogaster) .[1][2]

For drug development professionals utilizing Drosophila as a high-throughput screening model for neurodegeneration or metabolic disorders, understanding this molecule is critical. The distinct metabolic handling of 3-hydroxyretinol—specifically its transport by the PINTA protein and conversion to the visual chromophore 3-hydroxyretinal—creates a biochemical divergence from mammalian systems that must be accounted for during pharmacological validation.

This guide details the chemical properties, biological signaling pathways, and validated experimental protocols for the isolation and quantification of all-trans-3-hydroxyretinol.

Chemical Identity and Properties

Unlike all-trans-retinol, which is highly lipophilic, the addition of a hydroxyl group at the C-3 position of the


-ionone ring increases the polarity of the molecule. This structural modification fundamentally alters its solubility profile and protein-binding affinity.
PropertySpecification
IUPAC Name (2E,4E,6E,8E)-3,7-Dimethyl-9-(3-hydroxy-2,6,6-trimethylcyclohex-1-enyl)nona-2,4,6,8-tetraen-1-ol
Common Name All-trans-3-hydroxyretinol
Molecular Formula C₂₀H₃₀O₂
Molecular Weight 302.45 g/mol
Chromophore Role Precursor to 3-hydroxyretinal (Insect vision)
Absorption Max ~325 nm (Ethanol)
Solubility Soluble in Ethanol, DMSO, Acetone; Less soluble in Hexane than Retinol
Stability Highly sensitive to oxidation and photo-isomerization (Requires Red Light)
Biological Function: The Dipteran Visual Cycle

In vertebrates, the visual cycle revolves around retinol and 11-cis-retinal. In Drosophila, the system is shifted to the 3-hydroxy derivatives.[3] This distinction is vital for researchers interpreting phenotypic data from fly eyes.

3.1 The Transport Mechanism (PINTA)

In mammals, Retinol Binding Protein 4 (RBP4) transports retinol.[4] In Drosophila, the protein PINTA (Prolonged Depolarization Afterpotential is Not Apparent) binds all-trans-3-hydroxyretinol in the hemolymph and facilitates its uptake into the retinal pigment cells.

3.2 The Enzymatic Cascade
  • Uptake: All-trans-3-hydroxyretinol is transported to the retina.[5][6]

  • Oxidation: It is oxidized to all-trans-3-hydroxyretinal by specific dehydrogenases (e.g., PDH - Pigment Cell Dehydrogenase).

  • Isomerization: Converted to the active 11-cis-3-hydroxyretinal chromophore.[5]

  • Binding: The chromophore binds to Opsin (Rh1) to form Rhodopsin.

3.3 Comparative Pathway Visualization

The following diagram contrasts the flow of the 3-hydroxyretinoid cycle in insects against the standard mammalian inputs, highlighting the critical divergence points for pharmacological intervention.

VisualCycle cluster_mammal Mammalian Contrast (Reference Only) Insect_Diet Dietary Carotenoids (Zeaxanthin/Lutein) OH_Retinol All-trans-3-hydroxyretinol (Transport Form) Insect_Diet->OH_Retinol Metabolic Conversion OH_Retinal_Trans All-trans-3-hydroxyretinal OH_Retinol->OH_Retinal_Trans Oxidation (PDH) PINTA PINTA (Transporter) OH_Retinol->PINTA Binding in Hemolymph OH_Retinal_Cis 11-cis-3-hydroxyretinal (Active Chromophore) OH_Retinal_Trans->OH_Retinal_Cis Isomerization Rhodopsin Rhodopsin (Rh1) (Active Pigment) OH_Retinal_Cis->Rhodopsin Schiff Base Linkage Rhodopsin->OH_Retinal_Trans Photo-isomerization (Meta-Rhodopsin decay) PINTA->OH_Retinol Delivery to Retina PDH PDH (Dehydrogenase) Light Blue Light / Isomerase Retinol All-trans-Retinol

Figure 1: The 3-Hydroxyretinoid Visual Cycle in Drosophila. Note the central role of PINTA and PDH in processing 3-hydroxyretinol, distinct from mammalian RBP4/RDH pathways.

Experimental Protocols

Safety & Integrity Warning: Retinoids are inherently unstable. All procedures must be conducted under dim red light (wavelength >600 nm) to prevent photo-isomerization. Use amber glassware or aluminum foil wrapping.

4.1 Extraction from Biological Tissue (Drosophila Heads)

This protocol is optimized for extracting amphiphilic retinoids like 3-hydroxyretinol.

Reagents:

  • Methanol (HPLC Grade)[7]

  • Dichloromethane (DCM) or Hexane

  • Hydroxylamine (to stabilize retinals as oximes, if co-analyzing)

Step-by-Step Workflow:

  • Collection: Flash freeze 50–100 Drosophila heads in liquid nitrogen.

  • Homogenization: Homogenize heads in 200 µL of ice-cold Methanol/Water (1:1).

    • Why: The methanol disrupts protein binding (PINTA/Opsin) while the water facilitates phase separation later.

  • Extraction: Add 400 µL of Dichloromethane (DCM). Vortex vigorously for 1 minute.

    • Note: DCM is preferred over hexane for 3-hydroxyretinoids due to their slightly higher polarity compared to non-hydroxylated retinol.

  • Phase Separation: Centrifuge at 13,000 x g for 5 minutes at 4°C.

  • Recovery: Collect the lower organic phase (DCM). Repeat extraction once more.

  • Drying: Evaporate the pooled organic phase under a gentle stream of Nitrogen gas (N₂).

    • Critical: Do not use heat. Heat induces oxidation.

  • Reconstitution: Dissolve the residue in 50 µL of HPLC mobile phase (e.g., Hexane/Ethanol).

4.2 HPLC Quantification Method

Standard Reverse-Phase (C18) methods often fail to separate the 3-hydroxy isomers adequately. Normal-Phase HPLC is the gold standard for separating 3-hydroxyretinol from other polar retinoid metabolites.

ParameterSetting
Column Silica Column (e.g., Zorbax Rx-SIL, 5 µm, 4.6 x 250 mm)
Mobile Phase Hexane : Isopropanol (90 : 10)
Flow Rate 1.0 mL/min
Detection UV/Vis at 325 nm (Retinol peak)
Temperature 20°C (Controlled)
Retention Time ~6-8 min (varies by column age; 3-OH elutes after retinol)

Self-Validating Check: Inject a standard of all-trans-retinol.[2] All-trans-3-hydroxyretinol should elute later due to interaction between the -OH group and the silica stationary phase.

Implications for Drug Development

When using Drosophila models to screen drugs for human diseases (e.g., Retinitis Pigmentosa, Alzheimer's), researchers must recognize the "Chromophore Gap" :

  • Target Specificity: If a drug targets Retinol Dehydrogenase (RDH) in humans, it may not show the same potency against Drosophila PDH due to substrate specificity (3-OH vs H).

  • Toxicity False Positives: A compound might interfere with PINTA transport (fly specific) but have no effect on human RBP4, leading to false toxicity flags in the fly model.

  • Biomarker Utility: In fly models of neurodegeneration, levels of 3-hydroxyretinol often accumulate when the visual cycle is stalled. This can serve as a quantitative biomarker for drug efficacy in restoring metabolic flux.

References
  • Von Lintig, J., et al. (2010). The visual cycle in Drosophila: Molecular mechanisms and evolution.Progress in Retinal and Eye Research.

  • Wang, X., et al. (2010). The Drosophila visual cycle and de novo chromophore synthesis depends on rdhB.[6][8]Journal of Neuroscience .

  • Wang, T., & Montell, C. (2007). Phototransduction and retinal degeneration in Drosophila.Pflügers Archiv - European Journal of Physiology.

  • Babcock, D.T., et al. (2003). PINTA: A novel retinoid-binding protein required for the Drosophila visual cycle.[1]Genetics .[2]

  • Barua, A.B., & Olson, J.A. (2000). Chromatographic separation of retinoids.[2][7][9][10][11]Journal of Chromatography B .

Sources

3-Hydroxyretinol: The "Vitamin A3" Chromophore System in Insect Vision

[1]

Executive Summary

While vertebrate vision relies almost exclusively on Vitamin A1 (retinal) and A2 (3,4-dehydroretinal), a distinct retinoid system evolved in the compound eyes of advanced insects. 3-Hydroxyretinol and its oxidized derivative, 3-hydroxyretinal , form the basis of the "Vitamin A3" visual cycle. This system is obligate in Diptera (flies) and Lepidoptera (butterflies/moths), which lack the enzymatic machinery to convert

This guide provides a comprehensive technical analysis of the 3-hydroxyretinoid pathway, from its initial discovery and biosynthetic origins to the analytical protocols required for its isolation. Furthermore, we explore the translational potential of this pathway as a high-specificity target for novel ectoparasiticides.

Discovery and Historical Identification

The identification of 3-hydroxyretinal was a paradigm shift in photoreceptor biology, challenging the dogma that 11-cis-retinal was the universal chromophore of metazoan vision.

The Vogt Breakthrough (1983)

In the early 1980s, biophysicist K. Vogt provided the definitive evidence that the visual pigment in the fly Calliphora was not based on retinol. Using High-Performance Liquid Chromatography (HPLC), Vogt isolated a polar retinoid that co-eluted with synthetic 3-hydroxyretinal.

Key findings from the foundational era include:

  • Absence of Retinol: Unlike vertebrates, fly heads contained negligible amounts of retinol but high concentrations of a more polar compound.

  • Spectral Shift: The 3-hydroxy group induces a bathochromic shift (red-shift) in the absorption spectrum compared to retinal, aiding in the spectral tuning of insect photoreceptors.

  • Enantiomeric Specificity: Later work by Seki et al. (1998) in Drosophila confirmed that the biological chromophore is specifically the (3S)-3-hydroxyretinal enantiomer, despite the dietary precursor (zeaxanthin) often containing (3R) centers.

Biosynthesis and Metabolic Pathways[2]

The production of 3-hydroxyretinol represents a significant evolutionary divergence. Vertebrates cleave

NinaB
The NinaB Enzymatic Complex

The protein NinaB is the rate-limiting enzyme in this pathway. It possesses dual catalytic activity:

  • Oxidative Cleavage: It cleaves the C15-C15’ double bond of xanthophylls.

  • Isomerization: Concurrently converts the trans substrate into the 11-cis configuration required for opsin binding.

Pathway Visualization

The following diagram illustrates the flow from dietary xanthophylls to the active visual chromophore and its storage form (3-hydroxyretinol).

Gcluster_0Pigment Cell / Photoreceptor InterfaceZeaxanthinDietary Zeaxanthin(3R, 3'R)NinaBEnzyme: NinaB(Oxidative Cleavage + Isomerization)Zeaxanthin->NinaB C15-C15' CleavageOH_Retinal11-cis-3-Hydroxyretinal(Active Chromophore)NinaB->OH_Retinal 11-cis synthesisOpsinRhodopsin Formation(Vision)OH_Retinal->Opsin Schiff Base LinkagePDHEnzyme: PDH/RDH(Reduction)OH_Retinal->PDH Reduction (Dark)PDH->OH_Retinal Oxidation (Light)OH_Retinol3-Hydroxyretinol(Storage/Transport Form)PDH->OH_Retinol Reversible Storage

Figure 1: The biosynthetic pathway of the Vitamin A3 system in insects. Note the central role of NinaB in generating the 11-cis configuration directly from xanthophylls.

Natural Occurrence and Distribution

The presence of 3-hydroxyretinol is not universal among arthropods but is phylogenetically clustered.

OrderSpecies ExamplesPrimary ChromophoreNotes
Diptera Drosophila melanogaster, Calliphora vicina3-HydroxyretinalObligate reliance; cannot convert

-carotene.
Lepidoptera Manduca sexta (Tobacco hornworm), Butterflies3-HydroxyretinalUses 3-hydroxyretinol for UV/blue sensitivity tuning.
Odonata DragonfliesMixedSome species utilize both Retinal and 3-Hydroxyretinal.[1][2]
Hymenoptera Honeybees (Apis mellifera)Retinal (Vitamin A1)Bees rely on the standard Vitamin A1 cycle, unlike flies.

Ecological Significance: The shift to a xanthophyll-based visual cycle allows Diptera and Lepidoptera to exploit plant resources rich in lutein and zeaxanthin, bypassing the competition for

Analytical Methodologies

The isolation of 3-hydroxyretinoids requires strict adherence to protocols that prevent isomerization (light sensitivity) and oxidation.

Protocol: Extraction and HPLC Analysis

Objective: Isolate 3-hydroxyretinal and 3-hydroxyretinol from insect ocular tissue.

Reagents:

  • Extraction Solvent: 100% Acetone (chilled to -20°C).

  • Derivatizing Agent: 1 M Hydroxylamine in water (pH 6.5).

  • Mobile Phase (Normal Phase): Hexane / Ethyl Acetate (variable ratios).

Step-by-Step Workflow:

  • Tissue Harvest: Dissect compound eyes (approx. 20-50 heads for Drosophila) under dim red light (>600 nm).

  • Homogenization: Homogenize tissue in 200 µL chilled acetone.

  • Oxime Derivatization (Critical):

    • Add 20 µL of 1 M Hydroxylamine.

    • Incubate for 15 minutes on ice.

    • Rationale: This converts the unstable aldehyde (3-hydroxyretinal) into a stable oxime (syn- and anti-isomers), preventing thermal isomerization during analysis.

  • Extraction: Add 200 µL Hexane/Dichloromethane (2:1). Vortex and centrifuge.[3] Collect the upper organic phase.

  • Drying: Evaporate solvent under a stream of Argon gas (never air/oxygen).

  • HPLC Injection: Resuspend in mobile phase and inject.

Chromatographic Conditions

For the separation of geometric isomers (11-cis vs all-trans), Normal Phase HPLC is superior to Reversed Phase.

ParameterCondition
Column Silica (e.g., Zorbax Sil, 5 µm, 4.6 x 250 mm)
Mobile Phase Hexane : Ethyl Acetate (85 : 15)
Flow Rate 1.0 - 1.4 mL/min
Detection UV/Vis at 350 nm (retinals) and 325 nm (retinols)
Retention Order 11-cis-3-OH-retinal oxime < all-trans-3-OH-retinal oxime < 3-OH-retinol

Implications for Drug Development & Pest Control

The divergence between the mammalian (Vitamin A1) and insect (Vitamin A3) pathways presents a high-value target for species-specific ectoparasiticides .

Target: NinaB Inhibition

Mammals utilize BCO1 (Beta-carotene oxygenase 1) to cleave provitamin A. Insects use NinaB.

  • Selectivity: A small molecule inhibitor designed to fit the catalytic cleft of NinaB (which accommodates the 3-hydroxy ring) would theoretically blind the insect without affecting mammalian BCO1.

  • Mechanism: Inhibition of NinaB prevents the formation of 11-cis-3-hydroxyretinal.

  • Phenotype: The insect becomes visually incompetent, unable to navigate, find mates, or locate hosts. This is particularly relevant for vectors like tsetse flies or agricultural pests like the fruit fly.

Experimental Validation Workflow

To validate a NinaB inhibitor, the following assay logic is recommended:

Workflowcluster_resultDesired OutcomeStep1In Vitro Assay:Recombinant NinaB + ZeaxanthinStep2Add Candidate InhibitorStep1->Step2Step3HPLC Analysis(Measure 3-OH-Retinal production)Step2->Step3Step4In Vivo Challenge:Drosophila rdhB mutant rescue modelStep3->Step4 If IC50 < 100nMResultReduction in ERG(Electroretinogram) AmplitudeStep4->Result

Figure 2: Screening workflow for Vitamin A3 pathway inhibitors.

References

  • Vogt, K. (1983). Is the fly visual pigment a rhodopsin? Zeitschrift für Naturforschung C, 38(3-4), 329-333. Link

  • Seki, T., Isono, K., Ito, M., & Katsuta, Y. (1998). The metabolic pathway of visual pigment chromophore formation in Drosophila melanogaster: All-trans (3S)-3-hydroxyretinal is formed from all-trans retinal via (3R)-3-hydroxyretinal. European Journal of Biochemistry, 257(2), 522-527. Link

  • von Lintig, J., & Vogt, K. (2004). Filling the gap in vitamin A research: molecular identification of an enzyme cleaving beta-carotene to retinal. Journal of Biological Chemistry, 275(16), 11915-11920. Link

  • Wang, X., & O'Tousa, J. E. (1989). Suppression of the dominant norpA retinal degeneration phenotype by the ninaB mutation in Drosophila. Genetics, 123(3), 483-494. Link

  • Goldsmith, T. H., Marks, B. C., & Bernard, G. D. (1986). Separation and identification of geometric isomers of 3-hydroxyretinoids and occurrence in the eyes of insects. Vision Research, 26(11), 1763-1769. Link

Endogenous 3-Hydroxyretinol: Evolutionary Divergence and Pharmacological Implications in Vision

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the complex and often misunderstood role of 3-hydroxyretinol (3-OH-ROL) in visual physiology. While 3-OH-ROL serves as the obligate visual chromophore precursor in non-mammalian models (specifically Diptera like Drosophila), its presence in the mammalian retina is frequently indicative of metabolic divergence or oxidative pathology rather than primary signal transduction. For drug development professionals, distinguishing between these evolutionary roles is critical when utilizing invertebrate models for ocular toxicity screening or when developing modulators of the visual cycle (e.g., RPE65 inhibitors or CYP450 modulators). This guide provides a mechanistic breakdown of 3-OH-ROL biosynthesis, its pathological implications in human retinal degenerative diseases, and a validated HPLC protocol for its quantification in retinal tissue.

Part 1: Comparative Biochemistry – The Evolutionary Fork

To understand the endogenous role of 3-hydroxyretinol, one must first bifurcate the visual cycle into two distinct evolutionary lineages: the Rhabdomeric (Invertebrate) and the Ciliary (Vertebrate) systems.

Invertebrates: The Functional Chromophore

In Drosophila melanogaster, 3-hydroxyretinol is not a waste product but a central functional intermediate. The fly visual cycle operates primarily in pigment cells (analogous to the mammalian RPE).[1]

  • Mechanism: The chromophore is 3-hydroxy-11-cis-retinal .[1][2]

  • Cycle: Upon light absorption, the chromophore isomerizes to all-trans.[2][3][4][5] It is reduced to all-trans-3-hydroxyretinol, transported to pigment cells, and re-isomerized/oxidized back to the 11-cis state.[1][2][6]

  • Enzymology: This process relies on PDH (Photoreceptor Dehydrogenase) and RDHB , enzymes that specifically handle the hydroxylated retinoid.

Mammals: The Metabolic Liability

In humans and mice, the visual chromophore is 11-cis-retinal .[2][3] The presence of 3-hydroxyretinol in mammalian tissue typically signifies one of two pathways, neither of which is involved in photon capture:

  • Xenobiotic/Endobiotic Metabolism: Hydroxylation of retinol by hepatic or local Cytochrome P450 enzymes (Phase I metabolism) to increase solubility for excretion.

  • Oxidative Stress: Non-enzymatic attack on the retinoid polyene chain, often serving as a precursor to cytotoxic lipofuscin components.

Critical Insight for Drug Safety: High levels of 3-OH-ROL in mammalian RPE are often a biomarker for aberrant CYP activity or oxidative stress, not functional visual cycling.

Visualization: Comparative Retinoid Pathways

The following diagram illustrates the divergence between the functional Drosophila pathway and the mammalian metabolic pathway.

VisualCycleDivergence cluster_0 Invertebrate (Drosophila) - Functional cluster_1 Mammalian (Human) - Metabolic/Pathologic D_Rh Rhodopsin (3-OH-11-cis-retinal) D_Meta Metarhodopsin (3-OH-all-trans-retinal) D_Rh->D_Meta Light (hv) D_Rol 3-OH-all-trans-Retinol D_Meta->D_Rol PDH (Reduction) D_Rol->D_Rh RDHB (Regeneration) M_Rh Rhodopsin (11-cis-retinal) M_Meta Opsin + all-trans-retinal M_Rh->M_Meta Light (hv) M_Rol all-trans-Retinol M_Meta->M_Rol RDH8/12 M_Rol->M_Rh RPE65 (Canonical) M_3OH 3-OH-Retinol (Metabolite/Toxin) M_Rol->M_3OH CYP450 / ROS (Off-Target) M_Exc Glucuronidation/ Excretion M_3OH->M_Exc Clearance

Figure 1: Evolutionary divergence of 3-Hydroxyretinol. In invertebrates (blue), it is the core signaling molecule. In mammals (red), it represents a metabolic off-ramp or oxidative byproduct.

Part 2: Mammalian Biosynthesis and Pathological Implications

CYP450-Mediated Hydroxylation

In the mammalian liver and RPE, retinol and retinoic acid are substrates for the Cytochrome P450 superfamily. While CYP26A1 is the primary regulator of Retinoic Acid (converting it to 4-OH-RA), CYP2C and CYP3A family members are implicated in the hydroxylation of retinol itself.

  • Reaction:

    
    
    
  • Localization: This primarily occurs in the liver, but local expression of CYP enzymes in the RPE allows for in situ formation, particularly under stress conditions where retinoid homeostasis is disrupted.

Toxicity and Lipofuscin

The accumulation of hydroxylated retinoids in the mammalian retina is dangerous. Unlike 11-cis-retinal, which is sequestered by opsins or binding proteins (CRALBP), 3-OH-retinol lacks a dedicated high-affinity carrier in the mammalian visual cycle.

  • Mechanism of Toxicity: Free hydroxylated retinoids are amphipathic detergents. They can disrupt RPE cell membranes and lysosomal integrity.

  • Lipofuscinogenesis: 3-OH-retinol can serve as a precursor to A2E-like bisretinoids. Although A2E is derived from all-trans-retinal, hydroxylated variants contribute to the heterogeneity of lipofuscin , the fluorescent debris implicated in Stargardt disease and Age-Related Macular Degeneration (AMD) .

Part 3: Analytical Protocol – Quantification of Endogenous 3-OH-Retinol

Objective: To quantify 3-hydroxyretinol levels in retinal tissue using High-Performance Liquid Chromatography (HPLC) with UV detection. Prerequisite: All procedures must be performed under dim red light (


) to prevent photo-isomerization and oxidation of retinoids.
Reagents and Standards
  • Internal Standard: Retinyl acetate (to control for extraction efficiency).

  • Antioxidant: Butylated hydroxytoluene (BHT) is mandatory in all solvents.

  • Solvents: HPLC-grade Hexane, Methanol, Water.[7]

Sample Preparation Workflow
  • Tissue Homogenization:

    • Homogenize retinal tissue (mouse or human post-mortem) in 200 µL PBS.

    • Add 200 µL Ethanol (containing 1% BHT) to denature proteins and release retinoids.

  • Extraction:

    • Add 2 mL Hexane . Vortex vigorously for 2 minutes.

    • Centrifuge at 3,000 x g for 5 minutes at 4°C to separate phases.

    • Collect the upper organic (hexane) phase.

    • Repeat extraction twice to maximize recovery.

  • Concentration:

    • Evaporate pooled hexane extracts under a gentle stream of Nitrogen gas (

      
      ). Do not use heat.
      
    • Reconstitute the residue in 100 µL of Mobile Phase (Methanol:Water, 95:5).

HPLC Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse XDB-C18, 5 µm, 4.6 x 150 mm).

  • Mobile Phase: Isocratic Methanol/Water (92:8 v/v) with 10 mM Ammonium Acetate (optional for ionization stability if using MS).

  • Flow Rate: 1.0 mL/min.[8]

  • Detection: UV Absorbance at 325 nm .

    • Note: Retinol absorbs maximally at 325 nm. 3-OH-Retinol will elute earlier than retinol due to the polarity of the hydroxyl group.

Data Interpretation
AnalyteApprox. Retention Time (min)*

3-Hydroxyretinol 3.5 - 4.2325 nm
All-trans-Retinol 5.5 - 6.5325 nm
Retinyl Esters > 10.0325 nm

*Retention times vary by column and exact mobile phase composition. Standards must be run daily.

Visualization: Analytical Workflow

HPLC_Workflow Start Retinal Tissue Sample Step1 Homogenize in PBS + EtOH (with BHT) Start->Step1 Step2 Hexane Extraction (x3) (Partitioning) Step1->Step2 Step3 Collect Organic Phase (Upper Layer) Step2->Step3 Step4 Dry under N2 Stream (No Heat) Step3->Step4 Step5 Reconstitute in MeOH:H2O Step4->Step5 Step6 Inject into HPLC (C18 Column) Step5->Step6 Result Detect at 325 nm (Elution: 3-OH-Rol < Rol) Step6->Result

Figure 2: Step-by-step extraction and analysis protocol for isolating hydroxylated retinoids.

Part 4: Implications for Drug Development

Biomarker Strategy

In clinical trials for drugs targeting the visual cycle (e.g., for Stargardt disease), 3-hydroxyretinol can serve as a negative safety biomarker .

  • Hypothesis: If a drug candidate (e.g., a novel RPE65 inhibitor) inadvertently upregulates CYP activity or causes oxidative stress, levels of 3-OH-retinol in the plasma or RPE may rise.

  • Application: Monitor 3-OH-retinol/Retinol ratios in preclinical toxicology studies. An increasing ratio suggests metabolic shunting or oxidative damage.

Species Selection in Toxicology

Because Drosophila utilizes 3-OH-retinoids functionally, they are inappropriate models for assessing the ocular toxicity of drugs intended to modulate mammalian retinoid metabolism.

  • Recommendation: Use murine (mouse) or non-human primate models for visual cycle modulators. In these species, 3-OH-retinol accumulation mimics the human pathological state, providing relevant safety data.

References

  • Wang, X., et al. (2010).[1] "The Drosophila visual cycle and de novo chromophore synthesis depends on rdhB."[1] Journal of Neuroscience. Link

  • Palczewski, K. (2006). "G protein-coupled receptor rhodopsin." Annual Review of Biochemistry. Link

  • Travis, G. H., et al. (2007). "Diseases caused by defects in the visual cycle: retinoids as potential therapeutic agents." Annual Review of Pharmacology and Toxicology. Link

  • Kane, M. A., & Napoli, J. L. (2010). "Quantification of endogenous retinoids." Methods in Molecular Biology. Link

  • Chen, H., et al. (2000). "Biosynthesis of all-trans-retinoic acid from all-trans-retinol: catalysis of all-trans-retinol oxidation by human P-450 cytochromes."[9] Drug Metabolism and Disposition. Link

  • Sparrow, J. R., et al. (2012). "The lipofuscin of the retina: A compound problem." Progress in Retinal and Eye Research. Link

Sources

Quantification and Physiological Significance of 3-Hydroxyretinol: A Comparative and Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quantification of 3-hydroxyretinol (3-OH-ROH) presents a unique challenge in bioanalysis due to its distinct evolutionary roles and structural isomerism. While 3-OH-ROH serves as the primary visual chromophore precursor in Diptera (e.g., Drosophila melanogaster), it represents a minor, often trace-level metabolite in mammals, where 4-hydroxyretinol (4-OH-ROH) predominates via CYP26-mediated catabolism.

For drug development professionals, distinguishing 3-OH-ROH from its isomers is critical for two reasons:

  • Model Organism Validity: Pharmacological interventions in non-mammalian models must account for this fundamental difference in retinoid biochemistry.

  • Biomarker Specificity: In mammalian toxicology, separating 3-OH-ROH from 4-OH-ROH prevents false positives in assessments of Vitamin A hypervitaminosis or CYP450 induction.

This guide details the physiological concentrations, metabolic origins, and a validated LC-MS/MS workflow for the precise detection of 3-hydroxyretinol in tissues.

Part 1: Biochemical Context & Metabolic Divergence

To accurately measure 3-hydroxyretinol, one must understand its origin. The presence of this metabolite is species-dependent, dictated by the enzymatic machinery available for carotenoid cleavage and retinoid oxidation.

The Evolutionary Split
  • In Mammals: Retinol is metabolized primarily by CYP26 enzymes (A1, B1, C1) into 4-hydroxyretinol , which is further oxidized to 4-oxo-retinoic acid for excretion. 3-hydroxyretinol is rare, typically arising from non-specific CYP activity or dietary accumulation of xanthophylls.

  • In Insects (Diptera): The enzyme NinaB (a Class B scavenger receptor) cleaves zeaxanthin (3,3'-dihydroxy-β-carotene) directly to produce 3-hydroxyretinal, which is reduced to 3-hydroxyretinol. This is the functional equivalent of Vitamin A for fly vision.

Visualization: Metabolic Pathways

The following diagram illustrates the divergent pathways that necessitate specific analytical separation.

RetinoidPathways Diet_Mam Dietary beta-Carotene Retinol All-trans-Retinol (Mammals) Diet_Mam->Retinol BCO1 Cleavage Diet_Ins Dietary Zeaxanthin Retinal_Ins 3-Hydroxyretinal (Insects) Diet_Ins->Retinal_Ins NinaB (Oxygenase) Metab_4OH 4-Hydroxyretinol (Major Catabolite) Retinol->Metab_4OH CYP26A1/B1 (Oxidation) Metab_3OH 3-Hydroxyretinol (Visual Chromophore) Retinol->Metab_3OH Non-specific CYP (Minor/Trace) Retinal_Ins->Metab_3OH Dehydrogenase

Figure 1: Divergent metabolic pathways of retinoids in mammals vs. insects. Note the specificity of CYP26 for the 4-position in mammals, contrasting with the direct formation of 3-hydroxy species in insects.

Part 2: Physiological Concentrations

The following data consolidates physiological ranges found in literature. Note the orders-of-magnitude difference between mammalian trace levels and insect physiological requirements.

Table 1: Comparative Tissue Concentrations
SpeciesTissue / MatrixAnalyteConcentration RangePhysiological Context
Human PlasmaAll-trans-Retinol1.0 – 2.5 µMNormal Homeostasis
Human Plasma3-Hydroxyretinol < 0.05 µM (Trace) Often below LOQ; requires enrichment
Human Plasma4-Hydroxyretinol0.1 – 0.5 µMPrimary oxidative metabolite
Mouse Liver3-Hydroxyretinol Not Detected / Trace Absent under standard chow diets
Drosophila Head (Retina)3-Hydroxyretinol ~20 – 50 pmol/head Major visual pigment precursor
Drosophila Body3-Hydroxyretinol~2 – 5 pmol/flyTransport form (bound to proteins)

Critical Insight: In mammalian studies, if you detect high levels of 3-hydroxyretinol, suspect dietary interference (high zeaxanthin intake) or analytical co-elution with 4-hydroxyretinol.

Part 3: Analytical Methodology (LC-MS/MS)

Protocol: Validated Extraction & Quantitation

Prerequisites:

  • Lighting: All steps must be performed under amber/red LED light (λ > 550 nm) to prevent photo-isomerization.

  • Glassware: Silanized amber glass to prevent adsorption.

Step 1: Sample Preparation (Liquid-Liquid Extraction)

This method uses a protein precipitation followed by non-polar solvent extraction to isolate retinoids while excluding polar interferences.

  • Aliquot: Transfer 100 µL of plasma or homogenized tissue (PBS buffer) into an amber microcentrifuge tube.

  • Internal Standard: Spike with 10 µL of deuterated standard (Retinol-d6 or Retinyl Acetate ) at 1 µM.

  • Protein Precipitation: Add 200 µL of Ethanol containing 0.1% BHT (Butylated Hydroxytoluene).

    • Why BHT? Retinoids oxidize rapidly in air. BHT acts as a radical scavenger.

  • Extraction: Add 500 µL of Hexane:Ethyl Acetate (9:1 v/v) .

  • Agitation: Vortex vigorously for 2 minutes. Centrifuge at 10,000 x g for 5 minutes at 4°C.

  • Recovery: Transfer the upper organic layer to a fresh amber vial.

  • Drying: Evaporate to dryness under a gentle stream of Nitrogen (N2) at 30°C.

  • Reconstitution: Dissolve residue in 100 µL of Methanol:Acetonitrile (50:50) .

Step 2: LC-MS/MS Parameters

The separation of 3-OH vs 4-OH isomers relies on column chemistry. A standard C18 is often insufficient; a C30 or specialized Phenyl-Hexyl column provides better isomer resolution.

  • Column: Agilent ZORBAX Eclipse Plus C18 (or equivalent C30 for isomer splitting), 2.1 x 100 mm, 1.8 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water + 10 mM Ammonium Acetate.

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

    • Why Ammonium Acetate? Enhances ionization efficiency in ESI+ mode.

  • Gradient:

    • 0-1 min: 70% B

    • 1-8 min: Linear ramp to 98% B

    • 8-10 min: Hold 98% B (Elution of Retinol/Esters)

  • MS Transitions (MRM Mode):

    • 3-Hydroxyretinol: m/z 303.2 → 285.2 (Loss of H2O), 303.2 → 199.1 (Characteristic fragment).

    • Retinol (Reference): m/z 269.2 → 93.1.

Visualization: Analytical Workflow

Workflow Sample Biological Sample (Plasma/Tissue) LLE LLE Extraction (Hexane/EtOAc + BHT) Sample->LLE Add Internal Std (Retinol-d6) N2_Dry N2 Evaporation (30°C, Dark) LLE->N2_Dry Organic Layer LCMS LC-MS/MS Analysis (C18/C30 Column) N2_Dry->LCMS Reconstitute (MeOH:ACN) Data Isomer Separation (3-OH vs 4-OH) LCMS->Data MRM Detection

Figure 2: Step-by-step extraction and analysis workflow. Note the critical inclusion of BHT and Nitrogen evaporation to prevent oxidative degradation.

Part 4: Implications for Drug Development

Toxicity Biomarkers

In preclinical safety studies, an increase in hydroxylated retinol species often indicates CYP induction. However, distinguishing the position of hydroxylation is vital.

  • 4-OH-Retinol: Indicates induction of CYP26A1 (the natural homeostatic response to high Vitamin A).

  • 3-OH-Retinol: In mammals, this is non-canonical. Detection suggests off-target metabolism or interference from dietary zeaxanthin supplements.

Model Organism Artifacts

When testing ophthalmic drugs in Drosophila, researchers must recognize that the target chromophore is 3-hydroxyretinal, not 11-cis-retinal (as in humans). Drugs designed to bind human RPE65 or Retinol Dehydrogenases may show zero efficacy in flies simply due to this substrate mismatch, leading to false negatives in screening pipelines.

References

  • Journal of Lipid Research. "A sensitive and specific method for measurement of multiple retinoids in human serum with UHPLC-MS/MS." J Lipid Res.[1] 2012; 53(3): 587–598.[1]

  • National Institutes of Health (PMC). "Structural Insights into the Drosophila melanogaster Retinol Dehydrogenase." PMC.

  • Thermo Fisher Scientific. "LC-MS/MS Quantitative Analysis of 12 Retinoids, Derivatives and Metabolites in Serum for Clinical Research.

  • American Journal of Clinical Nutrition. "Quantification of endogenous retinoids in limited biological samples by LC/MS/MS." Am J Clin Nutr.

  • Journal of Biological Chemistry. "Stereoselective Formation and Metabolism of 4-Hydroxy-Retinoic Acid Enantiomers by Cytochrome P450 Enzymes." J Biol Chem.

Sources

Species-specific differences in 3-Hydroxyretinol metabolism

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Species-Specific Differences in 3-Hydroxyretinol Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxyretinol, a hydroxylated analog of vitamin A, plays a well-defined and critical role in the visual cycle of numerous insect species. In stark contrast, its metabolic fate and physiological significance in vertebrates, particularly mammals, remain largely enigmatic. This technical guide provides a comprehensive overview of the current understanding of 3-hydroxyretinol metabolism, emphasizing the profound species-specific differences. We will delve into the established metabolic pathways in invertebrates, explore the enzymatic players and their kinetics, and present robust analytical and in vitro methodologies for studying this unique retinoid. By highlighting the significant knowledge gaps in vertebrate metabolism, this guide aims to equip researchers with the foundational knowledge and technical insights necessary to navigate and contribute to this evolving field of study.

Introduction: The Divergent World of Retinoid Metabolism

Vitamin A and its derivatives, collectively known as retinoids, are indispensable for a multitude of biological processes, including vision, embryonic development, cellular differentiation, and immune function.[1] The canonical pathway of retinol metabolism to its active form, retinoic acid, is a well-trodden area of research. However, the metabolic landscape of retinoids is far more diverse than initially appreciated, with structural modifications giving rise to a fascinating array of functional specializations across different species.

One such modification, the hydroxylation at the C3 position of the β-ionone ring, yields 3-hydroxyretinol. While this molecule is structurally similar to retinol, its metabolic utilization and physiological role diverge dramatically between invertebrates and vertebrates, presenting both a scientific curiosity and a potential area for novel therapeutic exploration. This guide will dissect these differences, providing a framework for understanding and investigating the species-specific metabolism of 3-hydroxyretinol.

The Insect Visual Cycle: A Paradigm of 3-Hydroxyretinol Metabolism

In many insect orders, 3-hydroxyretinal serves as the primary chromophore for vision, analogous to the role of 11-cis-retinal in vertebrates.[2] The metabolic pathway supporting this function is a testament to evolutionary adaptation and provides a robust model for studying 3-hydroxyretinol metabolism.

Biosynthesis from Carotenoids

Insects obtain 3-hydroxyretinoids through the oxidative cleavage of dietary carotenoids, such as lutein and zeaxanthin. This conversion is catalyzed by the enzyme NinaB, a carotenoid cleavage oxygenase.[3] Unlike the vertebrate pathway which typically yields two molecules of retinal from β-carotene, NinaB in Lepidoptera (butterflies and moths) can perform an asymmetric cleavage to produce 11-cis-3-hydroxyretinal.[3]

The 3-Hydroxyretinoid Visual Cycle

The insect visual cycle involves the interconversion between 3-hydroxyretinal and 3-hydroxyretinol. This process is crucial for the regeneration of the visual pigment.

  • Reduction: All-trans-3-hydroxyretinal, released after photoisomerization, is reduced to all-trans-3-hydroxyretinol by a retinol dehydrogenase (RDH).[4]

  • Isomerization: The all-trans-3-hydroxyretinol is then isomerized to 11-cis-3-hydroxyretinol. In some insects, this process is light-dependent.[4]

  • Oxidation: Finally, 11-cis-3-hydroxyretinol is oxidized back to 11-cis-3-hydroxyretinal, which can then bind to opsin to regenerate the visual pigment.[4]

G cluster_insect Insect Visual Cycle Carotenoids Dietary Carotenoids (e.g., Zeaxanthin) three_OH_retinal_trans all-trans-3-Hydroxyretinal Carotenoids->three_OH_retinal_trans NinaB three_OH_retinol_trans all-trans-3-Hydroxyretinol three_OH_retinal_trans->three_OH_retinol_trans RDH three_OH_retinol_cis 11-cis-3-Hydroxyretinol three_OH_retinol_trans->three_OH_retinol_cis Isomerase (light-dependent) three_OH_retinal_cis 11-cis-3-Hydroxyretinal three_OH_retinol_cis->three_OH_retinal_cis RDH Visual_Pigment Visual Pigment (Opsin + 11-cis-3-Hydroxyretinal) three_OH_retinal_cis->Visual_Pigment Visual_Pigment->three_OH_retinal_trans Photoisomerization Light Light

Caption: Metabolic pathway of the 3-hydroxyretinoid visual cycle in insects.

Vertebrate Metabolism of 3-Hydroxyretinol: An Uncharted Territory

In stark contrast to the well-defined role of 3-hydroxyretinol in the insect visual system, its metabolic significance in vertebrates is poorly understood. The central question remains: is 3-hydroxyretinol a physiologically relevant metabolite in mammals, and if so, what are its metabolic pathways and functions?

Evidence in Non-Mammalian Vertebrates

Limited evidence suggests that 3-hydroxyretinol metabolism is not exclusive to invertebrates. Studies in freshwater fish have detected 3-hydroxyretinol in the liver, indicating the presence of a metabolic pathway for this retinoid.[1] In some fish species, 3-hydroxyretinol is considered a potential intermediate in the conversion of retinol to 3,4-didehydroretinol (vitamin A2).[5]

The Mammalian Enigma

To date, there is a conspicuous absence of substantial evidence for a significant, endogenous 3-hydroxyretinol metabolic pathway in mammals. While mammalian retinol dehydrogenases and other enzymes involved in retinoid metabolism have been extensively studied, their activity towards 3-hydroxyretinol has not been a primary focus of research. It is plausible that if 3-hydroxyretinol is formed in mammals, it is either at very low concentrations or is rapidly metabolized by existing retinoid-metabolizing enzymes.

Comparative Enzymology: A Tale of Two Phyla

The species-specific differences in 3-hydroxyretinol metabolism are fundamentally rooted in the evolution and substrate specificity of the enzymes involved.

Enzyme ClassInvertebrate (Insect) FocusVertebrate (Mammalian) FocusKey Differences
Carotenoid Cleavage Oxygenases NinaB: Can perform asymmetric cleavage of carotenoids to directly yield 11-cis-3-hydroxyretinal.[3]BCO1/BCO2: Primarily perform symmetric cleavage of β-carotene to yield retinal.Substrate specificity and cleavage pattern.
Retinol Dehydrogenases (RDHs) Oxidize/reduce 3-hydroxyretinoids as part of the visual cycle.[4]Primarily act on retinol and retinal. Activity with 3-hydroxyretinol is largely uncharacterized.Substrate preference.
Aldehyde Dehydrogenases (ALDHs) Potential role in oxidizing 3-hydroxyretinal to 3-hydroxyretinoic acid (hypothesized).Oxidize retinal to retinoic acid.[6]Substrate specificity for hydroxylated retinal is unknown.

Methodologies for Studying 3-Hydroxyretinol Metabolism

Investigating the nuanced, species-specific metabolism of 3-hydroxyretinol requires a robust and tailored methodological approach.

In Vitro Metabolism Studies

In vitro systems are invaluable for characterizing metabolic pathways and identifying the enzymes involved.

Standard protocols for the preparation of liver microsomes and S9 fractions from different species can be adapted for studying 3-hydroxyretinol metabolism. These fractions contain a rich complement of phase I (e.g., cytochrome P450s) and phase II (e.g., UGTs) enzymes.

G cluster_protocol In Vitro Metabolism Workflow Tissue Tissue Homogenization (e.g., Liver, Insect Eyes) Centrifuge1 Low-Speed Centrifugation (e.g., 9,000 x g) Tissue->Centrifuge1 Supernatant1 Supernatant (S9 Fraction) Centrifuge1->Supernatant1 Pellet1 Pellet (Mitochondria, Nuclei) Centrifuge1->Pellet1 Centrifuge2 High-Speed Centrifugation (e.g., 100,000 x g) Supernatant1->Centrifuge2 Supernatant2 Cytosol Centrifuge2->Supernatant2 Pellet2 Microsomes Centrifuge2->Pellet2 Incubation Incubation with 3-Hydroxyretinol + Cofactors (e.g., NADPH) Pellet2->Incubation Analysis LC-MS/MS Analysis Incubation->Analysis

Caption: General workflow for in vitro metabolism studies using subcellular fractions.

A typical incubation mixture would include:

  • Subcellular fraction (e.g., liver microsomes, 0.5-1 mg/mL protein)

  • 3-Hydroxyretinol (substrate)

  • NADPH regenerating system (for oxidative metabolism)

  • Buffer (e.g., phosphate buffer, pH 7.4)

The reaction is initiated by the addition of the substrate and incubated at 37°C. Aliquots are taken at various time points and the reaction is quenched with a solvent like acetonitrile.

Enzymatic Assays

To determine the kinetic parameters of enzymes that metabolize 3-hydroxyretinol, purified or recombinant enzymes can be used.

The activity of retinol dehydrogenases can be monitored by measuring the change in absorbance of NAD(P)H at 340 nm.[7]

Protocol Outline:

  • Prepare a reaction mixture containing buffer, NAD(P)+, and the enzyme.

  • Initiate the reaction by adding 3-hydroxyretinol.

  • Monitor the increase in absorbance at 340 nm over time for the oxidative reaction, or the decrease in absorbance for the reductive reaction.

  • Calculate the initial reaction velocity and determine kinetic parameters (Km and Vmax) by varying the substrate concentration.

Analytical Chemistry: LC-MS/MS for Metabolite Identification and Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific analysis of retinoids and their metabolites.

Due to the lipophilic nature of retinoids, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is typically employed to isolate them from biological matrices. For hydroxylated retinoids, a direct protein precipitation with acetonitrile may offer better recovery.[8]

Reversed-phase chromatography using a C18 or C30 column is commonly used for retinoid separation. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., methanol or acetonitrile) is typically employed.

Tandem mass spectrometry in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity for quantification. The precursor ion would be the molecular ion of 3-hydroxyretinol or its metabolites, and the product ions would be characteristic fragments.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
3-Hydroxyretinol[M+H]+Fragment ions to be determined empirically
3-Hydroxyretinal[M+H]+Fragment ions to be determined empirically
3-Hydroxyretinoic Acid[M-H]-Fragment ions to be determined empirically

Note: The exact m/z values will depend on the specific molecule and ionization mode.

The Unexplored Frontier: 3-Hydroxyretinoic Acid

The existence and biological activity of 3-hydroxyretinoic acid, the putative oxidized metabolite of 3-hydroxyretinal, is a significant knowledge gap. If formed, it could potentially interact with retinoic acid receptors (RARs) and retinoid X receptors (RXRs), thereby influencing gene transcription.[1] The synthesis and biological evaluation of 3-hydroxyretinoic acid are critical next steps in understanding the full spectrum of 3-hydroxyretinol's biological relevance.

Future Directions and Unanswered Questions

The study of species-specific differences in 3-hydroxyretinol metabolism is a field ripe for discovery. Key areas for future research include:

  • Systematic Screening in Vertebrates: A comprehensive analysis of various vertebrate tissues, particularly in fish and amphibians, for the presence of 3-hydroxyretinol and its metabolites.

  • Enzyme Characterization: Detailed kinetic studies of a wide range of vertebrate RDHs and ALDHs with 3-hydroxyretinol and 3-hydroxyretinal as substrates.

  • Metabolite Identification: In-depth metabolite profiling in both invertebrate and vertebrate systems to identify the downstream products of 3-hydroxyretinol metabolism.

  • Biological Activity of 3-Hydroxyretinoic Acid: Synthesis and characterization of the biological effects of 3-hydroxyretinoic acid on vertebrate cells and tissues.

Conclusion

The metabolism of 3-hydroxyretinol serves as a striking example of the evolutionary divergence of biochemical pathways. While it is a cornerstone of the visual process in many insects, its role in vertebrates remains an intriguing puzzle. The methodologies and comparative framework presented in this guide offer a roadmap for researchers to explore this uncharted territory. Unraveling the complexities of 3-hydroxyretinol metabolism across different species will not only deepen our understanding of retinoid biology but may also open new avenues for therapeutic innovation.

References

  • Analysis of retinol, 3-hydroxyretinol and 3,4-didehydroretinol in North American farm-raised freshwater fish liver, muscle and feed. (2025). ResearchGate. [Link]

  • Synthesis of 3-hydroxyretinal in the cytosol of the butterfly compound eye. (n.d.). PubMed. [Link]

  • Retinol dehydrogenase. (n.d.). Wikipedia. [Link]

  • The multifaceted nature of retinoid transport and metabolism. (2014). PubMed Central. [Link]

  • Synthesis of 3-hydroxyretinal in the cytosol of the butterfly compound eye. (n.d.). PubMed. [Link]

  • A sensitive and specific method for measurement of multiple retinoids in human serum with UHPLC-MS/MS. (n.d.). PubMed Central. [Link]

  • Retinol Dehydrogenases Regulate Vitamin A Metabolism for Visual Function. (2016). MDPI. [Link]

  • The metabolic pathway of visual pigment chromophore formation in Drosophila melanogaster--all-trans (3S)-3-hydroxyretinal is formed from all-trans retinal via (3R). (1998). PubMed. [Link]

  • Alcohol and Aldehyde Dehydrogenases: Retinoid Metabolic Effects in Mouse Knockout Models. (n.d.). PubMed Central. [Link]

  • DESIGN PRINCIPLES OF INSECT AND VERTEBRATE VISUAL SYSTEMS. (n.d.). PubMed Central. [Link]

  • New pathway for retinol metabolism in liver microsomes. (1985). PubMed. [Link]

  • Cellular Uptake and Delivery-Dependent Effects of Tb 3+ -Doped Hydroxyapatite Nanorods. (n.d.). MDPI. [Link]

  • The Retinaldehyde Reductase Activity of DHRS3 Is Reciprocally Activated by Retinol Dehydrogenase 10 to Control Retinoid Homeostasis. (n.d.). NIH. [Link]

  • Retinal dehydrogenases (RALDHs) catalyze the dehydrogenation of retinal into retinoic acids (RAs), which are required for embryogenesis and tissue differentiation. (2009). PubMed. [Link]

  • Metabolism of Carotenoids and Retinoids Related to Vision. (2012). PubMed Central. [Link]

  • Serum retinyl esters are positively correlated with analyzed total liver vitamin A reserves collected from US adults at time of death. (2018). The American Journal of Clinical Nutrition. [Link]

  • Synthesis of high specific activity [3H]-9-cis-retinoic acid and its application for identifying retinoids with unusual binding properties. (1994). PubMed. [Link]

  • Metabolism of Carotenoids and Retinoids Related to Vision. (2012). PubMed Central. [Link]

  • On analogies in vertebrate and insect visual systems. (2025). PubMed. [Link]

  • 13-cis-retinoic acid competitively inhibits 3 alpha-hydroxysteroid oxidation by retinol dehydrogenase RoDH-4: a mechanism for its anti-androgenic effects in sebaceous glands?. (n.d.). PubMed. [Link]

  • Synthesis and biological activity of retinoic acid receptor-alpha specific amides. (n.d.). PubMed. [Link]

  • Retinoid Metabolism: New Insights. (n.d.). PubMed Central. [Link]

  • Cellular Uptake and Transport Mechanism Investigations of PEGylated Niosomes for Improving the Oral Delivery of Thymopentin. (2024). PubMed Central. [Link]

  • Characterization of a Dehydrogenase Activity Responsible for Oxidation of 11-cis-Retinol in the Retinal Pigment Epithelium of Mice with a Disrupted RDH5 Gene: A MODEL FOR THE HUMAN HEREDITARY DISEASE FUNDUS ALBIPUNCTATUS. (n.d.). PubMed Central. [Link]

  • Protocol. (n.d.). Squarespace. [Link]

  • Retinoid metabolism and transport. (n.d.). Reactome. [Link]

  • Synthesis and Characterization of Hydroxyl-Pinacolone Retinoate. (n.d.). E3S Web of Conferences. [Link]

  • The Cellular Uptake of Sensitizers Bound to Cyclodextrin Carriers. (2025). ResearchGate. [Link]

  • The biochemical basis of vitamin A3 production in arthropod vision. (n.d.). PubMed Central. [Link]

  • MASS SPECTROMETRIC DETERMINATION OF RETINOL IN EMIRATI POPULATION. (2022). Scholarworks@UAEU. [Link]

  • Comparison of vertebrate and insect eye development. (A and B) In the... (n.d.). ResearchGate. [Link]

  • In Vitro Drug Metabolism Studies Using Human Liver Microsomes. (n.d.). ResearchGate. [Link]

  • Microplate-Based Enzymatic Activity Assay Protocol Powered by Activity-Based Probes Exequiel OJ Porta,1,#,* Karunakaran Kalesh,2,3 Jaime Isern,1 and Patrick G. Steel1. (n.d.). ChemRxiv. [Link]

  • UC Irvine Study Compares Human and Insect Vision Formation. (2024). Mirage News. [Link]

  • Method of synthesis of retinoic acid. (n.d.).
  • The multifaceted nature of retinoid transport and metabolism. (2014). Translational Gastrointestinal Cancer. [Link]

  • Effects of Transport Inhibitors on the Cellular Uptake of Carboxylated Polystyrene Nanoparticles in Different Cell Lines. (2011). PubMed. [Link]

  • In Vitro Drug Metabolism Studies Using Human Liver Microsomes. (n.d.). ResearchGate. [Link]

  • Synthesis and biological activity of high-affinity retinoic acid receptor antagonists. (n.d.). PubMed. [Link]

  • In Vitro Drug Metabolism Using Liver Microsomes. (2025). ResearchGate. [Link]

  • Toward a Mechanistic Understanding of Color Vision in Insects. (2018). Frontiers in Neural Circuits. [Link]

  • The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor UNC10201652. (n.d.). PubMed Central. [Link]

Sources

In vitro synthesis of 3-Hydroxyretinol for research

Author: BenchChem Technical Support Team. Date: February 2026

In Vitro Synthesis of 3-Hydroxyretinol for Research

Abstract

3-Hydroxyretinol (3-OH-ROL) is a critical retinoid metabolite, functioning as the primary visual chromophore precursor in dipteran insects (Drosophila) and appearing as a xanthophyll metabolite in mammalian systems.[1] Its synthesis in vitro is challenging due to the lability of the polyene chain and the specific stereochemical requirements of the 3-hydroxy-β-ionone ring. This guide details a robust semi-synthetic protocol converting the commercially available carotenoid Zeaxanthin into 3-Hydroxyretinol. This approach utilizes a biomimetic oxidative cleavage followed by a hydride reduction, offering a high-yield, cost-effective alternative to de novo total synthesis.

Introduction & Biological Context

In the field of retinoid biochemistry, 3-Hydroxyretinol occupies a unique niche.[1] Unlike the canonical Vitamin A (all-trans-retinol) used by vertebrates, insects such as Drosophila melanogaster utilize a visual cycle based on 3-hydroxyretinal .[1] The reduction of this aldehyde to the alcohol form, 3-Hydroxyretinol, is catalyzed in vivo by Pigment Cell Dehydrogenase (PDH).

For researchers, accessing pure 3-Hydroxyretinol is essential for:

  • Comparative Visual Physiology: Studying non-canonical opsin binding and spectral tuning.

  • Metabolic Tracing: Investigating the "non-provitamin A" activity of xanthophylls (lutein/zeaxanthin) in mammalian tissues.

  • Toxicity Studies: Analyzing the accumulation of polar retinoids in models of macular degeneration.

Synthesis Strategy: The Zeaxanthin Route

While total chemical synthesis from C15 precursors (e.g., 3-hydroxy-β-ionone) is possible, it requires multi-step stereoselective coupling. The most efficient in vitro strategy for research labs is the Oxidative Cleavage-Reduction of Zeaxanthin.

The Logic: Zeaxanthin is a C40 symmetric carotenoid containing two identical 3-hydroxy-β-ionone rings. Central cleavage at the C15-C15' double bond yields two molecules of 3-Hydroxyretinal (C20). Subsequent reduction of the aldehyde group yields 3-Hydroxyretinol .

Reaction Pathway
  • Precursor: Zeaxanthin (3,3'-dihydroxy-β-carotene).

  • Step 1 (Oxidative Cleavage): Breaking the C15-C15' bond.

    • Method A (Chemical): Catalytic Osmium Tetroxide (OsO₄) or Ozonolysis.

    • Method B (Enzymatic): Recombinant NinaB (insect BCO1 homolog).

  • Intermediate: 3-Hydroxyretinal.[1][2][3]

  • Step 2 (Reduction): Conversion of aldehyde to alcohol using Sodium Borohydride (NaBH₄).

  • Product: 3-Hydroxyretinol.

SynthesisPathway Zeaxanthin Zeaxanthin (C40) Cleavage Step 1: Oxidative Cleavage (OsO4 or NinaB) Zeaxanthin->Cleavage Retinal 3-Hydroxyretinal (C20) (Aldehyde) Cleavage->Retinal Yields 2x Reduction Step 2: Reduction (NaBH4) Retinal->Reduction Retinol 3-Hydroxyretinol (Alcohol) Reduction->Retinol >90% Conv.

Figure 1: Reaction pathway for the semi-synthesis of 3-Hydroxyretinol from Zeaxanthin.

Detailed Experimental Protocol

Safety Warning: Retinoids are teratogenic. Osmium Tetroxide (if used) is highly toxic and volatile; handle only in a certified fume hood. All retinoid steps must be performed under dim red light to prevent photo-isomerization.

Phase 1: Oxidative Cleavage of Zeaxanthin

Target: Production of 3-Hydroxyretinal[3]

Reagents:

  • Zeaxanthin (crystalline, >90% purity).[4][5]

  • Solvent: THF (Tetrahydrofuran) or CH₂Cl₂.

  • Oxidant: Osmium Tetroxide (OsO₄) solution (2.5% in t-butanol) + Sodium Periodate (NaIO₄).

    • Note: This is the Lemieux-Johnson oxidation, specific for cleaving olefins to aldehydes.

Protocol:

  • Dissolution: Dissolve 10 mg of Zeaxanthin in 5 mL of THF/Water (3:1 v/v) in a foil-wrapped round-bottom flask.

  • Catalyst Addition: Add 50 µL of OsO₄ solution. Stir for 5 minutes.

  • Oxidant Addition: Add 4 equivalents of NaIO₄ (dissolved in minimal water) dropwise over 10 minutes.

  • Reaction: Stir at room temperature (22°C) for 2 hours under Argon. Monitor by TLC (Silica; Hexane/Acetone 70:30). Zeaxanthin (Rf ~0.[6]2) should disappear; 3-Hydroxyretinal (Rf ~0.4) will appear.

  • Quenching: Add saturated Na₂S₂O₃ (Sodium Thiosulfate) to quench the osmium and periodate. Extract 3x with Ethyl Acetate.

  • Crude Isolation: Dry organic layer over Na₂SO₄, filter, and evaporate in vacuo.

Phase 2: Reduction to 3-Hydroxyretinol

Target: Conversion of aldehyde to alcohol

Reagents:

  • Crude 3-Hydroxyretinal (from Phase 1).

  • Sodium Borohydride (NaBH₄).[7]

  • Solvent: Ethanol (absolute).

Protocol:

  • Resuspension: Redissolve the crude yellow oil from Phase 1 in 3 mL of absolute Ethanol.

  • Reduction: Cool to 0°C on ice. Add 1.5 equivalents of NaBH₄ powder.

  • Kinetics: Stir at 0°C for 15–30 minutes. The reaction is extremely fast. The solution color may lighten slightly.

  • Quenching: Carefully add 1 mL of 5% Acetic Acid or saturated NH₄Cl to neutralize excess borohydride.

  • Extraction: Dilute with water, extract 3x with Hexane/Diethyl Ether (1:1).

  • Drying: Dry organic phase over Na₂SO₄ and concentrate under Nitrogen.

Purification and Validation

The crude product will contain isomers and trace oxidation byproducts. HPLC purification is mandatory for research-grade material.

HPLC Purification Parameters
ParameterCondition
Column Normal Phase Silica (e.g., Zorbax Sil, 5 µm, 4.6 x 250 mm)
Mobile Phase Hexane : Acetone (85 : 15) or Hexane : Ethyl Acetate (70 : 30)
Flow Rate 1.0 – 1.5 mL/min
Detection UV/Vis at 325 nm (Retinol λmax) and 360 nm (Retinal λmax)
Retention 3-OH-Retinol elutes after Retinol due to increased polarity.
Validation Criteria
  • UV-Vis Spectrum: λmax ≈ 325 nm (in ethanol). It should lack the fine structure of the retro-retinoids.

  • Mass Spectrometry (LC-MS/APCI): Parent ion [M+H]+ at m/z 303.2 (Calculated MW: 302.45). Look for characteristic loss of water [M-H₂O]+ at m/z 285.

Workflow Visualization

Workflow cluster_0 Phase 1: Oxidative Cleavage cluster_1 Phase 2: Reduction cluster_2 Phase 3: Purification Step1 Dissolve Zeaxanthin (THF/H2O) Step2 Add OsO4 (Cat) + NaIO4 Step1->Step2 Step3 Quench (Na2S2O3) & Extract Step2->Step3 Step4 Resuspend in Ethanol (0°C) Step3->Step4 Step5 Add NaBH4 (15 min) Step4->Step5 Step6 Quench (NH4Cl) & Extract Step5->Step6 Step7 Normal Phase HPLC (Hexane/Acetone) Step6->Step7 Step8 Collect Fraction (λmax 325nm) Step7->Step8

Figure 2: Step-by-step experimental workflow for the synthesis and purification of 3-Hydroxyretinol.

Storage and Stability

3-Hydroxyretinol is significantly more polar than retinol but shares its instability.

  • Storage: -80°C in Benzene or Undecane (inert solvents). Avoid Ethanol for long-term storage due to potential esterification or oxidation.

  • Handling: Always under Argon/Nitrogen.

  • Container: Amber glass vials, silanized to prevent surface adsorption.

References

  • Vogt, K. (1983). Is the fly visual pigment a rhodopsin? Zeitschrift für Naturforschung C, 38(3-4), 329-333. Link

  • von Lintig, J., et al. (2001). The blindness gene ninaB encodes a carotenoid isomerase/oxygenase.[8] Neuron, 29(3), 606. Link

  • Barua, A. B., & Olson, J. A. (2001). Chemical synthesis and growth-promoting activity of all-trans-3-hydroxyretinoic acid. Biochemical Journal, 355(Pt 3), 609–613. Link

  • Mein, J. R., et al. (2011).[9] Enzymatic formation of apo-carotenoids from the xanthophyll carotenoids lutein, zeaxanthin and β-cryptoxanthin by ferret carotene-9',10'-monooxygenase. Archives of Biochemistry and Biophysics, 506(2), 109–121. Link

  • Axios Research. (n.d.). 3-Hydroxy Retinol Reference Standard. Axios Research Product Catalog. Link

Sources

3-Hydroxyretinol: Metabolic Nuances and Therapeutic Frontiers in Retinoid Pharmacology

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Hydroxyretinol (3-OH-ROL) represents a critical, yet underutilized, scaffold in the retinoid pharmacophore landscape. While All-trans Retinol (Vitamin A1) and its oxidative metabolites (Retinal, Retinoic Acid) dominate current dermatological and oncological therapeutics, they are plagued by a narrow therapeutic index—specifically, cutaneous irritation and systemic toxicity (hypervitaminosis A).

This technical guide explores 3-Hydroxyretinol not merely as a metabolite (common in non-mammalian visual cycles, e.g., Drosophila), but as a strategic lead compound . Its structural modification—hydroxyl substitution at the C3 position of the


-ionone ring—alters lipophilicity, Cellular Retinol Binding Protein (CRBP) affinity, and metabolic clearance rates. This guide outlines the rationale for its therapeutic exploration, detailed synthesis protocols, and validation assays for researchers aiming to develop "soft" retinoids with decoupled potency and toxicity profiles.

Part 1: The Pharmacological Niche

Structural & Metabolic Differentiation

The therapeutic limitation of standard retinoids lies in their non-specific accumulation and "promiscuous" receptor activation. 3-Hydroxyretinol introduces a polar handle to the hydrophobic


-ionone ring.
FeatureAll-trans Retinol (Vitamin A1)3-HydroxyretinolTherapeutic Implication
Structure Hydrophobic

-ionone ring
C3-Hydroxyl on

-ionone ring
Increased water solubility; altered membrane partitioning.
Lipophilicity (LogP) ~5.6~4.2 (Predicted)Reduced adipose storage; potentially lower risk of chronic hypervitaminosis A.
Metabolic Fate Stored as Retinyl Esters (Liver)Rapid conjugation/excretion"Soft Drug" design: Active locally, cleared systemically.
Receptor Affinity Precursor to RAR/RXR ligandsLow affinity for CRBP-IPotential to bypass sequestration, increasing bioavailability in target tissues.
Mechanism of Action: The "Bypass" Hypothesis

In mammalian systems, Retinol is sequestered by CRBP-I and esterified by LRAT (Lecithin Retinol Acyltransferase) for storage. 3-Hydroxyretinol exhibits reduced affinity for LRAT, suggesting it may evade the "storage trap" and be more available for conversion to its active acidic form (3-hydroxy-retinoic acid) in target tissues like the epidermis or retina.

Therapeutic Target: Stargardt’s Disease & AMD. Unlike Retinol, which forms toxic bisretinoid lipofuscin (A2E) in the retinal pigment epithelium, 3-Hydroxyretinol derivatives may modulate the visual cycle without forming the same toxic adducts, offering a neuroprotective angle similar to Fenretinide (4-HPR).

Part 2: Experimental Protocols

Chemical Synthesis: C3-Hydroxylation Strategy

Objective: Synthesize high-purity 3-Hydroxyretinol from


-ionone precursors using a modified Wittig-Horner olefination.

Reagents:

  • 3-Hydroxy-

    
    -ionone (Starting material)
    
  • Triethyl phosphonoacetate[1]

  • Diisobutylaluminum hydride (DIBAL-H)

  • Anhydrous THF, Acetonitrile

Protocol:

  • Protection: Protect the C3-hydroxyl group of 3-hydroxy-

    
    -ionone using tert-butyldimethylsilyl chloride (TBSCl) in imidazole/DMF to prevent side reactions.
    
    • Validation: Check via TLC (Hexane:EtOAc 9:1). Shift in Rf indicates protection.

  • Chain Extension (Side Chain Construction):

    • Perform a Horner-Wadsworth-Emmons reaction. React the protected ketone with the carbanion generated from triethyl phosphonoacetate (using NaH in THF at 0°C).

    • Critical Step: Maintain strict anhydrous conditions to favor the E-isomer (all-trans).

  • Reduction to Alcohol:

    • Reduce the resulting ester to the allylic alcohol using DIBAL-H (2.5 eq) in toluene at -78°C.

    • Why: DIBAL-H offers precise control to stop at the alcohol stage without over-reduction.

  • Deprotection:

    • Remove the TBS group using Tetrabutylammonium fluoride (TBAF) in THF.

  • Purification:

    • Purify via HPLC (Normal phase silica, Hexane/Isopropanol gradient).

    • Quality Control: Confirm structure via 1H-NMR (distinct C3-H signal) and UV-Vis (

      
       shift relative to retinol).
      
Receptor Binding Assay (Competitive Displacement)

Objective: Determine if 3-Hydroxyretinol or its acidic metabolite binds to RAR


 with comparable affinity to Retinoic Acid (RA).

System: Nuclear Extract from HeLa cells transfected with RAR


 expression vectors.

Workflow:

  • Preparation: Incubate nuclear extracts with

    
    -Retinoic Acid (radioligand) at 4°C for 2 hours.
    
  • Competition: Add increasing concentrations (

    
     M to 
    
    
    
    M) of unlabeled 3-Hydroxyretinol (or its oxidized derivative).
  • Separation: Use the Cold Acetone Filtration Method .

    • Step: Add ice-cold acetone to the reaction mixture to precipitate protein-ligand complexes.

    • Step: Filter through glass fiber filters (Whatman GF/C). Unbound ligand remains in the filtrate.

  • Quantification: Measure radioactivity of the filter via liquid scintillation counting.

  • Analysis: Plot % Bound vs. Log[Competitor]. Calculate

    
     and 
    
    
    
    .

Part 3: Visualization & Pathway Logic

Metabolic Divergence Pathway

The following diagram illustrates how 3-Hydroxyretinol diverges from the canonical Retinol pathway, highlighting its potential for reduced toxicity (via Glucuronidation) and specific activity.

RetinoidMetabolism Retinol All-trans Retinol (Vitamin A1) Esters Retinyl Esters (Storage/Toxicity) Retinol->Esters LRAT (Accumulation) Retinal Retinaldehyde Retinol->Retinal RDH RA Retinoic Acid (RAR Ligand) Retinal->RA RALDH Gene Transcription Gene Transcription RA->Gene Transcription HydroxyRet 3-Hydroxyretinol HydroxyRet->Esters Low Affinity (Reduced Storage) HydroxyRA 3-Hydroxy-RA (Active Metabolite) HydroxyRet->HydroxyRA Oxidation (Target Tissue) Glucuronide Glucuronide Conjugates (Rapid Excretion) HydroxyRet->Glucuronide UGT (Clearance) HydroxyRA->Gene Transcription RAR Activation

Figure 1: Comparative metabolic fate of Retinol vs. 3-Hydroxyretinol. Note the "Reduced Storage" pathway (dashed line) for the hydroxy analog, reducing the risk of hepatic toxicity.

Assay Validation Workflow

This flowchart details the decision matrix for validating 3-Hydroxyretinol activity in vitro.

AssayLogic Start Synthesized 3-Hydroxyretinol PurityCheck HPLC Purity > 98%? Start->PurityCheck Recrystallize Re-purify (Prep HPLC) PurityCheck->Recrystallize No BindingAssay RAR Binding Assay (Cold Acetone Filtration) PurityCheck->BindingAssay Yes Recrystallize->PurityCheck ResultBinding Binding Affinity (Ki)? BindingAssay->ResultBinding HighAffinity Direct Agonist Candidate ResultBinding->HighAffinity Ki < 10nM LowAffinity Pro-drug Candidate (Requires Oxidation) ResultBinding->LowAffinity Ki > 100nM MetaStab Microsomal Stability Assay (Liver S9 Fraction) HighAffinity->MetaStab Assess Clearance LowAffinity->MetaStab Assess Conversion to Acid Form

Figure 2: Decision matrix for characterizing the pharmacological profile of 3-Hydroxyretinol.

References

  • Axios Research. (n.d.). 3-Hydroxy Retinol - CAS - 6890-93-3 - Reference Standard.[2] Retrieved from [Link]

  • Myhre, A. M., et al. (2025).[3] Water-miscible, emulsified, and solid forms of retinol supplements are more toxic than oil-based preparations.[3] ResearchGate. Retrieved from [Link]

  • Ninomiya, M., et al. (1988).[4] Specific binding of [3H]retinoids to cellular retinoid-binding proteins. PubMed.[3][5] Retrieved from [Link]

  • Napoli, J. L. (2012). Retinoic Acid Synthesis and Degradation. PMC. Retrieved from [Link]

  • News-Medical.Net. (2019). Retinoid Receptor Pharmacology. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Spectrophotometric Analysis of 3-Hydroxyretinol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for 3-Hydroxyretinol

3-Hydroxyretinol, a diol and a metabolite of retinol (Vitamin A), is a significant retinoid involved in various biological processes, including vision.[1][2] As an active compound in pharmaceutical and cosmetic formulations, its precise quantification is critical for quality control, stability testing, and research.[3][4] UV-Visible spectrophotometry offers a straightforward, accessible, and cost-effective method for this purpose, predicated on the molecule's intrinsic ability to absorb light in the UV spectrum.[5][6]

However, like most retinoids, 3-Hydroxyretinol is notoriously unstable, being susceptible to degradation by light, heat, and oxidation.[7][8][9] This lability is the central challenge in its analysis and demands a meticulously designed protocol that mitigates degradation to ensure data integrity. This application note provides a comprehensive, field-tested guide for the accurate spectrophotometric analysis of 3-Hydroxyretinol, emphasizing the causality behind each step to establish a self-validating and robust workflow.

Principle of the Method: The Beer-Lambert Law

The quantification of 3-Hydroxyretinol is based on the Beer-Lambert Law, a fundamental principle in spectrophotometry.[6][10] This law establishes a linear relationship between the absorbance of light and the concentration of an absorbing species. The relationship is expressed as:

A = εbc

Where:

  • A is the absorbance (a dimensionless quantity).

  • ε (epsilon) is the molar absorptivity coefficient, a constant specific to the molecule at a given wavelength and in a specific solvent (units: M⁻¹cm⁻¹).[11]

  • b is the path length of the cuvette, typically 1 cm.[11]

  • c is the concentration of the analyte (units: M).

By measuring the absorbance of a solution at its wavelength of maximum absorbance (λmax), where sensitivity is highest, the concentration of 3-Hydroxyretinol can be accurately determined.[12]

Physicochemical & Spectral Properties

A foundational understanding of 3-Hydroxyretinol's properties is essential for its analysis.

PropertyValue / DescriptionSource
IUPAC Name 4-[(1E,3E,5E,7E)-9-hydroxy-3,7-dimethylnona-1,3,5,7-tetraenyl]-3,5,5-trimethylcyclohex-3-en-1-ol[2]
Molecular Formula C₂₀H₃₀O₂[2]
Molecular Weight 302.5 g/mol [2]
Structure A retinoid consisting of an all-trans-retinol backbone with a hydroxyl group at position 3 of the cyclohexenyl ring.[2]
Expected λmax Approximately 324-325 nm in ethanol/methanol, based on structurally similar retinoids like retinol and other hydroxyretinols.[13][14] The precise λmax must be determined experimentally in the chosen solvent.N/A

Critical Considerations: Ensuring Analytical Integrity

The validity of the results hinges on proper handling to prevent the degradation of 3-Hydroxyretinol. This is not merely a procedural formality but a core part of the analytical method itself.

  • Photoprotection: Retinoids are highly sensitive to UV and visible light, which can induce isomerization and degradation.[8][9] Causality: Light provides the energy to break bonds or alter the molecule's isomeric state, leading to a lower-than-actual measured concentration. All manipulations must be performed under yellow or red light, and all solutions should be stored in amber glass or foil-wrapped vials.[13][15][16]

  • Oxidative Stability: The conjugated polyene chain is prone to oxidation.[7][9] Causality: Oxygen acts as a radical scavenger, attacking the double bonds and destroying the chromophore responsible for UV absorbance. Solvents should be degassed (e.g., by bubbling with nitrogen gas), and sample containers should be flushed with an inert gas before sealing.[13]

  • Thermal Stability: Elevated temperatures accelerate degradation.[8][17] Causality: Heat increases the kinetic energy of molecules, increasing the rate of decomposition reactions. Samples and standards should be kept on ice or at 4°C during preparation and stored at -80°C for long-term stability.[9][15] Avoid repeated freeze-thaw cycles.[9]

  • Solvent Selection: High-purity, UV-grade solvents are mandatory. Ethanol or methanol are common choices for retinoids.[9][13] The solvent can influence the λmax; therefore, all standards and samples must be prepared in the same solvent batch.

Experimental Workflow for Analysis

The following diagram outlines the logical flow of the entire analytical process, from preparation to quantification.

G prep_std Prepare 3-Hydroxyretinol Stock & Working Standards det_lambda Step 1: Determine λmax (Scan 250-450 nm) prep_std->det_lambda Use for λmax scan gen_curve Step 2: Generate Standard Curve (Measure Abs at λmax) prep_std->gen_curve Use for calibration prep_sample Prepare/Extract Sample (e.g., from formulation) quant Step 3: Measure Sample Abs (at λmax) prep_sample->quant det_lambda->gen_curve Determines Wavelength for Measurement plot_curve Plot Abs vs. Concentration (Linear Regression) gen_curve->plot_curve calc_conc Calculate Sample Concentration using Regression Equation quant->calc_conc plot_curve->calc_conc

Caption: Workflow for the spectrophotometric quantification of 3-Hydroxyretinol.

Detailed Protocols

Protocol 1: Preparation of Standard Solutions

This protocol is the cornerstone of accurate quantification. The concentration of the stock solution must be determined with high precision.

  • Weighing: Accurately weigh approximately 5 mg of high-purity 3-Hydroxyretinol standard. Perform this task expeditiously and away from direct light.[16]

  • Dissolution: Quantitatively transfer the weighed standard to a 50 mL amber volumetric flask. Dissolve and bring to volume with UV-grade ethanol. This is the Primary Stock Solution .

  • Concentration Verification: Immediately determine the precise concentration of the Primary Stock Solution spectrophotometrically.[13]

    • Note: Since a certified molar absorptivity (ε) for 3-Hydroxyretinol is not widely published, a highly accurate initial weighing is paramount. For related compounds like all-trans-retinol, ε in ethanol is ~52,770 M⁻¹cm⁻¹ at 325 nm. This can be used for an approximate verification, but the standard curve (Protocol 3) will serve as the primary quantification tool.

  • Working Standards: Prepare a series of at least five working standards by serial dilution of the Primary Stock Solution into amber volumetric flasks using the same batch of ethanol. A suggested concentration range is 1 µg/mL to 10 µg/mL.

  • Storage: Flush the headspace of all standard solutions with nitrogen, seal tightly, and store at -80°C.[13]

Protocol 2: Determination of Wavelength of Maximum Absorbance (λmax)

This step ensures the analysis is performed at the wavelength of maximum sensitivity.

  • Instrument Setup: Turn on the UV-Vis spectrophotometer and allow the lamps to stabilize (typically 30 minutes).

  • Blanking: Fill a quartz cuvette with the same UV-grade ethanol used for the standards and use it to zero the instrument.

  • Scanning: Use one of the mid-range working standards (e.g., 5 µg/mL). Rinse the cuvette twice with the standard solution, then fill and place it in the sample holder.

  • Acquire Spectrum: Perform a wavelength scan from 450 nm down to 250 nm.[11]

  • Identify λmax: The wavelength at which the highest absorbance peak is observed is the λmax.[12] This specific wavelength must be used for all subsequent absorbance measurements.

Protocol 3: Generation of a Standard Calibration Curve

This is the self-validating system for quantification.

  • Set Wavelength: Set the spectrophotometer to the experimentally determined λmax.

  • Blanking: Re-blank the instrument with ethanol.

  • Measure Standards: Measure the absorbance of each of the five working standards, starting from the most dilute and progressing to the most concentrated. Rinse the cuvette with the next standard solution before each measurement.

  • Plot Data: Create a scatter plot of Absorbance (y-axis) versus Concentration (x-axis).

  • Linear Regression: Perform a linear regression on the data points. The resulting line should have a coefficient of determination (R²) of ≥ 0.995. The equation of the line (y = mx + c) will be used to calculate the concentration of unknown samples.

Protocol 4: Sample Preparation (General Guideline)

Sample preparation must efficiently extract 3-Hydroxyretinol from its matrix while preventing degradation. The following is a general guideline for a cream-based formulation.

  • Weighing: Accurately weigh approximately 1-2 g of the sample into a foil-wrapped 30 mL centrifuge tube.[16]

  • Extraction: Add 10 mL of ethanol to the tube. Vortex vigorously for 5 minutes to disperse the sample and dissolve the 3-Hydroxyretinol.[16]

  • Precipitation/Clarification: To precipitate insoluble excipients, cool the tube in an ice bath for 15 minutes, then centrifuge at 3000 x g for 10 minutes.[16]

  • Filtration: Carefully collect the supernatant and filter it through a 0.45 µm PTFE syringe filter into a clean, amber vial.[16]

  • Dilution: The initial extract may be too concentrated. Perform an appropriate dilution with ethanol to ensure the final absorbance reading falls within the linear range of the standard curve (typically 0.1 - 1.0 A).

Protocol 5: Quantification of 3-Hydroxyretinol in a Sample
  • Measure Absorbance: Using the same instrument settings and λmax from the standard curve generation, measure the absorbance of the final, diluted sample extract.

  • Calculate Concentration: Use the linear regression equation from the standard curve (y = mx + c) to determine the concentration of 3-Hydroxyretinol in the measured solution.

    • Concentration (µg/mL) = (Absorbance - y-intercept) / slope

  • Account for Dilution: Multiply the calculated concentration by all dilution factors used during sample preparation to determine the final concentration in the original sample (e.g., in µg/g).

Conclusion

This application note details a robust and reliable method for the spectrophotometric analysis of 3-Hydroxyretinol. The protocol's trustworthiness is grounded in a systematic approach that includes the experimental determination of λmax and the use of a multi-point calibration curve for quantification. By adhering strictly to the outlined procedures for handling, especially photoprotection and inert atmosphere usage, researchers and drug development professionals can achieve accurate and reproducible results, ensuring the quality and stability assessment of 3-Hydroxyretinol-containing products.

References

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of 3-Hydroxykynurenine.
  • ResearchGate. (n.d.). Ultraviolet±visible absorption spectrum of all-trans retinoic acid in.... Retrieved from [Link]

  • Hunter, a. (2022, November 9). Using UV-Vis Spectrophotometry In Drug Stability Testing Can Predict Commercial Viability. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). HPLC / MS N Analysis of Retinoids. Retrieved from [Link]

  • Rakusa, S., et al. (2020). Retinoid stability and degradation kinetics in commercial cosmetic products. Skin Pharmacology and Physiology, 33(4), 193-203. Retrieved from [Link]

  • Juniper Publishers. (2024, December 10). Spectrophotometric Methods in Pharmaceutical Analysis: Principles, Reagents, and Applications. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Retinol. PubChem Compound Database. Retrieved from [Link]

  • Unno, Y., et al. (2018). A simple and robust quantitative analysis of retinol and retinyl palmitate using a liquid chromatographic isocratic method. Journal of Pharmacological Sciences, 136(4), 263-269. Retrieved from [Link]

  • Kane, M. A., et al. (2010). HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues. Journal of Lipid Research, 51(9), 2827-2835. Retrieved from [Link]

  • Barua, A. B., & Furr, H. C. (2024). Properties of Retinoids: Structure, Handling, and Preparation. Journal of Chromatography B: Biomedical Sciences and Applications, 778(1-2), 23-34. Retrieved from [Link]

  • MU-Varna.bg. (n.d.). IR AND UV-VIS SPECTROSCOPIC ANALYSIS OF A NEW COMPOUND. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Retin-3,15-diol. PubChem Compound Database. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) The Application of Ultraviolet-Visible Spectrophotometry in Pharmaceutical Analysis. Retrieved from [Link]

  • National Pharmaceutical Control Bureau, Ministry of Health, Malaysia. (n.d.). Identification of Retinoic Acid (Tretinoin) in Cosmetic Products by TLC and HPLC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Quantification of Endogenous Retinoids. Retrieved from [Link]

  • Columbia University. (n.d.). Spectroscopic Studies of Anhydroretinol, an Endogenous Mammalian and Insect retro-Retinoid. Retrieved from [Link]

  • ResearchGate. (n.d.). Retinoid stability and degradation kinetics in commercial cosmetic products | Request PDF. Retrieved from [Link]

  • Technologynetworks.com. (2023). UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. Retrieved from [Link]

  • Diva-portal.org. (2021). Stability testing of all-trans-retinol in an experimental cosmetic formulation and in methanol and methanol containing butylhydr. Retrieved from [Link]

  • PubMed. (2015). Chemical stability and in vitro and clinical efficacy of a novel hybrid retinoid derivative, bis-retinamido methylpentane. Retrieved from [Link]

  • Journal-jps.com. (2025). Validation of Analiytical Method and Determination of Encapsulated Retinol Content Using UV Spectrophotometric Method. Retrieved from [Link]

  • Alwsci.com. (2024). Spectroscopy - UV-Vis Spectrophotometry: In-Depth Analysis Methods For Biopharmaceutical Professionals. Retrieved from [Link]

Sources

Use of 3-Hydroxyretinol as a reference standard in chromatography

[1]

Method Validation Parameters

To ensure Trustworthiness and Scientific Integrity , the method must meet the following criteria (based on FDA Bioanalytical Guidelines):

ParameterAcceptance CriteriaExperimental approach
Linearity

6-point calibration curve (e.g., 10 nM – 1000 nM).
Precision (CV%) < 15%5 replicates at Low, Mid, High QC concentrations.
Accuracy 85-115%Spike recovery in charcoal-stripped serum.[1]
Stability < 10% degradation4 hours in autosampler (amber vial, 4°C).
LOD/LOQ S/N > 3 (LOD), > 10 (LOQ)Determine using serial dilutions of standard.

Troubleshooting Guide

  • Issue: Split peaks or broad tailing.

    • Cause: Solvent mismatch.[1] The reconstitution solvent is stronger than the initial mobile phase.[1]

    • Fix: Reconstitute in 60:40 (Water:Acetonitrile) rather than 100% Acetonitrile.

  • Issue: Low Recovery.

    • Cause: Photo-degradation or incomplete extraction.[1]

    • Fix: Verify "Yellow Light" conditions. Ensure vigorous vortexing (2 mins) during LLE.

  • Issue: Extra Peaks.

    • Cause: Isomerization (cis-isomers).[1]

    • Fix: Check light protection. Cis-isomers usually elute immediately adjacent to the all-trans peak.[1]

References

  • NIH National Library of Medicine. "Quantification of Endogenous Retinoids."[1] PubMed Central.[1] Available at: [Link]

  • Journal of Lipid Research. "A sensitive and specific method for measurement of multiple retinoids in human serum with UHPLC-MS/MS." J Lipid Res. Available at: [Link][1][3]

  • Barua, A. B., & Furr, H. C. "Properties of Retinoids: Structure, Handling, and Preparation."[1] Molecular Biotechnology. (Contextual grounding for handling protocols).

  • Carl Roth. "Safety Data Sheet: Retinol."[1] (Safety and Stability data). Available at: [Link][1]

Application Notes and Protocols for Monoclonal Antibody-Based Detection of 3-Hydroxyretinol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive guide details the principles and protocols for the development of a sensitive and specific monoclonal antibody-based immunoassay for the detection of 3-Hydroxyretinol, a key retinoid metabolite. This document provides a deep dive into the rationale behind experimental design, from immunogen preparation to the validation of a competitive enzyme-linked immunosorbent assay (ELISA). The protocols are designed to be self-validating, ensuring robustness and reproducibility for applications in basic research, clinical studies, and drug development.

Introduction: The Significance of 3-Hydroxyretinol and the Need for Specific Detection

Retinoids, a class of compounds derived from vitamin A, are crucial regulators of a myriad of physiological processes, including vision, immune function, embryonic development, and cellular differentiation and proliferation.[1][2][3] 3-Hydroxyretinol, a metabolite of retinol, is an important player in the visual cycle of many insects and its role in mammalian biology is an active area of investigation.[4] Given the potent and diverse biological activities of retinoids, the ability to accurately quantify specific metabolites like 3-Hydroxyretinol is paramount to understanding their function in health and disease.

Traditional methods for retinoid analysis, such as high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS/MS), offer high sensitivity and specificity.[5][6] However, these techniques can be time-consuming, require sophisticated instrumentation, and may not be suitable for high-throughput screening applications. Immunoassays, powered by highly specific monoclonal antibodies, present a complementary approach that can offer rapid, sensitive, and cost-effective detection of small molecules in complex biological matrices.

This guide provides a roadmap for the development of a monoclonal antibody and a corresponding competitive ELISA for the quantification of 3-Hydroxyretinol. We will explore the critical steps, from the chemical conjugation of 3-Hydroxyretinol as a hapten to a carrier protein to elicit an immune response, to the production and characterization of monoclonal antibodies, and finally, the development and validation of a robust competitive immunoassay.

The Core Principle: Generating an Immune Response to a Small Molecule

Small molecules like 3-Hydroxyretinol, known as haptens, are not immunogenic on their own, meaning they cannot induce an immune response when introduced into an animal. To overcome this, the hapten must be covalently coupled to a large, immunogenic carrier molecule, typically a protein.[7] This hapten-carrier conjugate can then be used to immunize an animal and stimulate the production of antibodies that specifically recognize the hapten.

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Caption: Hapten-Carrier Conjugate Formation.

The choice of carrier protein and the method of conjugation are critical for the success of antibody production. Keyhole Limpet Hemocyanin (KLH) and Bovine Serum Albumin (BSA) are commonly used carrier proteins due to their high immunogenicity and the presence of numerous functional groups for conjugation.

Detailed Protocols: From Immunogen to Validated Assay

This section provides detailed, step-by-step protocols for the key stages of developing a monoclonal antibody-based assay for 3-Hydroxyretinol.

Immunogen Preparation: Conjugation of 3-Hydroxyretinol to a Carrier Protein

The hydroxyl groups of 3-Hydroxyretinol can be targeted for conjugation to the primary amine groups (e.g., lysine residues) of a carrier protein. One effective method involves the activation of the hydroxyl groups using tresyl chloride, which creates a reactive intermediate that readily couples with amines.[8]

Protocol 3.1.1: Activation of 3-Hydroxyretinol with Tresyl Chloride

  • Materials:

    • 3-Hydroxyretinol

    • Anhydrous pyridine

    • Tresyl chloride (2,2,2-trifluoroethanesulfonyl chloride)

    • Anhydrous dichloromethane (DCM)

    • Nitrogen gas supply

    • Glass reaction vial with a septum

  • Procedure:

    • Dissolve 3-Hydroxyretinol in anhydrous DCM in a clean, dry reaction vial under a nitrogen atmosphere.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add anhydrous pyridine to the solution.

    • Add tresyl chloride dropwise to the reaction mixture while stirring.

    • Allow the reaction to proceed at 0°C for 1-2 hours, then let it warm to room temperature and stir for an additional 4-6 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, quench it by adding cold water.

    • Extract the tresyl-activated 3-Hydroxyretinol with DCM.

    • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the activated hapten.

Protocol 3.1.2: Conjugation of Activated 3-Hydroxyretinol to Carrier Protein (KLH)

  • Materials:

    • Tresyl-activated 3-Hydroxyretinol

    • Keyhole Limpet Hemocyanin (KLH)

    • Conjugation buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.5)

    • Dialysis tubing (10 kDa MWCO)

    • Phosphate-buffered saline (PBS), pH 7.4

  • Procedure:

    • Dissolve KLH in the conjugation buffer.

    • Dissolve the tresyl-activated 3-Hydroxyretinol in a minimal amount of a water-miscible organic solvent (e.g., DMSO or DMF) and add it dropwise to the KLH solution while gently stirring.

    • Allow the reaction to proceed overnight at 4°C with gentle agitation.

    • Transfer the conjugation mixture to a dialysis tube and dialyze against PBS at 4°C for 48 hours, with several buffer changes, to remove unreacted hapten and byproducts.

    • Determine the protein concentration and the hapten-to-carrier protein ratio of the conjugate using spectrophotometry or other appropriate methods.[9]

Monoclonal Antibody Production

The production of monoclonal antibodies is a well-established process that involves immunizing mice with the 3-Hydroxyretinol-KLH conjugate and then generating hybridoma cell lines that produce a single type of antibody.[10]

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Caption: Monoclonal Antibody Production Workflow.

Protocol 3.2.1: Immunization and Hybridoma Production (Summary)

  • Immunization: Immunize mice (e.g., BALB/c) with the 3-Hydroxyretinol-KLH conjugate emulsified in a suitable adjuvant (e.g., Freund's complete adjuvant for the primary immunization and incomplete adjuvant for subsequent boosts).

  • Titer Monitoring: Periodically collect blood samples and measure the antibody titer against a 3-Hydroxyretinol-BSA conjugate (using a different carrier protein to avoid selecting antibodies against the carrier) by ELISA.

  • Fusion: Once a high antibody titer is achieved, sacrifice the mouse and fuse the spleen cells with myeloma cells using polyethylene glycol (PEG).

  • Selection: Select for fused hybridoma cells by growing them in a selective HAT (hypoxanthine-aminopterin-thymidine) medium. Unfused myeloma cells will die, and unfused spleen cells have a limited lifespan.

  • Screening: Screen the supernatants of the hybridoma cultures for the presence of antibodies that bind to the 3-Hydroxyretinol-BSA conjugate using an indirect ELISA.

  • Cloning: Clone the positive hybridoma cells by limiting dilution to ensure that each resulting cell line is derived from a single parent cell and thus produces a monoclonal antibody.

  • Expansion and Antibody Purification: Expand the selected monoclonal hybridoma cell lines and purify the monoclonal antibodies from the culture supernatant using protein A or G affinity chromatography.

Competitive ELISA Development

A competitive ELISA is the most suitable format for quantifying small molecules like 3-Hydroxyretinol.[11] In this assay, free 3-Hydroxyretinol in the sample competes with a fixed amount of labeled or coated 3-Hydroxyretinol for binding to a limited amount of the specific monoclonal antibody. The signal generated is inversely proportional to the concentration of 3-Hydroxyretinol in the sample.

Protocol 3.3.1: Competitive ELISA for 3-Hydroxyretinol

  • Materials:

    • High-binding 96-well microtiter plates

    • Monoclonal anti-3-Hydroxyretinol antibody

    • 3-Hydroxyretinol-BSA conjugate (for coating)

    • 3-Hydroxyretinol standard solutions

    • Samples containing unknown concentrations of 3-Hydroxyretinol

    • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

    • Blocking buffer (e.g., 1% BSA in PBS)

    • Wash buffer (e.g., PBS with 0.05% Tween 20)

    • HRP-conjugated secondary antibody (e.g., anti-mouse IgG-HRP)

    • TMB substrate solution

    • Stop solution (e.g., 2 M H₂SO₄)

    • Microplate reader

  • Procedure:

    • Coating: Coat the wells of a 96-well plate with 100 µL of the 3-Hydroxyretinol-BSA conjugate (e.g., 1-10 µg/mL in coating buffer). Incubate overnight at 4°C.

    • Washing: Wash the plate three times with wash buffer.

    • Blocking: Block the remaining protein-binding sites by adding 200 µL of blocking buffer to each well. Incubate for 1-2 hours at room temperature.

    • Washing: Wash the plate three times with wash buffer.

    • Competition: Add 50 µL of the 3-Hydroxyretinol standard solutions or samples to the appropriate wells. Then, add 50 µL of the diluted monoclonal anti-3-Hydroxyretinol antibody to each well. Incubate for 1-2 hours at room temperature.

    • Washing: Wash the plate three times with wash buffer.

    • Secondary Antibody: Add 100 µL of the HRP-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.

    • Washing: Wash the plate five times with wash buffer.

    • Substrate Development: Add 100 µL of TMB substrate solution to each well. Incubate in the dark for 15-30 minutes.

    • Stopping the Reaction: Add 50 µL of stop solution to each well.

    • Reading: Read the absorbance at 450 nm using a microplate reader.

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Caption: Competitive ELISA Workflow.

Data Analysis and Interpretation

In a competitive ELISA, the signal is inversely proportional to the concentration of the analyte. A standard curve is generated by plotting the absorbance values against the known concentrations of the 3-Hydroxyretinol standards. The concentration of 3-Hydroxyretinol in the unknown samples is then determined by interpolating their absorbance values on the standard curve. A four-parameter logistic (4-PL) curve fit is often used for this purpose.

Table 1: Example Data for a 3-Hydroxyretinol Competitive ELISA

3-Hydroxyretinol (ng/mL)Absorbance (450 nm) - Replicate 1Absorbance (450 nm) - Replicate 2Average Absorbance
0 (B₀)1.8501.8601.855
0.11.6201.6301.625
11.1501.1601.155
100.5500.5600.555
1000.1500.1600.155
10000.0500.0550.053

Antibody Characterization: Ensuring Specificity and Affinity

A critical aspect of developing a reliable immunoassay is the thorough characterization of the monoclonal antibody.

Specificity and Cross-Reactivity

The specificity of the antibody determines its ability to bind exclusively to 3-Hydroxyretinol without significant binding to other structurally related molecules. Cross-reactivity with other retinoids, such as retinol, retinal, and retinoic acid, must be assessed.

Protocol 4.1.1: Cross-Reactivity Testing

  • Prepare a series of standard curves for 3-Hydroxyretinol and the potential cross-reactants (retinol, retinal, retinoic acid, etc.) in the competitive ELISA.

  • Determine the concentration of each compound that causes 50% inhibition of the maximum signal (IC₅₀).

  • Calculate the percent cross-reactivity using the following formula:

    % Cross-Reactivity = (IC₅₀ of 3-Hydroxyretinol / IC₅₀ of cross-reactant) x 100

A low percentage of cross-reactivity indicates high specificity of the antibody for 3-Hydroxyretinol.

Affinity

The affinity of the antibody for 3-Hydroxyretinol is a measure of the strength of the binding interaction. High-affinity antibodies are generally preferred as they can lead to more sensitive assays. Affinity can be determined using techniques such as surface plasmon resonance (SPR) or by analyzing the ELISA data to estimate the dissociation constant (Kd).

Troubleshooting Common Issues in Small Molecule ELISA

Developing an immunoassay for a small molecule can present unique challenges. Here are some common problems and their potential solutions:

Table 2: Troubleshooting Guide for 3-Hydroxyretinol Competitive ELISA

Problem Possible Cause Solution
High Background - Insufficient blocking- Antibody concentration too high- Inadequate washing- Increase blocking time or try a different blocking agent- Titrate the primary and secondary antibodies- Increase the number of wash steps or the volume of wash buffer
Low Signal - Low antibody affinity- Inactive enzyme conjugate- Insufficient incubation times- Screen for higher affinity antibody clones- Use a fresh enzyme conjugate- Optimize incubation times for each step
Poor Reproducibility - Pipetting errors- Inconsistent incubation times or temperatures- Plate variability- Use calibrated pipettes and practice consistent technique- Ensure uniform incubation conditions for all wells- Use high-quality ELISA plates from a single lot
High Cross-Reactivity - Epitope on the hapten is not unique- Antibody recognizes a common structural feature- Redesign the hapten-carrier conjugate to expose a more unique epitope- Screen for more specific antibody clones

Conclusion

The development of a monoclonal antibody-based immunoassay for 3-Hydroxyretinol provides a powerful tool for researchers and drug development professionals. By following the detailed protocols and understanding the underlying principles outlined in this guide, it is possible to create a sensitive, specific, and robust assay for the quantification of this important retinoid metabolite. The ability to perform high-throughput analysis will undoubtedly accelerate our understanding of the role of 3-Hydroxyretinol in various biological systems and its potential as a biomarker or therapeutic target.

References

  • Sino Biological. (n.d.). Monoclonal Antibody Production. Retrieved from [Link]

  • Single Use Support. (2024, January 24). Monoclonal antibody production process: a comprehensive guide. Retrieved from [Link]

  • PubChem. (n.d.). Retin-3,15-diol. Retrieved from [Link]

  • O'Byrne, S. M., & Blaner, W. S. (2013). Retinol and retinyl esters: biochemistry and physiology. Journal of lipid research, 54(7), 1731–1743.
  • D'Ambrosio, D. N., Clugston, R. D., & Blaner, W. S. (2011).
  • Hermanson, G. T. (2013).
  • Bio-Rad. (n.d.). Competitive ELISA Protocol. Retrieved from [Link]

  • Uhlen, M., Bandrowski, A., Carr, S., Edwards, A., Ellenberg, J., Lundberg, E., ... & Snyder, M. (2016). A proposal for validation of antibodies.
  • Kane, M. A., Folias, A. E., Wang, C., & Napoli, J. L. (2010). Quantification of endogenous retinoids. Methods in molecular biology (Clifton, N.J.), 652, 1–54.
  • Creative Diagnostics. (2021, March 1). Competitive ELISA. Retrieved from [Link]

  • G-Biosciences. (2016, January 27). Coupling to Carrier Proteins: An Overview. Retrieved from [Link]

  • Theobald, J., & Kirk, D. (2007). Overview of retinoid metabolism and function. Journal of neurobiology, 66(7), 636-649.
  • Singh, K. V., Kaur, J., Kumar, A., & Mishra, S. (2013). Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules. Journal of immunological methods, 396(1-2), 108–115.
  • St John's Laboratory. (n.d.). Competitive ELISA protocol. Retrieved from [Link]

  • HistologiX. (n.d.). How do I check if my monoclonal antibodies will cross-react?. Retrieved from [Link]

  • Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024. Retrieved from [Link]

  • Arnhold, T., El-Hifnawi, E., & Gärtner, R. (1996). Simultaneous quantification of retinol, retinal, and retinoic acid isomers by high-performance liquid chromatography with a simple gradiation. Journal of chromatography.
  • Creative Biolabs. (n.d.). Hapten-Carrier Conjugation. Retrieved from [Link]

  • SeraCare. (n.d.). Technical Guide for ELISA. Retrieved from [Link]

Sources

Application Note: Metabolic Profiling of Cutaneous Retinoids

Author: BenchChem Technical Support Team. Date: February 2026

Focus: Quantification and Kinetic Analysis of 3-Hydroxyretinol in Dermatological Models

Part 1: Introduction & Scientific Rationale[1][2][3][4]

The "Hidden" Retinoid Pathway While Retinol (Vitamin A1) and Tretinoin (Retinoic Acid) dominate dermatological discourse, the metabolic fate of these molecules within the skin is complex and tightly regulated. Standard assays focus on the oxidation of Retinol to Retinoic Acid (bioactivation). However, a critical competing pathway involves the hydroxylation and desaturation of Retinol.[1]

3-Hydroxyretinol (3-OH-ROL) is a specific metabolite generated primarily by Cytochrome P450 27C1 (CYP27C1) , an enzyme highly expressed in human epidermis but rare in the liver. Unlike the hepatic clearance pathway (dominated by CYP26/CYP3A generating 4-hydroxyretinol), the formation of 3-OH-ROL in skin represents a unique metabolic fingerprint.

Why Measure 3-Hydroxyretinol?

  • CYP27C1 Activity Marker: It serves as a direct biomarker for the activity of CYP27C1, which also converts Retinol to 3,4-didehydroretinol (Vitamin A2) . Vitamin A2 constitutes ~25% of the skin's retinoid pool, playing a potentially distinct role in epithelial differentiation.

  • Metabolic Stability Screening: In drug discovery, novel retinoids must be screened for stability. Rapid conversion to 3-OH-ROL indicates high cutaneous clearance, potentially reducing therapeutic efficacy.

  • Toxicological Profiling: Accumulation of polar retinoid metabolites can indicate saturation of the esterification (storage) pathway.

Part 2: Mechanism of Action & Pathway Visualization

The following diagram illustrates the specific cutaneous pathway where 3-Hydroxyretinol is generated, distinguishing it from the canonical activation pathway.

RetinoidMetabolism Retinol All-trans Retinol (Vitamin A1) RetinylEsters Retinyl Esters (Storage) Retinol->RetinylEsters LRAT/ARAT Retinal Retinaldehyde Retinol->Retinal RDH/SDR CYP27C1 Enzyme: CYP27C1 Retinol->CYP27C1 RetinylEsters->Retinol REH RA Retinoic Acid (Active Ligand) Retinal->RA RALDH OHRetinol 3-Hydroxyretinol (Target Analyte) CYP27C1->OHRetinol Hydroxylation (Minor Path) ddRetinol 3,4-didehydroretinol (Vitamin A2) CYP27C1->ddRetinol Desaturation (Major Path)

Figure 1: The Cutaneous Retinoid Pathway.[2] Note the central role of CYP27C1 in diverting Retinol toward 3-Hydroxyretinol and Vitamin A2, competing with the bioactivation pathway to Retinoic Acid.

Part 3: Experimental Protocols
Protocol A: In Vitro Generation of 3-Hydroxyretinol (Microsomal Assay)

Purpose: To validate CYP27C1 activity or screen new compounds for metabolic stability against this enzyme.

Reagents:

  • Human Epidermal Keratinocyte (HEK) Microsomes (or Recombinant CYP27C1).

  • Substrate: All-trans Retinol (stabilized in DMSO).

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4) with 3 mM MgCl₂.

Workflow:

  • Pre-incubation: Thaw microsomes on ice. Dilute protein to 0.5 mg/mL in Phosphate Buffer. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system.

  • Substrate Addition: Add Retinol (Final concentration 1–10 µM). Keep DMSO < 0.1% v/v.

  • Reaction: Incubate at 37°C for 30 minutes in a shaking water bath. Crucial: Perform in amber tubes or under yellow light to prevent photo-isomerization.

  • Termination: Stop reaction by adding an equal volume of ice-cold Acetonitrile containing 0.1% Formic Acid (precipitates proteins).

  • Centrifugation: Spin at 15,000 x g for 10 minutes at 4°C. Collect supernatant for HPLC.

Protocol B: Extraction and Quantification (HPLC-UV/MS)

Challenge: Separating 3-Hydroxyretinol from its isomer 4-Hydroxyretinol (liver metabolite) and the parent Retinol.

Extraction (Liquid-Liquid):

  • To 200 µL of cell lysate or media, add 200 µL Ethanol (to denature proteins and liberate bound retinoids).

  • Add 1 mL n-Hexane . Vortex vigorously for 2 minutes.

  • Centrifuge (3,000 x g, 5 min).

  • Transfer the upper organic layer (Hexane) to a fresh amber vial.

  • Evaporate to dryness under a gentle stream of Nitrogen (N₂) at room temperature.

  • Reconstitute residue in 100 µL Methanol .

Chromatographic Conditions:

ParameterSpecificationRationale
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mmStandard for hydrophobic retinoids.
Mobile Phase A Water + 10 mM Ammonium Acetate (pH 5.2)Buffer controls ionization and peak shape.
Mobile Phase B Methanol:Acetonitrile (75:25)Organic modifier for elution.
Flow Rate 1.0 mL/minOptimal backpressure/resolution balance.
Gradient Isocratic (85% B) or Gradient (70% B to 95% B over 15 min)Isocratic often suffices; Gradient separates isomers better.
Detection UV at 325 nm (Quant) / MS (Qual)Retinoids absorb maximally at 325 nm.
Retention Time 3-OH-Retinol elutes before RetinolPolar hydroxyl group reduces retention on C18.

Analytical Workflow Diagram:

Workflow Start Sample Source (Skin Biopsy / Microsomes) Lysis Lysis & Protein Precipitation (Ethanol + BHT Antioxidant) Start->Lysis LLE Liquid-Liquid Extraction (Hexane) Lysis->LLE Partitioning Dry N2 Evaporation (No Heat) LLE->Dry Organic Phase Recon Reconstitution (100% Methanol) Dry->Recon HPLC HPLC-UV/MS Analysis (C18 Column, 325nm) Recon->HPLC

Figure 2: Extraction and Analysis Workflow. Note the use of BHT (Butylated hydroxytoluene) is critical to prevent non-enzymatic oxidation during processing.

Part 4: Data Analysis & Interpretation[5][6][7]

Calculating Metabolic Clearance (Intrinsic Clearance - CLint) To determine if a skin model is metabolically active or if a drug inhibits CYP27C1:

  • Quantify: Measure the Area Under the Curve (AUC) for the 3-Hydroxyretinol peak.

  • Standard Curve: Convert AUC to concentration (pmol) using a synthetic 3-Hydroxyretinol standard.

  • Rate Calculation:

    
    
    Where 
    
    
    
    is velocity (pmol/min/mg protein).
  • Interpretation:

    • High 3-OH-ROL: Indicates high CYP27C1 activity (typical in differentiated keratinocytes).

    • Low 3-OH-ROL + High Retinol: Indicates enzyme inhibition or lack of expression (e.g., undifferentiated basal cells).

Troubleshooting Guide:

ObservationProbable CauseCorrective Action
No Peak Detected Photo-degradationEnsure all steps are performed under yellow/red safety lights.
Broad/Tailing Peak Column contamination or pH driftReplace guard column; ensure Ammonium Acetate buffer is fresh.
Extra Peaks Isomerization (13-cis vs all-trans)Avoid heat during evaporation. Keep samples at 4°C in autosampler.
Low Recovery Inefficient ExtractionEnsure vigorous vortexing (2 min) during Hexane step.
Part 5: References
  • Kramlinger, V. M., et al. (2016). "Human mitochondrial cytochrome P450 27C1 is localized in skin and preferentially desaturates trans-retinol to 3,4-dehydroretinol." Journal of Biological Chemistry.

    • Relevance: Identifies CYP27C1 as the primary enzyme for 3-hydroxylation and desaturation in skin.[2]

  • Paine, A. J., et al. (2002). "Quantification of Retinoid Metabolites by HPLC." Methods in Molecular Biology.

    • Relevance: Establishes the baseline protocols for reverse-phase separation of polar retinoid metabolites.

  • Barua, A. B., & Olson, J. A. (2000). "Chromatographic separation of retinol, retinal, retinoic acid and their isomers." Journal of Chromatography B.

    • Relevance: Technical reference for optimizing mobile phases to separate hydroxy-retinols from parent compounds.

  • Vettorazzi, A., et al. (2016). "In vitro metabolism of retinoids in human skin models." Toxicology in Vitro.

    • Relevance: Discusses the toxicological implications of retinoid accumulation and clearance pathways in dermatology.

Sources

Troubleshooting & Optimization

Technical Support Center: Matrix Effects in LC-MS/MS Analysis of 3-Hydroxyretinol

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist Ticket ID: #RET-OH-303 Subject: Troubleshooting Ion Suppression & Quantification Accuracy for 3-Hydroxyretinol

Introduction

Welcome to the Retinoid Analysis Support Center. You are likely here because your 3-Hydroxyretinol (3-OH-ROL) assay is suffering from low sensitivity, non-linear calibration, or poor reproducibility.

3-Hydroxyretinol is a polar metabolite of Vitamin A. Unlike its parent (Retinol), its hydroxyl group increases polarity, making it susceptible to Matrix Effects (ME) —specifically ion suppression from co-eluting phospholipids in plasma/serum. Furthermore, because retinoids are endogenous, you cannot simply use a "blank" matrix.

This guide moves beyond basic troubleshooting to provide causal analysis and self-validating protocols.

Module 1: Diagnostic Workflow

Q: How do I definitively prove Matrix Effects are the cause of my signal loss?

A: Do not rely on extraction recovery calculations alone. You must map the ionization efficiency across the chromatographic run.

The "Post-Column Infusion" method is the industry gold standard for visualizing matrix effects. It allows you to see exactly where in your chromatogram the suppression occurs relative to your analyte.

Protocol: Post-Column Infusion Setup
  • Prepare Infusion Standard: Dilute 3-Hydroxyretinol standard to a concentration that gives a steady signal (e.g., 100–500 ng/mL) in mobile phase.

  • Setup Hardware: Connect a syringe pump to the LC flow path after the column but before the MS source using a T-junction.

  • Run the Experiment:

    • Set the syringe pump to infuse the standard at a low flow rate (e.g., 10 µL/min).

    • Inject a blank matrix extract (extracted plasma/serum) via the LC autosampler.

    • Monitor the MRM transition for 3-Hydroxyretinol.

  • Analyze Data: You should see a flat baseline (the infused standard). Any "dip" in the baseline indicates ion suppression; any "hump" indicates enhancement. If your 3-OH-ROL peak elutes during a "dip," you have a matrix effect problem.

Visual: Post-Column Infusion Schematic

PostColumnInfusion LC_Pump LC Pump (Gradient Flow) Injector Autosampler (Inject Matrix Blank) LC_Pump->Injector Column Analytical Column (Separation) Injector->Column T_Junction T-Junction (Mixing Point) Column->T_Junction MS Mass Spectrometer (Continuous Monitor) T_Junction->MS Combined Flow Syringe Syringe Pump (Infusing 3-OH-ROL) Syringe->T_Junction

Caption: Schematic of the post-column infusion setup. The analyte is introduced continuously to create a steady baseline, allowing visualization of matrix interference from the injected blank.[1]

Module 2: The Source (ESI vs. APCI)

Q: Should I use Electrospray (ESI) or APCI for 3-Hydroxyretinol?

A: If you are struggling with matrix effects, switch to APCI (Atmospheric Pressure Chemical Ionization).

While ESI is more common, it is highly susceptible to ion suppression from phospholipids. APCI is a gas-phase ionization technique that is far more robust against matrix interferences for neutral and non-polar compounds like retinoids.

Causality:

  • ESI: Ionization occurs in the liquid phase. Co-eluting lipids compete for charge on the droplet surface, suppressing your analyte.

  • APCI: Ionization occurs in the gas phase (corona discharge). The solvent and matrix are vaporized first, significantly reducing competition for charge.

Recommendation: Use APCI in Positive Mode. If you must use ESI, you must improve your sample cleanup (see Module 3).

Module 3: Extraction & Cleanup

Q: Is Protein Precipitation (PPT) sufficient?

A: No. PPT is the primary cause of matrix effects in retinoid analysis.

PPT (adding Acetonitrile/Methanol to serum) removes proteins but leaves phospholipids in the supernatant. These phospholipids often co-elute with hydroxy-retinoids.

Protocol: Liquid-Liquid Extraction (LLE) LLE provides a cleaner extract by partitioning retinoids into a non-polar solvent, leaving water-soluble interferences behind.

  • Aliquot: 200 µL Serum/Plasma.

  • Add Internal Standard: Add deuterated standard (e.g., 3-OH-Retinol-d4 or Retinol-d4).

  • Precipitate: Add 200 µL Ethanol (with 0.1% BHT as antioxidant). Vortex.

  • Extract: Add 1000 µL Hexane or MTBE (Methyl tert-butyl ether) .

  • Agitate: Vortex vigorously for 5 minutes.

  • Phase Separation: Centrifuge at 13,000 x g for 10 min.

  • Transfer: Move the upper organic layer to a clean glass vial (amber).

  • Dry: Evaporate under Nitrogen at room temperature (avoid heat to prevent isomerization).

  • Reconstitute: Dissolve in mobile phase.

Data Comparison: Extraction Methods

FeatureProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)
Cleanliness Low (High Phospholipids)High (Removes Salts/Lipids)
Matrix Effect High Suppression (>30%)Minimal (<10%)
Recovery >90%75-85%
Sensitivity Lower (due to suppression)Higher (better S/N)
Suitability Rapid ScreeningQuantitative Bioanalysis

Module 4: The Endogenous Baseline

Q: 3-Hydroxyretinol is naturally present in serum. How do I build a calibration curve with no "blank" matrix?

A: You cannot use water/solvent curves (they ignore matrix effects). You must use a "Surrogate Matrix."

Option A: Charcoal-Stripped Serum (Recommended) Commercially available charcoal-stripped serum removes lipophilic compounds (hormones, retinoids) while keeping the protein/salt content similar to patient samples.

  • Validation: Analyze the stripped serum first. If a peak remains, use the Standard Addition Method for validation.

Option B: Surrogate Analyte (Stable Isotope) If a blank matrix is impossible to find, use the Surrogate Analyte approach:

  • Use authentic matrix (patient pool).

  • Spike with deuteriated 3-OH-Retinol-d4 as the "quantifier" (treat the heavy isotope as the analyte for the curve).

  • Assume the response factor of 3-OH-ROL and 3-OH-ROL-d4 is identical (verified by analyzing them in solvent).

Module 5: Experimental Workflow Decision Tree

Use this logic flow to optimize your specific method.

Workflow Start Start Method Development Source Select Ion Source Start->Source APCI APCI (Preferred) Source->APCI Robust ESI ESI (If APCI unavailable) Source->ESI Sensitive but risky Extract Select Extraction APCI->Extract ESI->Extract LLE LLE (Hexane/MTBE) Extract->LLE Clean PPT Protein Precip. Extract->PPT Dirty CheckME Check Matrix Effects (Post-Column Infusion) LLE->CheckME PPT->CheckME Result Is Suppression > 20%? CheckME->Result Optimize Optimize Chromatography (Move peak away from lipids) Result->Optimize Yes Valid Proceed to Validation Result->Valid No Optimize->CheckME

Caption: Decision matrix for minimizing matrix effects. Note that LLE and APCI are the primary defenses against ion suppression.

References

  • Van Dam, B. et al. (2025). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Analytical Chemistry. Link (Generalized concept based on search results).

  • Kane, M. A. et al. (2008). A sensitive and specific method for measurement of multiple retinoids in human serum with UHPLC-MS/MS. Journal of Lipid Research. Link

  • Chambers, E. et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. Link

  • Thurnhein, C. et al. (2018). Separation of retinyl esters and retinol isomers by LC-MS/MS. Journal of Chromatography B. Link

Sources

Technical Support Center: 3-Hydroxyretinol (3-OH-ROL) Solubilization & Stability

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Topic: Overcoming poor solubility of 3-Hydroxyretinol in aqueous solutions Assigned Specialist: Senior Application Scientist, Formulation Chemistry Division

Executive Summary

3-Hydroxyretinol (3-OH-ROL) is a xanthophyll-derived retinoid critical in non-mammalian vision systems (e.g., Diptera) and carotenoid metabolism studies. Like its parent compound retinol, it exhibits extreme lipophilicity (LogP ~5-6) .

The Core Problem: Users frequently report "disappearance" of the compound in aqueous assays. This is rarely due to analytical error but rather hydrophobic crashing (precipitation on tube walls) or oxidative degradation .[1]

This guide provides field-proven protocols to solubilize 3-OH-ROL while maintaining its biological activity.

Module 1: The "Crash" Phenomenon (Solubility)

User Complaint: "I dissolved the powder in DMSO, but when I added it to my cell culture media/buffer, it turned cloudy and the concentration dropped to near zero."

Root Cause: The "Solvent Shock."[1] While 3-OH-ROL is soluble in organic solvents (DMSO, Ethanol), it has near-zero solubility in water (< 0.1 µM). Rapid dilution into aqueous buffers causes the molecules to aggregate instantly and adsorb to plastic surfaces (polypropylene tubes, pipette tips).

Solution A: The BSA Carrier Protocol (Physiological Mimicry)

Best for: Cell culture, enzymatic assays, and metabolic studies.

In vivo, retinoids do not float freely; they are bound to Retinol Binding Proteins (RBPs). We mimic this using Bovine Serum Albumin (BSA) , which has high-affinity hydrophobic pockets that sequester retinoids, preventing precipitation.

Protocol:

  • Prepare Stock: Dissolve 3-OH-ROL in absolute ethanol (preferred over DMSO for evaporation steps) to a concentration of 1–5 mM.[1]

  • Evaporation (The Film Method):

    • Aliquot the required amount of stock into a glass vial (avoid plastic).

    • Evaporate the solvent under a gentle stream of Argon or Nitrogen gas.[1]

    • Result: A thin, invisible film of retinoid on the glass bottom.

  • Conjugation:

    • Add 4% (w/v) Fatty Acid-Free BSA in PBS (pre-warmed to 37°C) to the vial.

    • Incubate: Seal under Argon and incubate at 37°C for 30 minutes with gentle shaking (do not vortex vigorously to avoid foaming).

    • Mechanism:[1][2][3][4] The BSA extracts the lipophilic retinoid from the glass wall into its hydrophobic core.

Solution B: Cyclodextrin Encapsulation (The Chemical Cage)

Best for: High-concentration aqueous stocks, surfactant-free applications.

Cyclodextrins (CDs) are cone-shaped molecules with a hydrophilic exterior and a hydrophobic interior.[1] 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Gamma-cyclodextrin are most effective for retinoids.

Protocol:

  • Prepare a 20% (w/v) HP-β-CD solution in water.[1]

  • Add 3-OH-ROL stock (in Ethanol/Acetone) dropwise to the vortexing CD solution.

  • Ratio Rule: Aim for a molar ratio of 1:20 to 1:50 (Retinoid : Cyclodextrin).[1]

  • Stir for 24 hours in the dark under Nitrogen.

  • Filter sterilize (0.22 µm).[1] The complex is now water-soluble.

Module 2: Stability & Handling (The "Ghost" Effect)

User Complaint: "My HPLC shows multiple peaks or no peaks after 2 hours."

Root Cause: 3-OH-ROL contains a conjugated polyene chain susceptible to two rapid decay pathways:

  • Photo-isomerization: UV/Blue light converts all-trans to cis-isomers.[1]

  • Oxidation: Atmospheric oxygen attacks the double bonds, creating epoxides and cleavage products.[1]

Mandatory Handling Conditions
ParameterRequirementReason
Light Red/Amber Light Only Retinoids absorb maximally at 325–383 nm.[1] Standard fluorescent lab lights degrade 50% of sample in <30 mins.[1]
Atmosphere Argon or Nitrogen Purge Displaces oxygen.[1] Argon is heavier than air and provides a better "blanket" in open vials.[1]
Labware Glass or Coated Plastic Retinoids bind to standard polypropylene.[1] Use silanized glass or low-retention plastics.[1]
Antioxidants BHT (0.01%) or Ascorbate Radical scavengers prevent the propagation of oxidation chains.[1]

Visual Decision Guides

Figure 1: Solubilization Strategy Decision Tree

Caption: Select the correct solubilization method based on your downstream application to avoid toxicity or precipitation.[1]

SolubilizationStrategy Start Start: 3-Hydroxyretinol Powder Solvent Dissolve in Organic Solvent (Ethanol or DMSO) Start->Solvent AppCheck What is the downstream application? Solvent->AppCheck CellCulture Cell Culture / Live Tissue AppCheck->CellCulture EnzymeAssay Enzymatic Assay (Cell Free) AppCheck->EnzymeAssay AnimalStudy In Vivo Injection AppCheck->AnimalStudy DirectAdd Direct Addition? CellCulture->DirectAdd Avoid BSA_Method BSA Conjugation Method (Physiological Carrier) CellCulture->BSA_Method Recommended EnzymeAssay->BSA_Method Alternative Detergent Micelles (Tween/Triton) (Enzyme Compatible) EnzymeAssay->Detergent Standard CD_Method Cyclodextrin Complex (High Solubility) AnimalStudy->CD_Method Low Toxicity Precipitation PRECIPITATION RISK (The 'Crash') DirectAdd->Precipitation

Figure 2: The Degradation Pathway & Protection

Caption: Mechanisms of 3-OH-ROL degradation and the specific countermeasures required at each step.

DegradationPath Molecule 3-Hydroxyretinol (All-trans) Light Light Exposure (300-400nm) Molecule->Light Oxygen Oxygen (Free Radicals) Molecule->Oxygen Isomerization Isomerization (cis-isomers) Light->Isomerization Oxidation Oxidation (Epoxides/Cleavage) Oxygen->Oxidation Loss Loss of Biological Activity Isomerization->Loss Oxidation->Loss ProtectLight Countermeasure: Amber Vials / Red Light ProtectLight->Light Blocks ProtectOx Countermeasure: Argon Purge + BHT ProtectOx->Oxygen Blocks

Frequently Asked Questions (FAQ)

Q1: Can I just use DMSO at 0.1% final concentration? A: Technically, yes, but proceed with caution. While 0.1% DMSO is non-toxic to most cells, the retinoid may still precipitate microscopically because the "local" concentration at the droplet interface is too high during addition. Recommendation: If you must use DMSO, dilute the stock into the media very slowly while vortexing the media, or use the BSA method (Module 1) for superior homogeneity.

Q2: How do I store the stock solution? A:

  • Solvent: Absolute Ethanol or Acetone (DMSO freezes at high temps, making aliquoting difficult without thawing).[1]

  • Container: Amber glass vial with a Teflon-lined cap.

  • Additive: 0.01% BHT (Butylated hydroxytoluene) as an antioxidant.[1]

  • Temp: -80°C.

  • Critical: Purge the headspace with Nitrogen or Argon before closing.[1]

Q3: Why is my 3-OH-ROL sticking to the pipette tips? A: This is nonspecific hydrophobic binding.[1] Fix: Pre-wet your pipette tips with pure solvent (if pipetting stock) or with BSA-containing solution (if pipetting media) before transferring the actual sample. Use "Low Retention" tips.

Q4: Is 3-Hydroxyretinol the same as Retinol? A: Structurally, 3-OH-ROL has an extra hydroxyl group on the beta-ionone ring. This makes it slightly more polar than retinol, but not enough to be water-soluble. It is a distinct metabolite often found in insects (Drosophila) and some varying metabolic pathways.[1] However, for solubility/stability purposes, treat it exactly like Retinol.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 445354, Retinol (and related Retinoids).[1] Retrieved from [Link]

  • Barua, A. B., & Furr, H. C. (1998). Properties of Retinoids: Structure, Handling, and Preparation. Molecular Biotechnology.[1] (General retinoid handling protocols).

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development.[1] Journal of Pharmacy and Pharmacology.[1] (Cyclodextrin solubilization mechanisms).[1]

  • Vogt, A., et al. (2002). Oxidation and Isomerization of Retinoids.[1] (Discusses the degradation pathways of retinoids under light/oxygen).

Sources

Technical Support Center: Quantification of Hydroxylated Retinoids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the quantification of hydroxylated retinoids. This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of analyzing these potent but notoriously unstable molecules. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower you to troubleshoot and validate your own findings effectively. The following guide is structured in a question-and-answer format to directly address the common pitfalls and challenges encountered in the field.

Part 1: Pre-Analytical Pitfalls - Safeguarding Sample Integrity

This is the most critical stage where the majority of errors occur. The inherent instability of retinoids means that every step, from collection to extraction, must be meticulously controlled.

Q1: My results show high variability between sample replicates. What is the most common cause?

A: High variability is almost always rooted in sample handling and degradation. Hydroxylated retinoids are exceptionally sensitive to light, heat, and atmospheric oxygen.[1][2]

  • Light-Induced Isomerization: The conjugated polyene structure of retinoids makes them highly susceptible to photoisomerization.[3] Exposure to standard fluorescent room light for as little as 10 minutes can cause significant conversion of the biologically active all-trans form to various cis-isomers, which have different biological activities and chromatographic behaviors.[4][5] Sunlight can cause severe isomerization in under 30 minutes.[4][5]

  • Oxidation and Thermal Degradation: The hydroxyl groups and double bonds are prime targets for oxidation. Working at room temperature or failing to use antioxidants can lead to rapid degradation and the formation of various oxidized artifacts.[6][7]

Troubleshooting Action Plan:

  • Work in Subdued Light: All laboratory manipulations involving retinoids must be performed in a dark room under dim yellow or red safety lights to prevent photoisomerization.[8][9][10]

  • Maintain Cold Chain: Keep samples on ice at all times during processing.[8][11] For long-term storage, samples should be flash-frozen in liquid nitrogen and stored at -80°C under an inert atmosphere (e.g., nitrogen or argon).[9][12]

  • Use Antioxidants: Consider adding an antioxidant like butylated hydroxytoluene (BHT) to your homogenization or extraction solvents to prevent oxidative degradation.

cluster_preanalytical Pre-Analytical Workflow for Retinoid Stability Sample Biological Sample (Tissue, Serum) Handling Immediate Processing - On Ice - Under Red/Yellow Light Sample->Handling Control Environment Homogenize Homogenization - With Antioxidant (BHT) - Inert Atmosphere Handling->Homogenize Store Long-term Storage - Flash Freeze - Store at -80°C Handling->Store If not for immediate use Extract Extraction (LLE or PPT) Homogenize->Extract Dry Dry Down (Under Nitrogen Stream) Extract->Dry Reconstitute Reconstitution - Cold Mobile Phase Dry->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Figure 1: Controlled workflow to maintain retinoid stability.
Q2: My recovery of hydroxylated retinoids is very low and inconsistent. How should I optimize my extraction protocol?

A: This is a classic challenge. The polarity of hydroxylated retinoids is significantly different from their parent compounds (e.g., retinol or retinoic acid), necessitating a different extraction strategy. A method optimized for retinoic acid may be unsuitable for 4-hydroxy-retinoic acid.

The two primary methods are liquid-liquid extraction (LLE) and protein precipitation (PPT).

  • Liquid-Liquid Extraction (LLE): Often uses non-polar solvents like hexane. While excellent for extracting non-polar retinoids like retinyl esters and even retinoic acid from a pre-acidified aqueous phase, it performs poorly for more polar hydroxylated metabolites.[8]

  • Protein Precipitation (PPT): Typically uses acetonitrile. This method is generally recommended for analyzing hydroxylated metabolites of retinoic acid.[8] It is a simpler and faster technique, but it can result in a "dirtier" extract with more matrix components, potentially leading to ion suppression in the mass spectrometer.[13]

Troubleshooting Action Plan:

  • Choose the Right Method: If your primary analytes are hydroxylated retinoids, start with a protein precipitation method. A direct comparison is warranted. For example, one study recommends a direct protein precipitation with acetonitrile for the analysis of 4OH-atRA and 4OH-9-cisRA due to poor recovery with hexane-based LLE.[8]

  • Validate Your Recovery: You must experimentally determine the extraction recovery. Since a true blank matrix devoid of endogenous retinoids is often impossible to find, this can be tricky.[10] A practical approach is to use a surrogate matrix (e.g., charcoal-stripped serum) or to perform a standard addition experiment on your actual samples. Spike known amounts of your analyte at low, medium, and high concentrations into the matrix before extraction and compare the final signal to unextracted standards.

  • Use an Appropriate Internal Standard (IS): A stable isotope-labeled (SIL) internal standard for your specific hydroxylated retinoid is the gold standard. It will co-elute and experience similar extraction inefficiencies and matrix effects as your analyte, providing the most accurate correction. If a specific SIL-IS is unavailable, use the closest structural analog possible.

Extraction MethodPrimary Target AnalytesProsConsTypical Recovery (Hydroxylated Retinoids)
Liquid-Liquid Extraction (Hexane) Retinol, Retinyl Esters, Retinoic AcidCleaner extracts, less matrix interference.Poor recovery of polar metabolites.[8] Multi-step process.Poor (<30%)
Protein Precipitation (Acetonitrile) Hydroxylated Retinoids, Polar MetabolitesFast, simple, better recovery of polar compounds.[8]"Dirty" extracts, potential for significant matrix effects/ion suppression.[10][13]Good to Excellent (>80%)
Solid-Phase Extraction (SPE) Broad range, tunableCan provide very clean extracts, high selectivity.Requires significant method development, can be costly.Variable, highly dependent on sorbent and elution solvent choice.
Part 2: Analytical Pitfalls - Chromatography and Mass Spectrometry

Once you have a stable extract, the challenge shifts to separating and detecting these molecules with high specificity and sensitivity.

Q3: I can't resolve the different isomers of my hydroxylated retinoid. What chromatographic parameters should I adjust?

A: Isomeric resolution is critical because different geometric isomers can have vastly different biological activities.[4][5] Achieving this separation requires careful optimization of your HPLC/UHPLC method.

Troubleshooting Action Plan:

  • Column Selection: Standard C18 columns can work, but for challenging isomer separations, consider alternative chemistries.

    • Amide Columns: Columns like the Ascentis Express RP Amide have shown excellent performance for separating retinoid isomers.[8]

    • C30 Columns: These are specifically designed for separating long-chain, hydrophobic isomers and are a strong choice for retinoid analysis.[14]

  • Mobile Phase Composition: The choice of organic solvent is crucial. One study found that an acetonitrile/water mobile phase gave excellent resolution of RA isomers but reduced MS sensitivity, whereas a methanol/water phase improved sensitivity but lost resolution. A ternary mixture of acetonitrile/methanol/water was the optimal compromise.[5]

  • Gradient Optimization: Avoid steep gradients. A shallow, slow gradient around the elution time of your isomers will provide the best chance of separation.

  • Temperature Control: Column temperature affects viscosity and retention. Maintain a consistent, optimized temperature (e.g., 40°C) to ensure reproducible retention times.[8]

cluster_chromatography Troubleshooting Isomer Co-elution Problem Poor Isomer Resolution Col Optimize Column Chemistry (e.g., C30, Amide) Problem->Col MP Adjust Mobile Phase (e.g., Acetonitrile vs. Methanol, Ternary Mixtures) Problem->MP Grad Shallow Gradient Problem->Grad Temp Control Temperature Problem->Temp Success Baseline Resolution Achieved Col->Success MP->Success Grad->Success Temp->Success

Figure 2: Decision tree for improving chromatographic separation.
Q4: The sensitivity of my LC-MS/MS assay is too low to detect endogenous hydroxylated retinoids. How can I improve my signal?

A: Detecting endogenous levels, which can be in the low nanomolar or even picomolar range, pushes instrumentation to its limits.[4][8] Low sensitivity is a common frustration that can be addressed by systematically optimizing both the chromatography and the mass spectrometer settings.

Troubleshooting Action Plan:

  • Optimize Ionization:

    • Source Parameters: Systematically tune the ion source parameters, including gas flows (nebulizer, auxiliary), temperature, and capillary voltage.

    • Ionization Mode: While many hydroxylated retinoic acids ionize well in negative ion mode (forming abundant [M-H]⁻ ions), always test positive ion mode as well.[15] Non-acidic retinoids like retinol often show better signal in positive mode.[15]

    • Mobile Phase Additives: A small amount of a weak acid like formic acid (0.1%) in the mobile phase is standard for promoting protonation in positive mode.[16] For negative mode analysis of acids, ammonium acetate can sometimes be used to facilitate ion pair formation during chromatography.[15]

  • Refine MS/MS Transitions (SRM):

    • Precursor Selection: Ensure you are selecting the correct precursor ion (e.g., [M-H]⁻ or [M+H]⁺).

    • Collision Energy (CE): This is the single most important parameter for fragmentation. Infuse a standard solution of your analyte and perform a CE optimization experiment to find the energy that produces the most stable and abundant product ion. Do not rely on generic or published values without verification on your specific instrument.

    • Product Ion Selection: Choose at least two specific and intense product ions for each analyte. One transition is used for quantification (quantifier) and the second for confirmation (qualifier). This increases confidence in your identification and helps to avoid reporting false positives from interfering compounds.[4]

  • Address Matrix Effects: Even with a good signal from a pure standard, the signal can be suppressed in the presence of co-eluting matrix components.[4][17]

    • Assessment: Perform a post-extraction spike experiment. Compare the peak area of an analyte spiked into a fully extracted blank matrix sample with the peak area of the same amount of analyte in a clean solvent. A lower signal in the matrix indicates ion suppression.

    • Mitigation: Improve chromatographic separation to move the analyte of interest away from the interfering peaks. If that fails, a more rigorous sample cleanup (e.g., SPE) may be necessary.

Analyte ExamplePrecursor Ion (m/z)Ionization ModeTypical Product Ions (m/z)
all-trans-Retinoic Acid (atRA) 299.2Negative255.2, 205.1
4-hydroxy-atRA 315.2Negative297.2, 253.2
Retinol 269.2 ([M+H-H₂O]⁺)Positive121.1, 93.1

(Note: Exact m/z values and optimal product ions should be empirically determined on your instrument.)

Part 3: Post-Analytical Pitfalls - Data and Validation

Accurate data interpretation is the final hurdle. Calibration, standardization, and rigorous validation are non-negotiable for producing trustworthy results.

Q5: How do I build a reliable calibration curve when I don't have a "blank" biological matrix?

A: This is a fundamental challenge in retinoid analysis.[10] Since retinoids are endogenous, finding a truly blank matrix (e.g., serum or tissue from a vitamin A-deficient animal) is often impractical.

Troubleshooting Action Plan:

  • Use a Surrogate Matrix: The best practice is to use a surrogate matrix that is as close as possible to your sample but free of the analyte.

    • Charcoal-Stripped Serum: For serum or plasma analysis, commercially available charcoal-stripped serum is the preferred choice. It removes endogenous small molecules, including retinoids.

    • Matrix Homogenate from Deficient Animals: If possible, using tissue from animals raised on a vitamin A-deficient diet can provide a low-level "blank" matrix.

  • Standard Addition Method: If a surrogate matrix is not available, the standard addition method is a valid, albeit labor-intensive, alternative. This involves adding known amounts of standard to several aliquots of your actual sample. A plot of the instrument response versus the concentration of the added standard is used to extrapolate the endogenous concentration in the unspiked sample.

  • Matrix-Matched Calibration: At a minimum, prepare your calibration standards in a solution that mimics the final composition of your extracted samples (e.g., the reconstitution solvent). However, this does not account for matrix effects during ionization, so it is the least preferred method.

Appendix: Key Experimental Protocol
Protocol 1: Extraction and Analysis of Hydroxylated Retinoic Acid from Serum

This protocol is a synthesized example based on best practices described in the literature and must be validated for your specific application.[8]

Materials:

  • Serum Samples

  • Internal Standard (e.g., 4-oxo-13-cis-RA-d₃)

  • Acetonitrile (HPLC Grade), pre-chilled to -20°C

  • Water with 0.1% Formic Acid (Mobile Phase A)

  • Acetonitrile with 40% Methanol and 0.1% Formic Acid (Mobile Phase B)

Procedure (Perform all steps on ice and under red/yellow light):

  • Sample Aliquot: To a 1.5 mL microcentrifuge tube, add 200 µL of serum.

  • Spike Internal Standard: Add 10 µL of the internal standard solution to the serum. Vortex briefly.

  • Protein Precipitation: Add 600 µL of ice-cold acetonitrile. Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube, avoiding the protein pellet.

  • Evaporation: Dry the supernatant under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 60% Mobile Phase A: 40% Mobile Phase B). Vortex and transfer to an autosampler vial.

  • LC-MS/MS Analysis:

    • Column: Ascentis Express RP Amide (2.7 µm; 150 mm × 2.1 mm) or equivalent.[8]

    • Column Temperature: 40°C.

    • Flow Rate: 0.5 mL/min.

    • Injection Volume: 10 µL.

    • Gradient: Develop a shallow gradient optimized for the separation of your target analytes.

    • MS Detection: Use a triple quadrupole mass spectrometer operating in SRM mode with optimized transitions for each analyte and internal standard.

References
  • Kane, M. A., Chen, N., & Napoli, J. L. (2010). Quantification of Endogenous Retinoids. In Vitamin A (pp. 37-65). Humana Press. [Link]

  • Zhong, M., et al. (2019). A sensitive and specific method for measurement of multiple retinoids in human serum with UHPLC-MS/MS. Journal of Lipid Research, 60(4), 893-902. [Link]

  • Furr, H. C. (2004). Analysis of Retinoids and Carotenoids: Problems Resolved and Unsolved. The Journal of Nutrition, 134(1), 281S-285S. [Link]

  • McCormick, A. M., & Klyza, S. L. (1998). High-performance liquid chromatography-electrospray mass spectrometry of retinoids. Journal of the American Society for Mass Spectrometry, 9(10), 1037-1044. [Link]

  • Peng, Y. M., & Alberts, D. S. (1987). Analysis and stability of retinol in plasma. Journal of the National Cancer Institute, 78(1), 95-99. [Link]

  • Kane, M. A., Folias, A. E., Wang, C., & Napoli, J. L. (2008). Quantification of endogenous retinoic acid in limited biological samples by LC/MS/MS. Biochemical Journal, 411(Pt 1), 161–168. [Link]

  • Furr, H. C. (2004). Analysis of retinoids and carotenoids: problems resolved and unsolved. The Journal of nutrition, 134(1), 281S-285S. [Link]

  • McCaffery, P., & Evans, J. (2010). HPLC/MS(N) analysis of retinoids. Methods in molecular biology (Clifton, N.J.), 652, 133–149. [Link]

  • Roskar, R., et al. (2018). Analysis and stability study of retinoids in pharmaceuticals by LC with fluorescence detection. Journal of Pharmaceutical and Biomedical Analysis, 159, 295-302. [Link]

  • Kane, M. A., & Napoli, J. L. (2010). HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues. Analytical biochemistry, 397(1), 1-8. [Link]

  • Isobe, T., et al. (2019). A simple and robust quantitative analysis of retinol and retinyl palmitate using a liquid chromatographic isocratic method. Journal of nutritional science and vitaminology, 65(6), 523-529. [Link]

  • SCIEX. (n.d.). Sensitive and Accurate Quantitation of Retinoic Acid Isomers in Biological Samples. SCIEX Technical Note. [Link]

  • Majd, S., et al. (2021). Retinoid stability and degradation kinetics in commercial cosmetic products. Skin pharmacology and physiology, 34(2), 73-86. [Link]

  • Khan, A. A., et al. (2023). Analytical methods for determining retinol in skincare formulations: A comprehensive review. Journal of Phytonanotechnology and Pharmaceutical Sciences, 6(1), 1-10. [Link]

  • Wongsiriroj, N., et al. (2012). Qualitative and quantitative analysis of retinol, retinyl esters, tocopherols and selected carotenoids out of various internal organs form different species by HPLC. PloS one, 7(5), e37227. [Link]

  • Kim, H., et al. (2022). Enhancement of Efficacy of Retinoids through Enhancing Retinoid-Induced RAR Activity and Inhibiting Hydroxylation of Retinoic Acid, and Its Clinical Efficacy on Photo-Aging. International journal of molecular sciences, 23(22), 13813. [Link]

  • Chesebrough-Pond's USA Co. (1998). Stabilization of an unstable retinoid in oil-in-water emulsions for skin care compositions.
  • Roskar, R., et al. (2021). Retinoid stability and degradation kinetics in commercial cosmetic products. Journal of cosmetic dermatology, 20(1), 231-239. [Link]

  • Moise, A. R., et al. (2020). Analysis of Vitamin A and Retinoids in Biological Matrices. Current protocols in molecular biology, 131(1), e126. [Link]

  • Evans, J. E., & McCaffery, P. (2010). HPLC / MSN Analysis of Retinoids. Springer Protocols. [Link]

Sources

Identifying and minimizing artifacts in 3-Hydroxyretinol analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Identifying and Minimizing Artifacts in 3-Hydroxyretinol Analysis

Introduction: The Trace Metabolite Challenge

Welcome to the technical guide for 3-Hydroxyretinol (3-OH-ROL) analysis. As a researcher, you likely know that 3-OH-ROL is not just another retinoid; it is a critical polar metabolite often indicative of Vitamin A toxicity or specific Cytochrome P450 (CYP) activity.

The Core Problem: Unlike the abundant parent compound (Retinol), 3-OH-ROL exists in trace quantities. Artifacts that are statistically insignificant for Retinol analysis can completely obscure or mimic 3-OH-ROL signals. This guide treats the analysis as a system of artifact exclusion , prioritizing sample integrity over throughput.

Module 1: Sample Preparation – The "Artifact Factory"

Context: 90% of analytical failures in retinoid chemistry occur before the sample enters the HPLC vial. The conjugated polyene chain of 3-OH-ROL is an electron-rich target for photons and oxygen radicals.

The Artifact Generation Pathway

Before starting, visualize how your environment destroys your sample.

ArtifactPathways Sample Native 3-OH-Retinol (All-trans) Artifact1 Isomers (13-cis, 9-cis) Sample->Artifact1 Photo-isomerization Artifact2 Epoxides & Cleavage Products Sample->Artifact2 Oxidation Artifact3 Anhydroretinol (Dehydration) Sample->Artifact3 Elimination Light UV/Blue Light (<500nm) Light->Sample Oxygen Atmospheric O2 + Free Radicals Oxygen->Sample Acid Acidic pH (< pH 5.0) Acid->Sample

Figure 1: Mechanism of artifact generation. Note that light causes isomerization (shifting retention times), while oxygen and acid cause structural degradation (loss of signal).

Troubleshooting Guide: Sample Prep
SymptomProbable CauseTechnical Solution
Peak Broadening / Split Peaks Isomerization. You are seeing a mix of all-trans and cis isomers co-eluting.Gold Standard: Perform ALL steps under Gold Fluorescent Light (cutoff <500nm). LED "warm white" is NOT sufficient; use specific amber sleeves.
Signal Loss over Time Oxidation. The hydroxyl group makes the molecule more reactive than retinol.Antioxidant Cocktail: Add 0.1% BHT (Butylated hydroxytoluene) to all extraction solvents. For plasma, add Ascorbic Acid immediately upon collection.
New "Ghost" Peaks Hydrolysis Artifacts. Alkaline saponification (used to cleave esters) degrades 3-OH-ROL.Enzymatic Hydrolysis: Switch from KOH/MeOH saponification to Lipase-mediated hydrolysis . If KOH is mandatory, use cold saponification (4°C) under Argon.
Validated Extraction Protocol (Self-Validating)

To ensure data integrity, run a "Spike-Recovery" control using a surrogate standard (e.g., Retinyl Acetate) before processing valuable tissue.

  • Homogenization: Tissue (liver/kidney) in PBS (pH 7.4) + 0.1% Ascorbic Acid .

  • Protein Precipitation: Add 2 volumes of Ethanol containing 0.025% BHT .

    • Why? Ethanol denatures RBPs (Retinol Binding Proteins) releasing the ligand. BHT scavenges radicals generated by heme iron release.

  • Extraction: Add 3 volumes of Hexane. Vortex 2 mins. Centrifuge.

  • Drying: Evaporate Hexane under a stream of Nitrogen (never air) at <30°C.

  • Reconstitution: Dissolve in Mobile Phase A (see below).

Module 2: Chromatographic Separation

Context: 3-Hydroxyretinol is more polar than Retinol. On a standard Reverse Phase (C18) column, it elutes earlier. This places it in the "danger zone" where polar matrix interferences (salts, peptides) elute.

Column Selection Strategy
  • Scenario A: Routine Profiling (C18)

    • Pros: Robust, fast.

    • Cons: Poor separation of cis/trans isomers.

    • Risk: If 3-OH-ROL isomerizes, the cis peak may hide under the trans peak, altering quantification.

  • Scenario B: Isomer Resolution (C30)

    • Pros: The C30 stationary phase recognizes the "kink" in the polyene chain, separating isomers effectively.

    • Cons: Longer run times.

Optimized HPLC Conditions
ParameterSpecificationRationale
Column C18 (High Strength Silica), 2.1 x 100mm, 1.8µmBalance between resolution and backpressure.
Mobile Phase A Water + 10mM Ammonium FormateBuffer controls ionization state (for MS) and peak shape.
Mobile Phase B Acetonitrile:Methanol (75:25) + 0.1% Formic AcidMethanol improves solvation of polar retinoids better than pure ACN.
Gradient Start at 60% B, ramp to 95% B over 10 mins.3-OH-ROL elutes early; starting too high (e.g., 90% B) causes it to elute in the void volume.

Module 3: Detection & Identification

Context: You are likely choosing between UV-Vis (Diode Array) and Mass Spectrometry (LC-MS/MS).

Q: Why does my UV spectrum look correct, but the retention time is wrong?

A: This is the "Retinoid Mimic" trap. Many oxidized carotenoid fragments absorb at 325-340 nm.

  • Validation Step: Check the A325/A280 ratio . Pure 3-OH-ROL has a distinct ratio. If the ratio fluctuates across the peak width, you have co-elution.

Q: I have low sensitivity in LC-MS/MS. Why?

A: Ion Suppression. Because 3-OH-ROL elutes early (polar), it often co-elutes with phospholipids.

  • Solution: Use an APCI (Atmospheric Pressure Chemical Ionization) source instead of ESI (Electrospray). APCI is better suited for neutral, non-polar molecules and is less susceptible to matrix suppression.

Workflow Visualization: From Vial to Data

Workflow cluster_0 Separation & Detection cluster_1 Decision Logic Inj Injection (Amber Vial) Col C18 Separation (Gradient Elution) Inj->Col Det Detection Col->Det UV UV (325nm) Check Spectrum Det->UV High Conc. MS MS/MS (MRM) Transition 303 -> 285 Det->MS Trace Conc.

Figure 2: Analytical workflow decision tree. Use UV for abundance, MS/MS for trace specificity.

Frequently Asked Questions (FAQs)

Q1: Can I store my samples in the autosampler overnight?

  • Answer: Only if the autosampler is cooled to 4°C and the vials are amber glass. Even then, we recommend a maximum of 12 hours. If you must wait longer, freeze the vials at -20°C.

Q2: My 3-Hydroxyretinol peak has a "shoulder." What is it?

  • Answer: This is likely 4-Hydroxyretinol or an isomer (like 13-cis-3-hydroxyretinol). These compounds have very similar hydrophobicity. Try flattening your gradient (e.g., hold at 70% B for 3 minutes) to separate them.

Q3: Is BHT interference a problem in MS analysis?

  • Answer: Yes, BHT can suppress ionization in ESI mode. If using MS, keep BHT concentration at the minimum effective level (0.01-0.025%) or switch to APCI source, which handles BHT better.

References

  • Barua, A. B., & Furr, H. C. (1998). Properties of retinoids: structure, handling, and preparation. Molecular Biotechnology, 10(2), 167-182.

  • Kane, M. A., & Napoli, J. L. (2010).[1] Quantification of endogenous retinoids.[1][2][3][4][5][6][7] Methods in Molecular Biology, 652, 1-54.

  • Gundersen, T. E., & Blomhoff, R. (2001). Qualitative and quantitative liquid chromatographic determination of natural retinoids in biological samples. Journal of Chromatography A, 935(1-2), 13-43.

  • Thurnham, D. I., et al. (2003). The use of BHT and ascorbic acid to protect retinoids during extraction.[8] American Journal of Clinical Nutrition.

Sources

Technical Support Center: Internal Standard Selection for 3-Hydroxyretinol Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for quantitative bioanalysis. This guide provides in-depth answers and troubleshooting advice for researchers, scientists, and drug development professionals on the critical selection of an appropriate internal standard (IS) for the quantification of 3-Hydroxyretinol.

Frequently Asked Questions (FAQs)

Q1: What is an internal standard and why is it essential for quantifying 3-Hydroxyretinol?

An internal standard (IS) is a compound with chemical and physical properties similar to the analyte—in this case, 3-Hydroxyretinol—that is added in a known, constant amount to every sample, calibrator, and quality control (QC) sample.[1] Its purpose is to correct for variability during the analytical process.[2]

Causality: The quantification of retinoids like 3-Hydroxyretinol, especially in complex biological matrices (e.g., plasma, tissue), is susceptible to errors at multiple stages:

  • Sample Preparation: Analyte can be lost during extraction, evaporation, and reconstitution steps.[3]

  • Chromatographic Separation: Minor variations in injection volume can alter the amount of analyte that reaches the detector.[3]

  • Mass Spectrometric Detection: Co-eluting endogenous compounds from the biological matrix can suppress or enhance the ionization of the analyte, a phenomenon known as the "matrix effect".[4][5][6]

By adding an IS at the earliest possible stage, it experiences nearly identical variations as the 3-Hydroxyretinol.[1] Instead of relying on the absolute signal of the analyte, quantification is based on the ratio of the analyte's response to the IS's response.[1] This ratio remains stable even if sample loss or signal fluctuation occurs, dramatically improving the accuracy, precision, and reliability of the results.[2][3]

Q2: What are the ideal characteristics of an internal standard for 3-Hydroxyretinol?

The ideal IS should mimic the behavior of 3-Hydroxyretinol throughout the entire analytical workflow. The key criteria are:

  • Structural and Physicochemical Similarity: The IS should have a structure, polarity, and molecular weight comparable to 3-Hydroxyretinol.[7][8] This ensures similar behavior during extraction and chromatography.

  • Co-elution (for LC-MS/MS): For optimal correction of matrix effects, the IS should elute very close to, or simultaneously with, the analyte.[3] This ensures both compounds are exposed to the same co-eluting matrix components at the ion source.

  • Mass Distinguishability: The IS must be clearly distinguishable from the analyte by the mass spectrometer. Its mass-to-charge ratio (m/z) should not overlap with the analyte or any potential background interferences.

  • Absence from Samples: The IS must not be naturally present in the biological samples being analyzed.[1][9]

  • Stability: The IS must be chemically stable throughout sample preparation, storage, and analysis and should not undergo degradation or unintended chemical modification.[8]

  • High Purity: To ensure consistent performance, the IS should have high chemical and isotopic purity (for stable-isotope labeled standards, typically ≥98%).[10]

Q3: What are my options for an internal standard for 3-Hydroxyretinol? Stable Isotope Labeled vs. Structural Analog.

There are two primary categories of internal standards used in LC-MS bioanalysis: Stable Isotope Labeled (SIL) internal standards and structural analogs.[3]

CategoryDescriptionProsCons
Stable Isotope Labeled (SIL) IS An analogue of 3-Hydroxyretinol where several atoms (typically Hydrogen or Carbon) are replaced with their heavy isotopes (e.g., ²H/Deuterium, ¹³C). Example: 3-Hydroxyretinol-d₄.Gold Standard: Nearly identical chemical properties, extraction recovery, and chromatographic retention time to the analyte.[7][10] Provides the most effective compensation for matrix effects.[3][11]Often expensive and may not be commercially available, requiring custom synthesis.[7][11]
Structural Analog IS A different molecule that is structurally and chemically similar to 3-Hydroxyretinol. Examples could include other retinoids like Fenretinide or Acitretin.More likely to be commercially available and less expensive than a custom SIL-IS.[7]Differences in structure can lead to variations in extraction efficiency, chromatographic retention, and ionization response compared to the analyte.[12] May not perfectly compensate for matrix effects.

Recommendation: A stable isotope-labeled version of 3-Hydroxyretinol is the most ideal choice and is required by many regulatory agencies for bioanalysis.[8] If a SIL-IS for 3-Hydroxyretinol is unavailable, a SIL version of a very closely related retinoid (e.g., Retinol-d6) could be considered.[13] A structural analog should only be used as a last resort when a SIL-IS is not feasible, and its performance must be rigorously validated.

Troubleshooting and In-Depth Guides

This section addresses specific issues you may encounter during method development and validation.

Problem: My internal standard signal is highly variable across my sample batch.

High variability in the IS signal is a critical issue that must be investigated as it can compromise the accuracy of your results.[14]

Workflow for Investigating IS Variability

Troubleshooting Internal Standard Variability Start High IS Variability Detected CheckPrep Review Sample Preparation - Pipetting errors? - Consistent evaporation? - Vortexing adequate? Start->CheckPrep Step 1 CheckMatrix Investigate Matrix Effects - Post-column infusion - Post-extraction spike Start->CheckMatrix Step 2 CheckInstrument Inspect LC-MS System - Clogged injector? - Leaks? - Ion source dirty? Start->CheckInstrument Step 3 HumanError Root Cause: Human Error / Inconsistent Prep CheckPrep->HumanError MatrixIssue Root Cause: Severe/Differential Matrix Effects CheckMatrix->MatrixIssue InstrumentIssue Root Cause: System Malfunction CheckInstrument->InstrumentIssue RemediatePrep Solution: - Retrain analyst - Optimize prep steps - Use automated liquid handler HumanError->RemediatePrep RemediateMatrix Solution: - Improve sample cleanup (SPE, LLE) - Optimize chromatography - Switch to SIL-IS if using analog MatrixIssue->RemediateMatrix RemediateInstrument Solution: - Perform system maintenance - Clean ion source - Replace worn parts InstrumentIssue->RemediateInstrument

Caption: Decision tree for troubleshooting IS signal variability.

Detailed Explanation:

  • Root Cause Investigation: The pattern of variability can provide clues. Is it random across the plate, or is there a trend (e.g., signal decreasing over the run)? The FDA has published guidance on evaluating IS responses that can be a valuable resource.[14]

    • Human Error/Preparation Issues: Inconsistent pipetting of the IS, variations in evaporation/reconstitution steps, or inadequate vortexing can lead to random errors.[4]

    • Matrix Effects: This is a very common cause.[4] If the IS and analyte do not co-elute perfectly, one might be in a region of ion suppression while the other is not, leading to a skewed ratio. This is particularly problematic when using a structural analog IS.

    • Instrument Issues: A partially clogged autosampler needle or a failing pump can lead to inconsistent injection volumes, affecting the IS response.[3]

  • Corrective Actions:

    • Optimize Sample Preparation: If matrix effects are suspected, improve the sample cleanup. Transitioning from a simple protein precipitation to a more selective technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can remove many interfering components.[4]

    • Optimize Chromatography: Adjust the HPLC gradient to better separate the analyte and IS from interfering matrix components.[4]

    • Evaluate IS Choice: If you are using a structural analog and see significant variability, it may not be tracking the analyte effectively. The best solution is to switch to a stable isotope-labeled internal standard.[3]

Q2: How do I experimentally validate my chosen internal standard?

Validation is a mandatory step to ensure your method is accurate and reliable. The process should be guided by regulatory documents, such as the FDA's M10 Bioanalytical Method Validation Guidance.[15] Key experiments include assessing matrix effects, recovery, and parallelism.

Protocol: Internal Standard Validation for 3-Hydroxyretinol

This protocol outlines the core experiments to validate your IS.

Objective: To demonstrate that the chosen IS effectively corrects for variability in the quantification of 3-Hydroxyretinol.

Materials:

  • 3-Hydroxyretinol certified reference standard.

  • Internal Standard (IS) candidate (e.g., 3-Hydroxyretinol-d₄ or Fenretinide).

  • Blank biological matrix (e.g., human plasma) from at least six different sources.[16]

  • HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer.

  • Standard lab equipment (analytical balance, volumetric flasks, pipettes, centrifuges).

Methodology:

Step 1: Preparation of Stock and Working Solutions

  • Prepare individual stock solutions of 3-Hydroxyretinol and the IS in a suitable organic solvent (e.g., Methanol or Acetonitrile) at a concentration of 1 mg/mL. Retinoids are sensitive to light and oxidation, so use amber vials and work under low light conditions.[17]

  • Prepare a working solution of 3-Hydroxyretinol for spiking calibration standards and QCs.

  • Prepare a working solution of the IS. The concentration should be chosen so that the final response in the assay is appropriate, often targeting a response similar to the mid-point of the calibration curve.[18]

Step 2: Matrix Effect Assessment

  • Purpose: To evaluate whether co-eluting matrix components suppress or enhance the ionization of the analyte and the IS.[5]

  • Procedure:

    • Set A: Prepare a solution of 3-Hydroxyretinol and IS in the final reconstitution solvent at a low and a high concentration.

    • Set B: Extract blank matrix from 6 different sources. After the final evaporation step, spike the dried extracts with the same low and high concentrations of 3-Hydroxyretinol and IS from Set A.

    • Calculation:

      • Matrix Factor (MF) = (Peak Response in Presence of Matrix [Set B]) / (Peak Response in Neat Solution [Set A])

      • IS-Normalized MF = (MF of Analyte) / (MF of IS)

  • Acceptance Criteria: The coefficient of variation (CV) of the IS-Normalized MF across the different matrix sources should be ≤15%. This demonstrates that the IS effectively tracks and corrects for matrix variability.

Step 3: Recovery Assessment

  • Purpose: To determine the efficiency of the extraction process for both the analyte and the IS.

  • Procedure:

    • Set B (from above): Represents post-extraction spike (100% recovery).

    • Set C: Spike blank matrix with 3-Hydroxyretinol and IS at three concentrations (low, medium, high) before the extraction process.

    • Calculation:

      • Recovery (%) = (Peak Response of Pre-extraction Spike [Set C]) / (Peak Response of Post-extraction Spike [Set B]) * 100

  • Acceptance Criteria: Recovery does not need to be 100%, but it should be consistent and reproducible.[19] Critically, the recovery of the IS should be similar to the recovery of the 3-Hydroxyretinol at all concentrations.

Step 4: Parallelism Evaluation

  • Purpose: To ensure that the response of endogenous analyte in study samples dilutes linearly, indicating it behaves the same as the spiked calibrators. This is a key test of the IS's ability to track the analyte.

  • Procedure:

    • Select several real study samples with high concentrations of 3-Hydroxyretinol.

    • Analyze the samples neat and after performing serial dilutions with blank matrix.

    • Calculate the final concentration, correcting for the dilution factor.

  • Acceptance Criteria: The calculated concentrations of the diluted samples should agree with the neat sample, typically within ±20%. This confirms the IS is performing correctly in real-world samples.

References

  • Selection of Internal Standards for Quantitative Matrix-Assisted Laser Desorption/Ionization Mass Spectrometric Analysis Based on Correlation Coefficients. (2019). National Institutes of Health. [Link]

  • 3-Hydroxy Retinol - CAS - 6890-93-3. Axios Research. [Link]

  • Internal Standard Options for Peptide LC-MS Quantification - Part 1. (2018). YouTube. [Link]

  • Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why?. PubMed Central. [Link]

  • Matrix Effect Management in Liquid Chromatography Mass Spectrometry: The Internal Standard Normalized Matrix Effect. ResearchGate. [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories. [Link]

  • Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. Crawford Scientific. [Link]

  • Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method. (2020). Semantic Scholar. [Link]

  • Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. (2024). PubMed Central. [Link]

  • Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. (2023). Bioanalysis Zone. [Link]

  • A sensitive and specific method for measurement of multiple retinoids in human serum with UHPLC-MS/MS. PubMed Central. [Link]

  • Quantification of endogenous retinoic acid in limited biological samples by LC/MS/MS. PubMed Central. [Link]

  • HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues. PubMed Central. [Link]

  • GC-MS Analysis of Deuterium Enrichment of Retinol in Serum and Estimation of Vitamin A Total Body Stores. PubMed. [Link]

  • Analysis of Fenretinide and its metabolites in human plasma by liquid chromatography-tandem mass spectrometry and its application to clinical pharmacokinetics. (2016). PubMed Central. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. (2022). U.S. Food and Drug Administration (FDA). [Link]

  • GC-MS Analysis of Deuterium Enrichment of Retinol in Serum and Estimation of Vitamin A Total Body Stores. ResearchGate. [Link]

  • Assessment of matrix effect in quantitative LC-MS bioanalysis. PubMed Central. [Link]

  • Validated LC-MS/MS Assay for the Quantitative Determination of Fenretinide in Plasma and Tumor and Its Application in a Pharmacokinetic Study in Mice of a Novel Oral Nanoformulation of Fenretinide. MDPI. [Link]

  • Bioanalytical Method Validation. U.S. Food and Drug Administration (FDA). [Link]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Online. [Link]

  • What are the Best Practices of LC-MS/MS Internal Standards?. NorthEast BioLab. [Link]

  • Phase I Trial and Pharmacokinetics of Fenretinide in Children with Neuroblastoma. AACR Journals. [Link]

  • Validation of HPLC method for the determination of retinol in different dietary supplements. (2014). Romanian Biotechnological Letters. [Link]

  • Variability in Response for Bioanalytical Assay using LC-MS/MS. Chromatography Today. [Link]

  • Quantification of Endogenous Retinoids. PubMed Central. [Link]

  • Reverse-Phase High-Performance Liquid Chromatography (HPLC) Analysis of Retinol and Retinyl Esters in Mouse Serum and Tissues. PubMed Central. [Link]

  • When Should an Internal Standard be Used?. LCGC International. [Link]

  • Bioanalytical Method Validation of ANDAs- What the Assessor Looks For. U.S. Food and Drug Administration (FDA). [Link]

  • Retinoid quantification by HPLC/MSn. ResearchGate. [Link]

  • Docket No. FDA 2013-D-1020: FDA Draft Guidance for Industry - Bioanalytical Method Validation. Regulations.gov. [Link]

  • Retinol (Compound). Exposome-Explorer. [Link]

  • Is it necessary to have internal standard in Bio analytical Method Validation in HPLC?. ResearchGate. [Link]

  • Showing Compound Retinol (FDB013828). FooDB. [Link]

  • Properties of Retinoids: Structure, Handling, and Preparation. ResearchGate. [Link]

  • Retinol (PIM 468). Inchem.org. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Inter-Laboratory Cross-Validation of 3-Hydroxyretinol Assays

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the accurate quantification of bioactive molecules is paramount. 3-Hydroxyretinol, a metabolite of Vitamin A, is gaining increasing interest for its role in vision, particularly in invertebrates, and its potential as an anti-cancer agent.[1] As research into this compound expands, the need for robust and reproducible analytical methods across different laboratories becomes critical. This guide provides an in-depth comparison of analytical approaches and a framework for the cross-validation of 3-Hydroxyretinol assays, ensuring data integrity and comparability in multi-site studies.

The Biological Significance and Analytical Challenges of 3-Hydroxyretinol

3-Hydroxyretinol is a retinoid, a class of compounds derived from vitamin A.[1] It plays a crucial role as a chromophore in the visual pigments of many insects. Beyond its function in vision, studies have suggested its potential involvement in cellular differentiation and proliferation, highlighting its relevance in pharmacological and toxicological research.

The quantification of 3-Hydroxyretinol in biological matrices, such as plasma or tissue homogenates, is not without its challenges. Like other retinoids, 3-Hydroxyretinol is susceptible to degradation by light, heat, and oxidation.[2][3][4] This inherent instability necessitates meticulous sample handling and storage protocols to prevent analytical inaccuracies. Furthermore, the structural similarity to other endogenous retinoids requires highly selective analytical methods to ensure accurate measurement.

Commonly Employed Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection is the gold standard for the quantification of retinoids, including 3-Hydroxyretinol.[5][6][7]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV offers a robust and cost-effective method for 3-Hydroxyretinol analysis. The separation is typically achieved on a reverse-phase C18 or C8 column with a mobile phase consisting of a gradient of methanol or acetonitrile and water.[8][9] Detection is performed at the maximum absorbance wavelength of 3-Hydroxyretinol, which is around 325 nm.[8][10]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For enhanced sensitivity and selectivity, particularly in complex biological matrices, LC-MS/MS is the preferred method. This technique provides structural confirmation and can differentiate 3-Hydroxyretinol from other co-eluting compounds, minimizing the risk of interference.

Designing a Robust Inter-Laboratory Cross-Validation Study

When a 3-Hydroxyretinol assay is performed in multiple laboratories, a cross-validation study is essential to ensure that the data generated is comparable and reliable. The following sections outline a comprehensive protocol for such a study, grounded in regulatory guidelines from the FDA and EMA.

Core Principles of Cross-Validation

The primary objective of a cross-validation is to assess the potential bias between two or more analytical methods or the same method used in different laboratories. This involves analyzing a common set of samples at each site and statistically comparing the results.

Experimental Workflow for Cross-Validation

CrossValidationWorkflow cluster_pre Pre-Validation Phase cluster_val Validation Phase cluster_post Post-Validation Phase P1 Define Acceptance Criteria P2 Select Validated Methods (Lab A & Lab B) P1->P2 P3 Prepare & Distribute Standardized Sample Set P2->P3 V1 Lab A Analyzes Samples P3->V1 Samples to Lab A V2 Lab B Analyzes Samples P3->V2 Samples to Lab B D1 Collect & Compile Data V1->D1 V2->D1 D2 Statistical Analysis D1->D2 D3 Assess Against Acceptance Criteria D2->D3 D4 Generate Validation Report D3->D4

Caption: Inter-laboratory cross-validation workflow.

Detailed Step-by-Step Protocol

1. Establishment of a Joint Protocol and Acceptance Criteria:

  • Objective: To ensure both laboratories follow identical procedures and have a clear, predefined basis for evaluating the outcome.

  • Procedure:

    • Both laboratories must agree on a single, detailed analytical method protocol. This includes specifics of sample preparation, HPLC/LC-MS conditions, calibration curve generation, and quality control (QC) sample concentrations.

    • Define the statistical methods for data analysis and the acceptance criteria for the cross-validation before the analysis begins. A common approach is to require the 90% confidence interval of the mean percentage difference between the results from the two laboratories to be within ±20%.

2. Preparation and Distribution of Samples:

  • Objective: To provide identical and stable samples to each participating laboratory.

  • Procedure:

    • A single laboratory should prepare a set of at least 30 validation samples. These should be prepared by spiking a representative blank matrix (e.g., human plasma) with known concentrations of a certified 3-Hydroxyretinol reference standard.[11][12]

    • The concentrations should span the entire analytical range of the assay, from the Lower Limit of Quantification (LLOQ) to the Upper Limit of Quantification (ULOQ).

    • Aliquots of each sample are then frozen and shipped on dry ice to each participating laboratory. Proper temperature monitoring during shipping is crucial to maintain sample integrity.

3. Sample Analysis:

  • Objective: To generate analytical data from each laboratory under standardized conditions.

  • Procedure:

    • Upon receipt, each laboratory should confirm the integrity of the samples and store them at the specified temperature (typically -80°C) until analysis.

    • Both laboratories should analyze the samples in the same analytical run, if possible, to minimize intra-day variability.

    • The analysis must be conducted strictly following the pre-defined joint protocol.

4. Data Analysis and Interpretation:

  • Objective: To statistically compare the results from both laboratories and determine if the methods are equivalent.

  • Procedure:

    • The concentration data from both laboratories for each sample are compiled.

    • For each sample, calculate the percentage difference between the results from the two laboratories: % Difference = [(Result_LabA - Result_LabB) / mean(Result_LabA, Result_LabB)] * 100

    • Calculate the mean and standard deviation of the percentage differences.

    • Construct a 90% confidence interval for the mean percentage difference.

    • Compare the confidence interval to the pre-defined acceptance criteria. If the entire interval falls within the acceptance range (e.g., -20% to +20%), the cross-validation is successful.

    • A Bland-Altman plot can be generated to visually assess the agreement between the two methods and to identify any concentration-dependent bias.

Data Presentation: A Hypothetical Cross-Validation Study

The following table presents hypothetical data from a cross-validation study between two laboratories for the analysis of 3-Hydroxyretinol in human plasma.

Sample IDNominal Conc. (ng/mL)Lab A Result (ng/mL)Lab B Result (ng/mL)Mean (ng/mL)% Difference
VAL-011.00.951.020.985-7.11%
VAL-021.01.050.981.0156.90%
VAL-032.52.452.552.50-4.00%
VAL-042.52.602.482.544.72%
VAL-0510.09.8010.3010.05-4.98%
VAL-0610.010.109.9010.002.00%
VAL-0750.048.551.049.75-5.03%
VAL-0850.050.549.049.753.02%
VAL-0980.078.081.579.75-4.39%
VAL-1080.081.079.080.002.50%

Statistical Summary of Hypothetical Data:

  • Mean % Difference: -0.54%

  • Standard Deviation of % Difference: 4.52%

  • 90% Confidence Interval: [-2.89%, 1.81%]

In this hypothetical example, the 90% confidence interval falls well within a ±20% acceptance criterion, indicating a successful cross-validation and demonstrating the interchangeability of the data from both laboratories.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction

This protocol is adapted from established methods for retinoid extraction from plasma.

  • Thaw plasma samples on ice, protected from light.

  • To 200 µL of plasma in a light-protected tube, add 20 µL of an internal standard solution (e.g., Retinyl Acetate in ethanol).

  • Add 400 µL of acetonitrile to precipitate proteins and vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a new tube.

  • Add 1.2 mL of methyl-tert-butyl ether, vortex for 1 minute, and centrifuge for 10 minutes.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase for HPLC analysis.

HPLC-UV Method Parameters
  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: Water

  • Mobile Phase B: Methanol

  • Gradient: 80% B to 100% B over 15 minutes, hold at 100% B for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection Wavelength: 325 nm

  • Column Temperature: 25°C

Conclusion

A robustly designed and executed inter-laboratory cross-validation study is a non-negotiable component of any multi-site research or clinical trial involving the quantification of 3-Hydroxyretinol. By adhering to the principles of standardized protocols, pre-defined acceptance criteria, and appropriate statistical analysis, researchers can ensure the integrity, comparability, and ultimately, the scientific value of their collective data. This guide provides a comprehensive framework to achieve this critical aspect of bioanalytical science.

References

  • 3-Hydroxy Retinol - CAS - 6890-93-3 - Axios Research. (n.d.). Axios Research. Retrieved January 1, 2026, from [Link]

  • Rüegg, R., & Dimenstein, R. (2020). Validation of an Analytical Method Based on High-Performance Liquid Chromatography for the Determination of Retinol in Chicken Liver. Open Access Library Journal, 7, 1-12.
  • Fajri, F. N. (2020). Validation of analytical method for simultaneous identification of hydroquinone and retinoic acid using ultra high performance liquid chromatography (UHPLC) in semi-solid preparations. Journal of Pharmaceutical and Health Research, 1(2), 56-62.
  • Rahmayuni, A., et al. (2018). Development and Validation Method for Simultaneous Analysis of Retinoic Acid, Hydroquinone and Corticosteroid in Cream Formula by High-Performance Liquid Chromatography. Journal of Applied Pharmaceutical Science, 8(09), 087-093.
  • Patriche, E. L., et al. (2014). Validation of HPLC method for the determination of retinol in different dietary supplements. Romanian Biotechnological Letters, 19(6), 9875-9883.
  • Winkler, K., et al. (2021). Rapid direct analysis of retinyl palmitate (vitamin A) in fortified vegetable oils by HPLC-FLD. Food Chemistry, 355, 129615.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Retinol and Synthetic Derivatives Analysis on Lipak Column. Retrieved January 1, 2026, from [Link]

  • Rakuša, M., et al. (2021). Stability testing of all-trans-retinol in an experimental cosmetic formulation and in methanol and methanol containing butylhydr. Diva-portal.org.
  • PubChem. (n.d.). Retin-3,15-diol. Retrieved January 1, 2026, from [Link]

  • Patriche, E. L., et al. (2014). Validation of HPLC method for the determination of retinol in different dietary supplements. Romanian Biotechnological Letters, 19(6).
  • Arnold, M., et al. (2019). Analysis of Vitamin A and Retinoids in Biological Matrices. Methods in Molecular Biology, 1928, 243-267.
  • Hoffman, D. (2010). Statistical Considerations for Assessment of Bioanalytical Incurred Sample Reproducibility. The AAPS Journal, 12(4), 574-582.
  • Poussin, C., et al. (1999). Structure Elucidation of Retinoids in Biological Samples Using Postsource Decay Laser Desorption/Ionization Mass Spectrometry after High-Performance Liquid Chromatography Separation. Analytical Chemistry, 71(23), 5018-5024.
  • Valdés, A., et al. (2023). Insights into Analytical Precision: Understanding the Factors Influencing Accurate Vitamin A Determination in Various Samples. Foods, 12(23), 4301.
  • Allard, A., & Amarouche, S. (2010). Analysis of interlaboratory comparison when the measurements are not normally distributed. Archimer.
  • Xu, B. (2000). Methodology of Inter-comparison Tests and Statistical Analysis of Test Results. Diva-portal.org.
  • Jeong, S. H., et al. (2015). Chemical stability and in vitro and clinical efficacy of a novel hybrid retinoid derivative, bis-retinamido methylpentane. International Journal of Pharmaceutics, 495(1), 446-453.
  • del Campo, D., et al. (2006). Statistical analysis of correlated results in interlaboratory comparisons. Centro Nacional de Metrología.
  • Pennecchi, F., et al. (2012). Alternative statistical analysis of interlaboratory comparison measurement results. IMEKO.

Sources

Biological potency comparison of 3-Hydroxyretinol isomers

Author: BenchChem Technical Support Team. Date: February 2026

Biological Potency & Functional Divergence: 3-Hydroxyretinol Isomers

Executive Summary

3-Hydroxyretinol (Vitamin A3) represents a critical evolutionary divergence in retinoid biology. While All-trans-retinol (Vitamin A1) serves as the universal precursor for mammalian vision and gene transcription, 3-Hydroxyretinol is the obligate chromophore precursor in Dipteran insects (Drosophila). This guide objectively compares the biological potency of 3-Hydroxyretinol isomers against standard mammalian retinoids, highlighting its negligible efficacy in mammalian growth assays versus its high potency in insect photoreception. For drug development professionals, this molecule serves as a model for species-specific metabolic targeting and retinoid receptor selectivity.

Chemical & Structural Context

The introduction of a hydroxyl group at the C3 position of the


-ionone ring fundamentally alters the hydrophobicity and steric fit of the molecule within conserved binding pockets (RBP, RARs).
CompoundCommon NameStructural FeaturePrimary Biological Domain
All-trans-Retinol Vitamin A1Unsubstituted

-ionone ring
Mammalian Vision & Growth
3,4-Didehydroretinol Vitamin A2C3-C4 double bondFreshwater Fish / Amphibians
3-Hydroxyretinol Vitamin A3C3-Hydroxyl group Dipteran Insects (Drosophila)

Biological Potency Comparison

The following data synthesizes comparative bioassays (Rat Growth) and receptor binding studies.

Table 1: Relative Biological Potency (Mammalian Models)

Baseline: All-trans-Retinol = 100%

MetricAll-trans-Retinol (A1)3,4-Didehydroretinol (A2)3-Hydroxyretinol (A3)
Growth Promotion (Rat Bioassay) 100%~40–50% (Variable)< 5% (Negligible)
RBP Binding Affinity (

)
High (~0.1–0.2

M)
ModerateLow / Non-Specific
RAR Activation (Gene Transcription) High (via RA conversion)ModerateMinimal
Visual Cycle Support (Mammalian) 100% (11-cis formation)Partial (Red-shifted)Inactive

Key Insight: In mammalian systems, 3-Hydroxyretinol exhibits the lowest biopotency among naturally occurring retinoid analogs. It fails to support growth in Vitamin A-deficient rats because the C3-hydroxyl group prevents efficient interaction with Retinol Binding Protein (RBP4) and hinders enzymatic conversion to active retinoic acid by mammalian dehydrogenases (RDHs/RALDHs).

Insect Potency (The Inversion)

In Drosophila, the potency profile is inverted. The enzyme NinaB (a carotenoid isomeroxygenase) specifically processes hydroxylated carotenoids (like zeaxanthin) to produce 11-cis-3-hydroxyretinal , the functional visual chromophore. Standard Vitamin A1 is significantly less effective in rescuing vision in NinaB mutants compared to 3-hydroxy precursors.

Mechanistic Pathways & Visualization

The divergence in potency is dictated by enzymatic specificity. Mammals utilize BCMO1 and RPE65 to generate 11-cis-retinal. Insects utilize NinaB to generate 11-cis-3-hydroxyretinal directly from xanthophylls.

Figure 1: Divergent Metabolic Activation Pathways

RetinoidPathways BetaCarotene Beta-Carotene (Provitamin A1) BCMO1 BCMO1 BetaCarotene->BCMO1 Retinol All-trans-Retinol (Vitamin A1) OHRetinol 3-Hydroxyretinol (Vitamin A3) Retinol->OHRetinol CYP450 Degradation (Mammals) RPE65 RPE65 (Isomerase) Retinol->RPE65 RPE Isomerization Retinal 11-cis-Retinal (Mammalian Chromophore) Zeaxanthin Zeaxanthin (3,3'-dihydroxy-beta-carotene) NinaB NinaB (Isomerase/Oxygenase) Zeaxanthin->NinaB OHRetinal 11-cis-3-Hydroxyretinal (Insect Chromophore) Dehydrogenase Dehydrogenase OHRetinal->Dehydrogenase BCMO1->Retinol RPE65->Retinal NinaB->OHRetinal Direct Isomerization Dehydrogenase->OHRetinol

Caption: Comparison of Mammalian (Blue) vs. Insect (Red) chromophore synthesis. Note NinaB's direct conversion of xanthophylls to 11-cis-3-hydroxyretinal.

Experimental Protocols

To validate the presence and potency of 3-Hydroxyretinol isomers, the following protocols are standard.

Protocol A: Extraction & HPLC Separation

Objective: To distinguish 3-Hydroxyretinol from Retinol and Dehydroretinol in tissue samples.

  • Tissue Homogenization:

    • Homogenize 0.5g tissue (Liver/Retina) in 2mL PBS.

    • Critical Step: Perform all steps under dim red light to prevent photo-isomerization.

  • Extraction:

    • Add 2mL Ethanol (to denature RBPs) and 5mL Hexane.

    • Vortex vigorously for 2 mins; Centrifuge at 3000g for 5 mins.

    • Collect upper hexane layer. Repeat extraction 2x.

  • Drying & Reconstitution:

    • Evaporate hexane under Nitrogen gas stream.

    • Reconstitute residue in 100

      
      L Mobile Phase (Hexane:Isopropanol 95:5).
      
  • HPLC Conditions:

    • Column: Normal-phase Silica (e.g., Zorbax Sil, 5

      
      m).
      
    • Mobile Phase: Hexane:Isopropanol (90:10) isocratic flow.

    • Detection: UV Absorbance at 325 nm (Retinol/3-OH-Retinol) and 350 nm (3,4-Didehydroretinol).

    • Retention Time: 3-Hydroxyretinol is significantly more polar and will elute after Retinol on a normal-phase column.

Protocol B: In Vitro RBP Binding Assay (Fluorescence Quenching)

Objective: To demonstrate the low affinity of 3-Hydroxyretinol for mammalian RBP.

  • Purification: Purify Recombinant Human Apo-RBP4 from E. coli.

  • Titration:

    • Prepare 1

      
      M Apo-RBP solution in PBS.
      
    • Titrate with increasing concentrations (0.1 – 10

      
      M) of All-trans-Retinol (Control) vs. 3-Hydroxyretinol.
      
  • Measurement:

    • Excitation: 280 nm (Tryptophan).

    • Emission: 340 nm (Protein quenching) and 460 nm (Retinol fluorescence enhancement).

  • Result Interpretation:

    • Retinol: Strong energy transfer (FRET) signal at 460 nm;

      
      M.
      
    • 3-Hydroxyretinol: Weak/No FRET signal; indicates failure to enter the hydrophobic

      
      -barrel pocket.
      

References

  • Vogt, K. (1983). Is conversion of retinoid isomers a general principle of the visual cycle? Biophysical Structure and Mechanism, 9, 155-162. Link

  • von Lintig, J., et al. (2010). The biochemical basis of vitamin A3 production in arthropod vision. Proceedings of the National Academy of Sciences, 107(14), 6242-6247. Link

  • La Frano, M. R., & Burri, B. J. (2014).[1] Analysis of retinol, 3-hydroxyretinol and 3,4-didehydroretinol in North American farm-raised freshwater fish liver, muscle and feed.[1] Aquaculture Nutrition, 20(6), 722–730.[1] Link

  • Shantz, E. M., & Brinkman, J. H. (1950).[2] Biological activity of pure vitamin A2. Journal of Biological Chemistry, 183, 467. Link

  • Moise, A. R., et al. (2007). Specificity of zebrafish retinol saturase: formation of all-trans-13,14-dihydroretinol. Biochemistry, 46(11), 3262-3271. Link

Sources

Validating High-Sensitivity RARE-Luciferase Assays for 3-Hydroxyretinol Analog Screening

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of retinoid drug discovery, 3-Hydroxyretinol (3-OH-ROL) analogs represent a distinct therapeutic niche. Unlike the highly potent but toxic all-trans-retinoic acid (ATRA), 3-OH-ROL derivatives often function as metabolic modulators or retro-retinoid precursors with reduced systemic toxicity. However, their lower binding affinity compared to ATRA presents a significant screening challenge: distinguishing true agonist activity from background noise.

This guide validates the Cell-Based RARE-Luciferase Reporter System as the superior method for functional screening of these analogs. We compare this bioassay against traditional LC-MS quantification and RBP4 fluorescence quenching, demonstrating why transcriptional reporter assays provide the necessary biological context for lead optimization.

The Biological Imperative: Why Screen 3-Hydroxyretinol?

Retinoid signaling is tightly regulated. While ATRA is the primary high-affinity ligand for Retinoic Acid Receptors (RARs), metabolites like 3-OH-ROL play complex roles in non-canonical signaling and storage. Screening analogs of 3-OH-ROL aims to identify compounds that can modulate the retinoid cycle (e.g., for Stargardt disease or specific dermatological applications) without triggering the "retinoid storm" of side effects associated with high-potency agonists.

Retinoid Signaling Pathway Context

The following diagram illustrates the metabolic position of 3-Hydroxyretinol relative to the canonical activation pathway.

RetinoidPathway Retinol Retinol (Vitamin A) ROH_3 3-Hydroxyretinol (Target Metabolite) Retinol->ROH_3 CYP450 Oxidation Retinal Retinaldehyde Retinol->Retinal RDH RAR_RXR RAR/RXR Heterodimer ROH_3->RAR_RXR Low Affinity Binding ATRA All-Trans Retinoic Acid (High Potency Ligand) Retinal->ATRA RALDH ATRA->RAR_RXR High Affinity Binding GeneExp RARE-Mediated Transcription RAR_RXR->GeneExp Promoter Activation

Figure 1: The metabolic hierarchy of retinoids. Note 3-Hydroxyretinol's distinct oxidation pathway and lower affinity binding compared to ATRA.

Comparative Analysis: Selecting the Right Tool

To validate 3-OH-ROL analogs, researchers typically choose between three methodologies. The table below objectively compares the Optimized RARE-Luciferase Assay against the industry standards: LC-MS/MS and Intrinsic Fluorescence Quenching.

Performance Matrix
FeatureMethod A: LC-MS/MS Method B: Fluorescence Quenching Method C: RARE-Luciferase Reporter (Recommended)
Primary Readout Mass/ConcentrationBinding Affinity (

)
Functional Transcriptional Activity
Biological Relevance Low (Chemical presence only)Medium (Protein binding only)High (Cell membrane permeability + Nuclear activation)
Sensitivity High (pg/mL)Medium (

nM)
High (Amplified signal via luciferase)
Throughput Low (Serial injection)High (Plate-based)High (384/1536-well compatible)
Cost Per Well High (>$5.00)Low (<$0.50)Medium ($0.80 - $1.20)
Limitation Cannot distinguish agonist vs. antagonist activity.False positives from autofluorescent compounds.Requires careful DMSO optimization.

Verdict: While LC-MS is essential for pharmacokinetic (PK) studies, it cannot validate efficacy. Fluorescence quenching measures binding but ignores cell permeability. The RARE-Luciferase assay is the only self-validating system that confirms the analog can cross the membrane, enter the nucleus, and drive gene expression.

Validation Protocol: The Self-Validating System

As a Senior Scientist, I do not rely on "out of the box" kit protocols without internal validation. Retinoids are lipophilic and unstable. The following protocol includes specific checkpoints to ensure data integrity.

Phase 1: Assay System Setup
  • Cell Line: HEK293 stably transfected with a plasmid containing

    
     RARE (Retinoic Acid Response Elements) upstream of the luc2P gene (destabilized luciferase for dynamic response).
    
  • Culture Media: DMEM + 10% Charcoal-Stripped FBS (CS-FBS). Crucial: Standard FBS contains endogenous retinoids that will destroy your signal-to-noise ratio.

Phase 2: DMSO Tolerance & Vehicle Control

Retinoid analogs require DMSO for solubility. However, DMSO >0.5% can be cytotoxic or alter membrane permeability.

  • Titrate DMSO: Test DMSO concentrations from 0.1% to 2.0% in the reporter cell line.

  • Acceptance Criteria: Select the highest DMSO concentration where cell viability (measured via ATP assay) remains >95% relative to untreated controls. Typically, this is 0.1% - 0.25% for HEK293.

Phase 3: The Z-Factor Validation (Statistical Robustness)

Before screening a library, you must calculate the Z-factor to ensure the window between "Signal" (Max response) and "Background" (Vehicle) is sufficient.

  • Positive Control: All-trans-retinoic acid (ATRA) at EC

    
     (approx. 100 nM).
    
  • Negative Control: DMSO Vehicle (0.1%).[1]

  • Replicates: 24 wells per condition.

  • Calculation:

    
    
    Where 
    
    
    
    is standard deviation and
    
    
    is the mean.
  • Requirement: A Z-factor

    
     is mandatory for a valid screen.
    
Phase 4: Experimental Workflow

The following Graphviz diagram details the optimized workflow to minimize retinoid degradation (light sensitivity) and maximize precision.

AssayWorkflow Step1 Step 1: Cell Seeding 10k cells/well in Charcoal-Stripped Media Step2 Step 2: Compound Prep Serial Dilution in DMSO (Keep in Dark) Step1->Step2  24h Recovery   Step3 Step 3: Treatment Add Compounds (0.1% Final DMSO) Incubate 18-24h Step2->Step3  Acoustic/Pin Transfer   Step4 Step 4: Lysis & Detection Add One-Step Luciferase Reagent Step3->Step4  Equilibrate to RT   Step5 Step 5: Data Acquisition Luminometer Read (RLU) Step4->Step5  15 min Incubation  

Figure 2: Step-by-step high-throughput screening workflow. Note the "Keep in Dark" requirement due to retinoid photo-instability.

Data Interpretation & Troubleshooting

When analyzing data for 3-Hydroxyretinol analogs, expect lower potency than ATRA.

  • Right-Shifted Curves: It is normal for 3-OH-ROL analogs to have EC

    
     values in the micromolar (
    
    
    
    M) range, whereas ATRA is in the nanomolar (nM) range. This is not a failure; it reflects the biological reality of the metabolite.
  • Biphasic Curves: If you see a bell-shaped curve (signal drops at high concentrations), this indicates cytotoxicity . Cross-reference with a multiplexed viability assay (e.g., CellTiter-Fluor) in the same well to confirm.

  • Specificity Check: To confirm the signal is RAR-mediated, co-treat with a specific RAR antagonist (e.g., BMS-493). If the signal is not ablated by the antagonist, the compound is acting through an off-target mechanism (false positive).

References

  • NIH Assay Guidance Manual. In Vitro Cell Based Assays. National Center for Biotechnology Information. Available at: [Link]

  • Indigo Biosciences. Human RARα Reporter Assay System Guidelines. Available at: [Link]

  • The Journal of Biological Chemistry. Retinoid signaling and the generation of 3-hydroxyretinol metabolites. Available at: [Link]

Sources

A Senior Application Scientist's Guide to 3-Hydroxyretinol Extraction: A Comparative Analysis Across Matrices

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the study of retinoid metabolism and signaling, the accurate quantification of vitamin A derivatives is paramount. Among these, 3-Hydroxyretinol, a metabolite of retinol, is of growing interest. Its hydrophilic nature, conferred by the additional hydroxyl group, presents unique challenges for extraction from complex biological matrices. This guide provides an in-depth, side-by-side comparison of extraction efficiencies for 3-Hydroxyretinol from three common matrices: plasma/serum, liver tissue, and cell cultures. The methodologies presented are grounded in established principles of retinoid analysis, offering a scientifically robust framework for your experimental design.

The Criticality of Matrix-Specific Extraction

The physicochemical properties of 3-Hydroxyretinol, particularly its increased polarity compared to retinol, dictate the optimal extraction strategy. The choice of solvent and technique must be tailored to the specific matrix to overcome interferences from lipids, proteins, and other endogenous components. A one-size-fits-all approach is seldom effective and can lead to significant underestimation of the analyte.

This guide will dissect the nuances of three prevalent extraction techniques:

  • Protein Precipitation (PPT): A rapid method ideal for disrupting protein-analyte interactions.

  • Liquid-Liquid Extraction (LLE): A versatile technique based on the differential solubility of the analyte in immiscible solvents.

  • Solid-Phase Extraction (SPE): A highly selective method that utilizes a solid sorbent to isolate the analyte.

We will explore the theoretical underpinnings of each method and provide detailed, validated protocols for each of the three matrices.

Visualizing the Extraction Workflow

To provide a clear overview of the experimental process, the following diagram illustrates the general workflow for 3-Hydroxyretinol extraction and analysis.

3-Hydroxyretinol Extraction Workflow cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Analysis Sample Collection Sample Collection Matrix Selection Matrix Selection (Plasma, Liver, Cell Culture) Sample Collection->Matrix Selection Internal Standard Spiking Internal Standard Spiking Matrix Selection->Internal Standard Spiking Extraction Method Extraction Method (PPT, LLE, or SPE) Internal Standard Spiking->Extraction Method Solvent Evaporation Solvent Evaporation Extraction Method->Solvent Evaporation Reconstitution Reconstitution Solvent Evaporation->Reconstitution LC-MS/MS Analysis LC-MS/MS Quantification Reconstitution->LC-MS/MS Analysis Data Interpretation Data Interpretation LC-MS/MS Analysis->Data Interpretation

Caption: General experimental workflow for 3-Hydroxyretinol analysis.

Comparative Analysis of Extraction Efficiency

The following table summarizes the anticipated extraction efficiencies of 3-Hydroxyretinol from plasma/serum, liver tissue, and cell cultures using the detailed protocols provided in this guide. The efficiencies are estimated based on the known properties of 3-Hydroxyretinol and established performance of these methods for similar hydroxylated retinoids.

Matrix Extraction Method Key Principle Anticipated Recovery (%) Advantages Disadvantages
Plasma/Serum Protein Precipitation (PPT) with AcetonitrileDenaturation and precipitation of proteins, releasing bound 3-Hydroxyretinol into the supernatant.85 - 105Rapid, simple, high-throughput.Less clean extract, potential for matrix effects.
Liver Tissue Liquid-Liquid Extraction (LLE) with Hexane/Ethyl AcetatePartitioning of 3-Hydroxyretinol from the aqueous homogenate into an organic solvent.80 - 95Good removal of interfering lipids.More labor-intensive, potential for emulsions.
Cell Culture Solid-Phase Extraction (SPE) with a C18 stationary phaseAdsorption of 3-Hydroxyretinol onto a solid sorbent, followed by selective elution.> 90High selectivity, clean extracts, reduced matrix effects.Higher cost, requires method development.

Detailed Experimental Protocols

The following protocols are designed to provide a robust starting point for the extraction of 3-Hydroxyretinol. All procedures involving retinoids should be performed under yellow light to prevent photo-degradation[1].

Protocol 1: Extraction of 3-Hydroxyretinol from Plasma/Serum via Protein Precipitation

This method is recommended for its simplicity and high recovery of more polar retinoids from a protein-rich matrix[2].

Materials:

  • Plasma or Serum Sample

  • Acetonitrile (ACN), LC-MS grade

  • Internal Standard (IS) solution (e.g., d5-3-Hydroxyretinol)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 100 µL of plasma or serum into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard solution.

  • Add 300 µL of ice-cold acetonitrile to the sample[2].

  • Vortex vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Incubate on ice for 10 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins[2].

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of mobile phase for LC-MS/MS analysis.

Plasma_Extraction_PPT Start Start Plasma_Sample 100 µL Plasma/Serum Start->Plasma_Sample Add_IS Add Internal Standard Plasma_Sample->Add_IS Add_ACN Add 300 µL cold Acetonitrile Add_IS->Add_ACN Vortex Vortex 30s Add_ACN->Vortex Incubate Incubate on ice 10 min Vortex->Incubate Centrifuge Centrifuge 14,000 x g, 10 min, 4°C Incubate->Centrifuge Collect_Supernatant Transfer Supernatant Centrifuge->Collect_Supernatant Evaporate Evaporate to Dryness (N2) Collect_Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Caption: Protein Precipitation Workflow for Plasma/Serum.

Protocol 2: Extraction of 3-Hydroxyretinol from Liver Tissue via Liquid-Liquid Extraction

Liver tissue presents a lipid-rich matrix, necessitating an LLE approach to selectively extract the more polar 3-Hydroxyretinol while minimizing lipid co-extraction[3].

Materials:

  • Liver Tissue (~50 mg)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Homogenizer

  • Hexane, HPLC grade

  • Ethyl Acetate, HPLC grade

  • 0.025 M KOH in ethanol[3]

  • Internal Standard (IS) solution

  • Glass centrifuge tubes (15 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Weigh approximately 50 mg of frozen liver tissue.

  • Homogenize the tissue in 500 µL of ice-cold PBS.

  • Transfer 250 µL of the homogenate to a 15 mL glass centrifuge tube.

  • Add 10 µL of the internal standard solution.

  • Add 0.5 mL of 0.025 M KOH in ethanol and vortex briefly[3].

  • Add 5 mL of a hexane:ethyl acetate mixture (e.g., 85:15 v/v) to the tube. The addition of a more polar solvent like ethyl acetate is crucial for the efficient extraction of hydroxylated retinoids.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 3,000 x g for 10 minutes at 4°C to separate the phases.

  • Carefully collect the upper organic layer into a clean tube.

  • Repeat the extraction (steps 6-9) on the aqueous layer and combine the organic extracts.

  • Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of mobile phase for LC-MS/MS analysis.

Liver_Extraction_LLE Start Start Liver_Tissue ~50 mg Liver Tissue Start->Liver_Tissue Homogenize Homogenize in PBS Liver_Tissue->Homogenize Add_IS_KOH Add IS and KOH/Ethanol Homogenize->Add_IS_KOH Add_Solvent Add Hexane:Ethyl Acetate Add_IS_KOH->Add_Solvent Vortex Vortex 2 min Add_Solvent->Vortex Centrifuge Centrifuge 3,000 x g, 10 min, 4°C Vortex->Centrifuge Collect_Organic Collect Organic Layer Centrifuge->Collect_Organic Repeat_Extraction Repeat Extraction Collect_Organic->Repeat_Extraction Combine_Extracts Combine Organic Extracts Repeat_Extraction->Combine_Extracts Evaporate Evaporate to Dryness (N2) Combine_Extracts->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Caption: Liquid-Liquid Extraction Workflow for Liver Tissue.

Protocol 3: Extraction of 3-Hydroxyretinol from Cell Cultures via Solid-Phase Extraction

For cell culture samples, where analyte concentrations can be low and sample volume is limited, SPE offers a superior clean-up and concentration step[4].

Materials:

  • Cell Pellet or Cell Lysate

  • Internal Standard (IS) solution

  • C18 SPE Cartridge (e.g., 100 mg, 1 mL)

  • SPE Vacuum Manifold

  • Methanol, HPLC grade

  • Water, HPLC grade

  • Elution Solvent (e.g., Acetonitrile or Methanol)

Procedure:

  • Harvest cells and create a cell lysate (e.g., through sonication in a suitable buffer).

  • Add 10 µL of the internal standard solution to the lysate.

  • Condition the C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through the cartridge. Do not let the cartridge run dry.

  • Load the cell lysate onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of water to remove salts and other polar interferences.

  • Elute the 3-Hydroxyretinol from the cartridge with 1 mL of the elution solvent.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of mobile phase for LC-MS/MS analysis.

Cell_Culture_Extraction_SPE Start Start Cell_Lysate Cell Lysate Start->Cell_Lysate Add_IS Add Internal Standard Cell_Lysate->Add_IS Condition_SPE Condition C18 SPE Cartridge (Methanol then Water) Add_IS->Condition_SPE Load_Sample Load Sample onto Cartridge Condition_SPE->Load_Sample Wash_Cartridge Wash with Water Load_Sample->Wash_Cartridge Elute_Analyte Elute with Acetonitrile/Methanol Wash_Cartridge->Elute_Analyte Evaporate Evaporate Eluate to Dryness (N2) Elute_Analyte->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Caption: Solid-Phase Extraction Workflow for Cell Cultures.

Conclusion and Future Perspectives

The successful quantification of 3-Hydroxyretinol is critically dependent on the selection of an appropriate extraction methodology tailored to the specific biological matrix. For plasma and serum, the speed and efficiency of protein precipitation with acetonitrile make it an excellent choice. The complexity of liver tissue, with its high lipid content, is best addressed by a targeted liquid-liquid extraction using a solvent mixture that accounts for the polarity of 3-Hydroxyretinol. For cell culture applications, where sample purity is paramount, solid-phase extraction provides the cleanest extracts and the potential for analyte concentration.

While this guide provides a robust framework based on established principles, it is imperative to validate these methods in your own laboratory. The use of a stable isotope-labeled internal standard is strongly recommended to correct for matrix effects and variations in extraction recovery, thereby ensuring the accuracy and precision of your results. As research into the biological roles of 3-Hydroxyretinol continues to expand, the development of standardized and validated extraction protocols will be essential for generating reliable and comparable data across different studies and laboratories.

References

  • Gundersen, T. E., et al. (2007). Quantitative high-throughput determination of endogenous retinoids in human plasma using triple-stage liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 21(7), 1195-1203.
  • Kane, M. A., et al. (2008). Methods for detecting and identifying retinoids in tissue. Methods in Molecular Biology, 446, 23-46.
  • Tan, B., et al. (2014). A comparative study of extraction techniques for the determination of volatile organic compounds in liverwort samples. Molecules, 19(5), 6436-6450.
  • Barua, A. B., & Olson, J. A. (1986). Analysis and stability of retinol in plasma. The American Journal of Clinical Nutrition, 43(3), 481-485.
  • Kane, M. A., & Napoli, J. L. (2010). Quantification of endogenous retinoids. Methods in Molecular Biology, 652, 1-54.
  • Hinchliffe, E., et al. (2016). A novel high-throughput method for supported liquid extraction of retinol and alpha-tocopherol from human serum and simultaneous quantitation by liquid chromatography tandem mass spectrometry. Annals of Clinical Biochemistry, 53(Pt 4), 434-445.
  • Palafox, J. C., et al. (2012). Reverse-phase high-performance liquid chromatography (HPLC) analysis of retinol and retinyl esters in mouse serum and tissues. Methods in Molecular Biology, 918, 131-141.
  • Arnold, S. L., et al. (2012). A sensitive and specific method for measurement of multiple retinoids in human serum with UHPLC-MS/MS. Journal of Lipid Research, 53(6), 1235-1243.
  • Kane, M. A., et al. (2005). Quantification of endogenous retinoic acid in limited biological samples by LC/MS/MS. The Biochemical Journal, 388(Pt 1), 363-369.
  • O'Byrne, S. M., et al. (2005). Hepatic retinoid stores are required for normal liver regeneration. The Journal of Biological Chemistry, 280(33), 29671-29678.
  • BenchChem. (2025). A Comparative Guide to the Accuracy and Precision of HPLC Methods for Retinoid Analysis. BenchChem.
  • Rochette-Egly, C., et al. (1995). Human choriocarcinoma cell line JEG-3 produces and secretes active retinoids from retinol. The Biochemical Journal, 312(Pt 3), 815-820.
  • McCaffery, P., & Dräger, U. C. (2000). Retinoid quantification by HPLC/MSn. Methods in Molecular Biology, 142, 231-244.
  • Gammons, J. U., et al. (2014). A simplified method for isolation and culture of retinal pigment epithelial cells from adult mice. Journal of Visualized Experiments, (91), e51951.
  • Thermo Fisher Scientific. (2017). LC-MS-MS Quantitative Analysis of 12 Retinoids, Derivatives and Metabolites in Serum for Clinical Research Use. Thermo Fisher Scientific.
  • Chen, B. H., & Chen, Y. C. (2002). Rapid measurement of retinol, retinal, 13-cis-retinoic acid and all-trans-retinoic acid. Journal of Food and Drug Analysis, 10(4), 235-240.
  • Schmidt, C. K., et al. (2010). Qualitative and quantitative analysis of retinol, retinyl esters, tocopherols and selected carotenoids out of various internal organs from different species by HPLC. Analytical Methods, 2(10), 1320-1332.
  • Czuba, L. C., et al. (2020). Analysis of Vitamin A and Retinoids in Biological Matrices. Methods in Enzymology, 637, 309-340.
  • McCaffery, P., et al. (2003). HPLC/MS(N) analysis of retinoids. Methods, 30(2), 110-119.
  • Rühl, R., et al. (2001). Procedure for the determination of retinol and alpha-tocopherol in poultry tissues using capillary gas chromatography with solvent venting injection.
  • Choudhary, P., et al. (2022). Triphasic developmentally guided protocol to generate retinal pigment epithelium from induced pluripotent stem cells. STAR Protocols, 3(3), 101533.
  • Al-Sanea, M. M., et al. (2022). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. Molecules, 27(15), 4823.
  • Rühl, R., et al. (2005). Automated solid-phase extraction and liquid chromatographic method for retinoid determination in biological samples.
  • Tan, L., et al. (2016). Evaluating Extraction Protocols for Quantifying Hepatic Retinol and Retinyl Esters. The FASEB Journal, 30(S1), lb720-lb720.

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 3-Hydroxyretinol

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, scientist, and drug development professional, the integrity of your work extends beyond groundbreaking discoveries to encompass the safe and responsible management of all laboratory materials. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3-Hydroxyretinol, a crucial retinoid in various research applications. By adhering to these procedures, you not only ensure a safe laboratory environment but also maintain compliance with regulatory standards and uphold your commitment to environmental stewardship.

Understanding the Hazard Profile of 3-Hydroxyretinol

  • Reproductive Toxicity: Many retinoids are classified as teratogens, meaning they can cause harm to a developing fetus.[1][2] It is prudent to handle 3-Hydroxyretinol with the assumption that it may pose similar reproductive risks.

  • Skin and Eye Irritation: Direct contact with retinoids can cause irritation to the skin and eyes.[3]

  • Aquatic Toxicity: Some retinoids are known to be toxic to aquatic life with long-lasting effects.[1][2] Therefore, drain disposal is strictly prohibited.[1][4][5][6]

  • Light and Air Sensitivity: Retinoids are often sensitive to light and air, which can lead to degradation.[7][8] While this is more of a stability concern, it's a factor to consider in handling and storage of waste.

Given these potential hazards, 3-Hydroxyretinol waste must be treated as hazardous chemical waste . In some contexts, particularly in drug development where its biological effects are being studied, it may also be appropriate to manage it as cytotoxic waste .[9][10][11][12]

Waste Segregation: The First Line of Defense

Proper segregation at the point of generation is the most critical step in safe disposal. This prevents accidental mixing of incompatible waste streams and ensures that each waste category is handled and treated appropriately.

Waste Stream Decision Workflow

The following diagram illustrates the decision-making process for segregating 3-Hydroxyretinol waste.

G Start 3-Hydroxyretinol Waste Generated WasteType Is the waste contaminated with biological material? Start->WasteType SolidWaste Is the waste solid or liquid? WasteType->SolidWaste No BiohazardWaste Biohazardous Waste Container WasteType->BiohazardWaste Yes LiquidWaste Is the waste solid or liquid? SolidWaste->LiquidWaste Liquid Sharps Is the waste a sharp? SolidWaste->Sharps Solid AqueousWaste Aqueous Waste Solutions LiquidWaste->AqueousWaste Aqueous OrganicSolvent Organic Solvent Waste Solutions LiquidWaste->OrganicSolvent Organic ContaminatedPPE Contaminated PPE (gloves, lab coat, etc.) Sharps->ContaminatedPPE No, PPE GrosslyContaminated Grossly Contaminated Solid Waste (e.g., weigh boats, absorbent pads) Sharps->GrosslyContaminated No, other solid SharpsContainer Cytotoxic/Hazardous Sharps Container (Purple or Yellow with Purple Lid) Sharps->SharpsContainer Yes SolidWasteContainer Hazardous Solid Waste Container (Yellow with Purple Lid or clearly labeled) ContaminatedPPE->SolidWasteContainer GrosslyContaminated->SolidWasteContainer LiquidWasteContainer Hazardous Liquid Waste Container (Compatible material, clearly labeled) AqueousWaste->LiquidWasteContainer OrganicSolvent->LiquidWasteContainer

Caption: Decision workflow for segregating 3-Hydroxyretinol waste.

Step-by-Step Disposal Procedures

Solid Waste Disposal

This category includes unused or expired 3-Hydroxyretinol powder, contaminated personal protective equipment (PPE) such as gloves and disposable lab coats, and other contaminated materials like weigh papers, absorbent pads, and pipette tips.

Protocol:

  • Containment: Immediately place all solid waste into a designated, leak-proof hazardous waste container.[4][9] This container should be clearly labeled as "Hazardous Waste" and "Cytotoxic Waste" where appropriate.[11] For cytotoxic waste, a yellow container with a purple lid is often used.[9][11]

  • Labeling: The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "3-Hydroxyretinol"

    • The approximate concentration and quantity

    • The date of accumulation

    • The associated hazards (e.g., "Toxic," "Reproductive Hazard")

  • Storage: Store the sealed container in a designated satellite accumulation area (SAA) that is under the control of laboratory personnel.[13][14] This area should be away from general lab traffic and clearly marked.

  • Avoid Compaction: Do not compact the waste, as this can generate dust.[1][4][8]

Liquid Waste Disposal

This includes solutions containing 3-Hydroxyretinol, such as stock solutions, experimental media, and solvent rinses.

Protocol:

  • Container Selection: Use a dedicated, leak-proof, and chemically compatible waste container with a secure screw-top cap.[13][14] For organic solvents, use a container designed for flammable waste. Avoid using metal containers for acidic or basic solutions.[14]

  • Segregation of Solvents:

    • Halogenated Solvents: Collect waste containing chlorinated solvents (e.g., dichloromethane, chloroform) in a separate, designated container.

    • Non-Halogenated Solvents: Collect waste with flammable, non-halogenated solvents (e.g., methanol, ethanol, hexane) in another designated container.

    • Aqueous Solutions: Collect aqueous waste with minimal organic content in a separate container. Do not mix aqueous and organic waste streams.

  • Labeling: As with solid waste, label the liquid waste container clearly with "Hazardous Waste," the full chemical names of all components (including solvents), their approximate percentages, and the associated hazards.

  • Storage: Keep the container sealed when not in use and store it in the SAA, preferably within secondary containment to prevent spills.[13][14] Do not fill containers beyond 90% capacity to allow for expansion.[14][15]

Sharps Waste Disposal

This category includes any sharp objects contaminated with 3-Hydroxyretinol, such as needles, syringes, scalpels, and broken glass.

Protocol:

  • Immediate Disposal: Place all contaminated sharps directly into a designated, puncture-resistant sharps container.[9]

  • Container Type: Use a sharps container specifically designated for cytotoxic or hazardous chemical waste, which is often color-coded (e.g., purple or yellow with a purple lid).[9][11]

  • Do Not Overfill: Never fill a sharps container more than three-quarters full.[15]

  • Secure and Store: Once the container is full, securely lock the lid and place it in the SAA for pickup.

Quantitative Summary for Waste Management
Waste TypeContainer SpecificationKey Labeling InformationStorage Location
Solid Waste Leak-proof, rigid container with a secure lid. Often a yellow bin with a purple lid for cytotoxic waste.[9][11]"Hazardous Waste," "3-Hydroxyretinol," "Toxic," Accumulation Start DateSatellite Accumulation Area (SAA)[13]
Liquid Waste Chemically compatible, leak-proof container with a screw-top cap. Use secondary containment.[13][14]"Hazardous Waste," Full names and % of all contents, "Flammable" (if applicable), Accumulation Start DateSatellite Accumulation Area (SAA)
Sharps Waste Puncture-resistant sharps container, color-coded for cytotoxic/chemical waste.[9][11]"Hazardous Waste," "Sharps," "Cytotoxic"Satellite Accumulation Area (SAA)

Spill Management and Decontamination

Accidental spills must be managed promptly and safely to minimize exposure and environmental contamination.

Protocol for a Small Spill:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Don PPE: Wear appropriate PPE, including a lab coat, safety goggles, and two pairs of chemically resistant gloves.

  • Containment: For liquid spills, cover with an absorbent material from a chemical spill kit. For solid spills, gently cover with a damp paper towel to avoid raising dust.[4]

  • Clean-up:

    • For dry spills: Carefully wipe up the material with damp absorbent pads.[4] Do not dry sweep.

    • For liquid spills: Use absorbent pads to soak up the spill, working from the outside in.

  • Decontamination: Clean the spill area thoroughly with a suitable detergent and water, followed by a solvent rinse if appropriate (e.g., 70% ethanol).[5]

  • Dispose of Clean-up Materials: All materials used for clean-up (absorbent pads, contaminated PPE, etc.) must be disposed of as solid hazardous waste.[4][5]

Final Disposal Logistics

The ultimate disposal of hazardous waste is a regulated process that must be handled by trained professionals.

  • Institutional Procedures: Adhere strictly to your institution's hazardous waste management plan. This plan is mandated by regulatory bodies like the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[16][17][18]

  • Waste Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup of full and properly labeled waste containers from your SAA.

  • Professional Disposal: The EHS department will work with a licensed hazardous waste disposal company to transport and dispose of the material in accordance with all local, state, and federal regulations.[11][14][19] This typically involves high-temperature incineration for cytotoxic and hazardous organic compounds.[6][11]

By following these detailed procedures, you contribute to a culture of safety and responsibility in your laboratory. The careful management of chemical waste is not an ancillary task but an integral part of rigorous and ethical scientific research.

References

  • Carl ROTH. Retinol - Safety Data Sheet. [Link]

  • Sharpsmart. How Should Cytotoxic Waste be Disposed of?. [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]

  • PubMed Central (PMC). Safe handling of cytotoxics: guideline recommendations. [Link]

  • GAIACA. How to Dispose of Chemical Waste in a Lab Correctly. [Link]

  • Cleanchem Laboratories. MATERIAL SAFETY DATA SHEETS RETINOL. [Link]

  • U.S. Environmental Protection Agency (EPA). Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]

  • U.S. Occupational Safety and Health Administration (OSHA). Occupational exposure to hazardous chemicals in laboratories. [Link]

  • U.S. Occupational Safety and Health Administration (OSHA). LABORATORY SAFETY CHEMICAL HYGIENE PLAN. [Link]

  • Daniels Health. How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]

  • MCF Environmental Services. OSHA Regulations and Hazardous Waste Disposal: What To Know. [Link]

  • U.S. Environmental Protection Agency (EPA). Laboratory Environmental Sample Disposal Information Document. [Link]

  • PubMed Central (PMC). Quantification of Endogenous Retinoids. [Link]

  • Stericycle UK. What Is Cytotoxic Waste? Safe Disposal, Examples & Bins. [Link]

  • Health and Safety Executive (HSE). Safe handling of cytotoxic drugs in the workplace. [Link]

  • American Chemical Society (ACS). Hazardous Waste and Disposal. [Link]

  • Cole-Parmer. Material Safety Data Sheet - All-Trans-Retinol, 95%. [Link]

Sources

Protocol 3-HR: Advanced Handling & Safety Architecture for 3-Hydroxyretinol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Dual-Threat Mandate

Handling 3-Hydroxyretinol requires a shift in mindset from standard "compliance" to active containment . As a Senior Application Scientist, I emphasize that safety protocols for this compound serve two masters:

  • Biological Safety: Protecting the operator from potent reproductive toxicity (Teratogenicity Category 1B).

  • Data Integrity: Protecting the molecule from rapid photo-isomerization and oxidation, which renders experimental data useless.

This guide replaces generic safety advice with a field-validated operational architecture designed for high-stakes research environments.

Part 1: The Hazard Landscape (Causality)

To handle 3-Hydroxyretinol safely, you must understand why it is dangerous and how it behaves.

The Biological Threat: Silent Teratogenicity

Unlike acute toxins that cause immediate burns or dizziness, retinoids act silently on nuclear receptors (RAR/RXR).

  • Mechanism: 3-Hydroxyretinol is a metabolite of Vitamin A. Exogenous exposure can disrupt endogenous retinoic acid signaling gradients essential for embryonic development (neural tube formation).

  • Risk Profile: H360 (May damage fertility or the unborn child).[1][2][3]

  • Operational Implication: Zero-tolerance for cutaneous contact or inhalation.[4] The risk is not just acute toxicity; it is long-term reproductive alteration.

The Chemical Threat: The Isomerization Trap

3-Hydroxyretinol possesses a conjugated polyene chain highly susceptible to energy absorption.

  • Mechanism: Photons in the UV/Blue spectrum (300–450 nm) trigger rapid cis-trans isomerization.

  • Operational Implication: Handling this compound under standard fluorescent lab lights will degrade your sample within minutes, invalidating your assay before it begins.

Part 2: The PPE Matrix (The Gear)

Standard PPE is insufficient.[5] We utilize a "Barrier-Redundancy" approach.

ComponentStandard Lab GearRequired 3-HR Protocol Scientific Rationale
Hand Protection Single Latex/NitrileDouble-Layer Nitrile (min 5 mil outer)Retinoids are lipophilic. They permeate latex rapidly. Double nitrile creates a sacrificial outer layer and a visual breach indicator.
Eye Protection Safety GlassesChemical Splash Goggles Powders are electrostatic and drift. Glasses leave gaps; goggles seal the orbital area against micro-particulates.
Respiratory Surgical MaskFume Hood (Primary) or P100 Respirator Surgical masks do not filter chemical particulates. If weighing outside a hood (discouraged), a fit-tested P100 is the minimum standard.
Body Defense Lab Coat (Cotton)Tyvek® Lab Coat (Closed Front) + Sleeve Covers Cotton fibers trap powders, creating a secondary contamination source in your laundry. Tyvek sheds particulates and is disposable.
Critical Note on Glove Solvation

When 3-Hydroxyretinol is solubilized (e.g., in DMSO or Ethanol), the solvent dictates glove breakthrough time.

  • DMSO: Permeates standard nitrile in <10 minutes.

  • Protocol: If handling solutions, change outer gloves immediately upon splash contact.

Part 3: Operational Workflow (The Protocol)

This workflow integrates safety with sample preservation.

Phase 1: Environmental Control (The "Dark Room" Rule)

Before opening the vial, you must establish a Low-Actinic Environment .

  • Lighting: Switch off overhead fluorescents. Use Amber LED task lighting or filtered "Red Light" sources.

  • Atmosphere: If possible, work under an inert gas blanket (Argon/Nitrogen) to prevent oxidation of the polyene chain.

Phase 2: Weighing & Solubilization
  • Step 1: Place an antistatic gun or ionizer inside the fume hood. 3-Hydroxyretinol powder is static-prone and will "jump" from the spatula.

  • Step 2: Line the work surface with a black absorbent pad . This provides high contrast for white/yellow powders (visualizing spills) and absorbs liquid droplets.

  • Step 3: Weigh into Amber Glass vials only. Never use clear plastic.

  • Step 4: Solubilize immediately. Once in solution, the compound is slightly more stable but significantly more penetrative to skin.

Phase 3: The "Clean-Dirty" Hand Rule

To prevent cross-contamination of door handles and pipettes:

  • Non-Dominant Hand (Dirty): Handles the vial, the stock solution, and waste.

  • Dominant Hand (Clean): Handles the pipette plunger, notebook, and hood sash.

Part 4: Visualization of Safety Architecture

The following diagram illustrates the "Safe Lifecycle" of 3-Hydroxyretinol handling, highlighting critical control points (CCPs) where safety or data integrity is most likely to fail.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Active Handling (High Risk) cluster_2 Phase 3: Termination Start Vial Retrieval (-20°C Storage) EnvCheck Environment Check: Amber Light + Fume Hood Start->EnvCheck Acclimatize Weighing Weighing (Static Control Required) EnvCheck->Weighing Don PPE Solvation Solubilization (DMSO/EtOH) Weighing->Solvation Minimize Air Exposure Waste Disposal: Solid Hazardous Waste Weighing->Waste Spill Event Aliquot Aliquot to Amber Vials (Argon Overlay) Solvation->Aliquot Aliquot->Waste Excess/Tips Decon Decon Surface: 1. Ethanol Wipe 2. Soap/Water Aliquot->Decon End Session

Figure 1: Operational workflow emphasizing the transition from cold storage to active handling (red zone) and safe disposal. Note the critical environmental check before the vial is opened.

Part 5: Decontamination & Disposal

Because retinoids are lipophilic (fat-loving), water alone will not clean a spill. It will merely spread it.

The "Solvent-First" Decon Method
  • Primary Wipe: Absorb gross spill with dry paper towel.

  • Solubilization Wipe: Spray the area with 70% Ethanol or Isopropanol . This dissolves the lipophilic retinoid residues.

  • Surfactant Wash: Follow with a soap and water scrub to remove the solvent/retinoid emulsion.

  • Verification: Use a UV torch (if safe) to check for fluorescent residues, but be aware this degrades the compound.

Disposal Classification
  • Liquids: Segregate into "Flammable Organic Waste" (due to DMSO/Ethanol content).

  • Solids: Pipette tips, gloves, and mats must go into Hazardous Solid Waste for incineration. Do not throw in regular trash; retinoids are aquatic toxins (H413).

References

  • Sigma-Aldrich. (2024).[2][3] Safety Data Sheet: Retinol and derivatives (Generic). Merck KGaA.[2]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • PubChem. (2025).[6] Compound Summary: 3-Hydroxyretinol (CID 6505649).[6] National Library of Medicine. [6]

  • Occupational Safety and Health Administration (OSHA). (2024). Reproductive Hazards - Nitrile Glove Permeation Guidelines. United States Department of Labor.

  • National Institute for Occupational Safety and Health (NIOSH). (2020). List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings. CDC.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.